Product packaging for Boc-Arg(NO2)-OH(Cat. No.:CAS No. 2188-18-3)

Boc-Arg(NO2)-OH

カタログ番号: B557086
CAS番号: 2188-18-3
分子量: 319.31 g/mol
InChIキー: OZSSOVRIEPAIMP-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Boc-Arg(NO2)-OH is a strategically protected arginine derivative that is essential for the efficient synthesis of complex peptides in solid-phase peptide synthesis (SPPS). Its primary research value lies in the use of the nitro (NO2) group to protect the side-chain guanidino group of arginine. This strong electron-withdrawing protector significantly reduces the basicity of the guanidino group, which effectively suppresses a major side reaction during peptide chain elongation: the formation of a δ-lactam ring when the carboxylic acid of arginine is activated for coupling . By mitigating this impractical consumption of activated arginine building blocks, this compound enables more robust and higher-yielding incorporation of arginine residues, making it particularly valuable for the synthesis of peptides containing multiple arginine units, such as certain antimicrobial peptides and cell-penetrating peptides . The NO2 protecting group demonstrates excellent stability in common solvents like DMF over extended periods, ensuring reliability during automated or multi-step synthetic processes . Following assembly of the peptide backbone, the NO2 group can be cleanly removed under mild acidic conditions using reducing agents like SnCl2, offering a practical and controlled deprotection strategy . This reagent provides researchers with a reliable tool to overcome significant synthetic hurdles in the preparation of arginine-rich, biologically active peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N5O6 B557086 Boc-Arg(NO2)-OH CAS No. 2188-18-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSSOVRIEPAIMP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883805
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2188-18-3
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2188-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-L-nitroarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Boc-L-Nitroarginine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ9PP5RVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Arg(NO2)-OH: Chemical Properties, Structure, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-Nω-nitro-L-arginine, commonly known as Boc-Arg(NO2)-OH. It details its chemical and physical properties, structural features, and its critical role as a protected amino acid derivative in synthetic chemistry, particularly in the realm of peptide synthesis for drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white solid powder that is a staple in solid-phase peptide synthesis (SPPS).[1][2] The introduction of the Boc (tert-butoxycarbonyl) protecting group on the α-amino group and the nitro group on the guanidino side chain of arginine allows for its controlled incorporation into a growing peptide chain.[1][2][3]

Quantitative Data Summary
PropertyValueReferences
CAS Number 2188-18-3[1][2][3]
Molecular Formula C11H21N5O6[1][2]
Molecular Weight 319.31 g/mol [1][2]
Appearance White to off-white solid powder[1][2]
Purity ≥98%[1][2]
Melting Point 113–126°C (with decomposition)[1][2]
Solubility Soluble in water and DMSO; slightly soluble in aqueous base.[1][2]
Storage Conditions Store in a cool, dry place, preferably below -15°C, protected from light and moisture.[1][2]

Chemical Structure and Stereochemistry

The structure of this compound is characterized by the L-configuration of the arginine backbone, ensuring its utility in the synthesis of biologically relevant peptides. The key functional groups are:

  • α-Amino Group: Protected by the acid-labile Boc group.

  • Carboxylic Acid Group: The reactive site for peptide bond formation.

  • Guanidino Side Chain: The nucleophilicity of the guanidino group is suppressed by the strongly electron-withdrawing nitro group. This protection is stable to the acidic conditions used to remove the Boc group but can be removed under specific reductive conditions.

The presence of these protecting groups allows for orthogonal protection strategies in complex peptide synthesis.

Role in Peptide Synthesis and Drug Development

This compound is a crucial building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The nitro group's stability to trifluoroacetic acid (TFA), the reagent used for Boc deprotection, is a key advantage.[4] This allows for the iterative addition of amino acids to the peptide chain without premature deprotection of the arginine side chain.

The primary significance of incorporating Nω-nitro-L-arginine into peptides lies in its role as a precursor to L-arginine. Furthermore, Nω-nitro-L-arginine itself is a well-known inhibitor of nitric oxide synthase (NOS) enzymes.[5][6] This makes peptides containing this residue valuable tools for studying the physiological and pathological roles of nitric oxide and as potential therapeutic agents.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) – Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF or dichloromethane - DCM)

  • Washing solvents (DMF, DCM, isopropanol)

Methodology:

  • Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.

  • Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid.

  • Coupling: Add the activated this compound solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: After complete coupling, wash the resin sequentially with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

SPPS_Coupling_Workflow Resin Resin-Bound Peptide (Free Amine) Swell Swell Resin (DMF/DCM) Resin->Swell Couple Couple to Resin (1-2 hours) Swell->Couple BocArg This compound Activate Activate with Coupling Reagent + DIPEA in DMF BocArg->Activate Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash Wash Resin (DMF, DCM, IPA) Monitor->Wash Negative Test NextCycle Proceed to Next Cycle Wash->NextCycle

SPPS Coupling Workflow for this compound.
Deprotection Protocols

Materials:

  • Peptidyl-resin with N-terminal this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane - TIPS, water)

  • Washing solvents (DCM, DMF)

  • Base for neutralization (e.g., 10% DIPEA in DMF)

Methodology:

  • Preparation of Deprotection Solution: Prepare a solution of 25-50% TFA in DCM. The addition of scavengers is recommended if other acid-sensitive protecting groups are present.

  • Deprotection: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM and DMF to remove residual acid.

  • Neutralization: Neutralize the newly formed N-terminal ammonium salt by washing the resin with a solution of 10% DIPEA in DMF.

  • Final Wash: Wash the resin again with DMF and DCM to remove excess base.

Method 1: Reductive Cleavage with Stannous Chloride (On-Resin)

Materials:

  • Peptidyl-resin containing Arg(NO2)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Phenol

  • Aqueous Hydrochloric acid (HCl)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Washing solvents (2-MeTHF, DMF, DCM, Methanol)

Methodology:

  • Prepare Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

  • Resin Treatment: Add the deprotection cocktail to the peptidyl-resin and heat the mixture to 55 °C. The reaction time can be monitored by HPLC analysis of a cleaved aliquot.

  • Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and Methanol.

Method 2: Catalytic Hydrogenation (Post-Cleavage)

Materials:

  • Cleaved and purified peptide containing Arg(NO2)

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Solvent (e.g., methanol, acetic acid, or a mixture)

  • Hydrogen gas source

Methodology:

  • Dissolution: Dissolve the peptide in the chosen solvent.

  • Catalyst Addition: Add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Deprotection_Workflows cluster_boc Boc Deprotection cluster_nitro Nitro Deprotection cluster_sncl2 Stannous Chloride (On-Resin) cluster_h2 Catalytic Hydrogenation (Post-Cleavage) Boc_Start Peptidyl-Resin (N-terminal Boc) Boc_TFA Treat with TFA/DCM Boc_Start->Boc_TFA Boc_Wash1 Wash (DCM, DMF) Boc_TFA->Boc_Wash1 Boc_Neutralize Neutralize (DIPEA/DMF) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DMF, DCM) Boc_Neutralize->Boc_Wash2 Boc_End Peptidyl-Resin (Free Amine) Boc_Wash2->Boc_End Nitro_Start_SnCl2 Peptidyl-Resin (Arg(NO2)) Nitro_SnCl2 Treat with SnCl2 Cocktail (55 °C) Nitro_Start_SnCl2->Nitro_SnCl2 Nitro_Wash_SnCl2 Wash (2-MeTHF, DMF, DCM, MeOH) Nitro_SnCl2->Nitro_Wash_SnCl2 Nitro_End_SnCl2 Peptidyl-Resin (Arg) Nitro_Wash_SnCl2->Nitro_End_SnCl2 Nitro_Start_H2 Purified Peptide (Arg(NO2)) Nitro_H2 H2, Pd/C (Solvent) Nitro_Start_H2->Nitro_H2 Nitro_Filter Filter Catalyst Nitro_H2->Nitro_Filter Nitro_Evap Evaporate Solvent Nitro_Filter->Nitro_Evap Nitro_End_H2 Deprotected Peptide (Arg) Nitro_Evap->Nitro_End_H2

Deprotection workflows for Boc and Nitro groups.

Context: Arginine and the Nitric Oxide Synthase (NOS) Pathway

To appreciate the significance of incorporating nitroarginine into peptides, it is essential to understand the biological role of arginine as the substrate for nitric oxide synthase (NOS). NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[7] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).

Nω-nitro-L-arginine, the residue incorporated using this compound, is a potent inhibitor of all three NOS isoforms. By introducing this residue into peptides, researchers can create probes to study the NOS pathway or develop potential therapeutics for conditions where NOS activity is dysregulated.

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Signaling Physiological Signaling (e.g., Vasodilation) NO_Citrulline->Signaling Activates Nitroarginine Nω-nitro-L-arginine (from this compound) Nitroarginine->NOS Inhibition

Role of Arginine and its analog in the NOS pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[2] Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is an indispensable reagent for researchers and professionals in peptide chemistry and drug development. Its well-defined chemical properties and the robust protocols for its use in SPPS enable the synthesis of complex peptides. The ability to introduce the NOS inhibitor Nω-nitro-L-arginine provides a powerful tool for investigating nitric oxide signaling and for the development of novel therapeutic agents. This guide provides the foundational technical information required for the effective and safe utilization of this compound in a research and development setting.

References

Solubility Profile of Boc-Arg(NO2)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα-tert-butoxycarbonyl-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and a precursor for nitric oxide synthase (NOS) inhibitors. Understanding its solubility in various solvents is paramount for efficient experimental design, particularly in the realms of peptide chemistry and drug discovery.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents remains partially elusive in publicly available literature. However, based on vendor information and inferences from established experimental protocols, the following table summarizes the known and estimated solubility of this compound.

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Temperature (°C)Notes
Dimethylformamide (DMF)C₃H₇NO73.09~64 (estimated)Room TemperatureBased on the preparation of a 0.2 M solution of the structurally similar Fmoc-Arg(NO2)-OH in DMF for peptide synthesis.[1]
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13100Room TemperatureRequires sonication to achieve dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened solvent is recommended.[2]
WaterH₂O18.02SolubleRoom TemperatureQualitative data from multiple sources indicate solubility, though quantitative limits are not specified.[3]
Aqueous Base--Slightly SolubleRoom TemperatureQualitative assessment.[3]
EthanolC₂H₅OH46.07Soluble (qualitative)Room TemperatureFor the related compound Boc-Arg(Boc)₂-OH, solubility is reported to be approximately 30 mg/mL.[4]

Experimental Protocols

The dissolution of this compound is a crucial first step in its primary application: solid-phase peptide synthesis. The following protocol outlines a standard procedure for its solubilization in DMF for subsequent coupling reactions.

Protocol 1: Dissolution of this compound for Solid-Phase Peptide Synthesis

Objective: To prepare a solution of this compound in N,N-Dimethylformamide (DMF) for use in an automated or manual peptide synthesizer.

Materials:

  • This compound (solid powder)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Vortex mixer

  • Appropriate glass vial or container

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Solvent Addition: In a clean, dry glass vial, add the appropriate volume of DMF to achieve the desired concentration. For standard coupling reactions, concentrations around 0.2 M are commonly used.[1]

  • Dissolution: Securely cap the vial and vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Activation: The resulting solution is then typically mixed with activating agents (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) prior to its introduction to the resin-bound peptide chain in the synthesizer.

Experimental and Logical Workflows

The solubility of this compound is a critical parameter in its application workflows. The following diagrams, generated using the DOT language, illustrate these processes.

experimental_workflow cluster_dissolution Dissolution Phase cluster_activation Activation Phase cluster_synthesis Peptide Synthesis Phase BocArg_solid This compound (Solid) BocArg_solution This compound in DMF Solution BocArg_solid->BocArg_solution Vortex/Mix DMF DMF Solvent DMF->BocArg_solution Activated_AA Activated Amino Acid BocArg_solution->Activated_AA cluster_activation cluster_activation Coupling_reagents Coupling Reagents (e.g., HBTU, HATU) Coupling_reagents->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Coupled_peptide Elongated Peptide on Resin Activated_AA->Coupled_peptide Coupling Reaction Resin Resin-bound Peptide Resin->Coupled_peptide cluster_synthesis cluster_synthesis

Caption: Workflow for the use of this compound in Solid-Phase Peptide Synthesis (SPPS).

nos_inhibitor_workflow cluster_synthesis Inhibitor Synthesis cluster_assay NOS Inhibition Assay cluster_pathway Signaling Pathway Context BocArg This compound NOS_inhibitor NOS Inhibitor (e.g., L-NAME) BocArg->NOS_inhibitor Reagents Reaction Reagents Reagents->NOS_inhibitor Inhibition Inhibition of NO Production NOS_inhibitor->Inhibition cluster_assay cluster_assay NOS_enzyme Nitric Oxide Synthase (NOS) NO_production Nitric Oxide (NO) Production NOS_enzyme->NO_production L_Arginine L-Arginine (Substrate) L_Arginine->NO_production Cofactors Cofactors (NADPH, BH4) Cofactors->NO_production Physiological_response Physiological Response (e.g., Vasodilation) NO_production->Physiological_response cluster_pathway cluster_pathway Inhibition->Physiological_response Modulation Cellular_stimulus Cellular Stimulus NOS_activation NOS Activation Cellular_stimulus->NOS_activation NOS_activation->NO_production

Caption: Logical workflow from this compound to the study of Nitric Oxide Synthase signaling.

References

An In-depth Technical Guide to CAS Number 2188-18-3 and a Related Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user query specified CAS number 2188-18-3, which corresponds to Boc-L-Nitroarginine . However, the search context also included 2-(4-Chlorobenzoyl)benzoic acid , which is associated with CAS number 85-56-3 . This guide will primarily focus on Boc-L-Nitroarginine (CAS 2188-18-3) as requested. A supplementary section on 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3) is also provided to address the potential ambiguity in the initial query.

Primary Focus: Boc-L-Nitroarginine (CAS 2188-18-3)

This section provides a detailed technical overview of Boc-L-Nitroarginine, a crucial compound for researchers and professionals in drug development and biochemical research.

Core Properties of Boc-L-Nitroarginine

Boc-L-Nitroarginine is a derivative of the amino acid L-arginine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a nitro group is attached to the guanidino side chain. This modification makes it a valuable tool in peptide synthesis and as a potent inhibitor of nitric oxide synthase (NOS).[1][2]

Table 1: Chemical and Physical Properties of Boc-L-Nitroarginine

PropertyValueReferences
CAS Number 2188-18-3[3]
Molecular Formula C₁₁H₂₁N₅O₆[3]
Molecular Weight 319.31 g/mol
Appearance White to off-white crystalline powder[4]
Melting Point 111-113 °C[2]
Solubility Sparingly soluble in water. Soluble in DMSO and slightly soluble in Methanol (with heating).[2][4]
Storage 2-8°C, under inert gas (e.g., Nitrogen)[3]
InChI Key OZSSOVRIEPAIMP-ZETCQYMHSA-N
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--=O">C@@HC(O)=O
Primary Usage and Applications

Boc-L-Nitroarginine has two primary applications in scientific research:

  • Peptide Synthesis: The Boc protecting group on the alpha-amino and the nitro group on the guanidino side chain prevent unwanted side reactions during peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[1] The protecting groups can be removed under specific conditions to allow for the incorporation of arginine into a growing peptide chain.

  • Nitric Oxide Synthase (NOS) Inhibition: It is a potent inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO) from L-arginine.[3][4] This makes it a valuable tool for studying the physiological and pathological roles of nitric oxide in various biological systems. It has been used in studies related to cancer, diabetes, and cardiovascular disorders.[3][4]

Mechanism of Action: Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS). Boc-L-Nitroarginine acts as a competitive inhibitor of NOS, binding to the active site of the enzyme and preventing the conversion of L-arginine to NO and L-citrulline.[4][5] The inhibition of NOS by arginine analogs like L-NNA (L-NG-Nitroarginine, a related compound) has been shown to be potent and can be slowly reversible, particularly for neuronal NOS (nNOS) and endothelial NOS (eNOS).[6][7]

G Simplified Nitric Oxide Signaling Pathway and Inhibition by Boc-L-Nitroarginine cluster_0 Cell Membrane cluster_1 Cytosol Agonists Agonists Receptor Receptor Agonists->Receptor binds Ca2+ Ca2+ Receptor->Ca2+ increases intracellular Calmodulin Calmodulin Ca2+->Calmodulin binds NOS_inactive NOS (inactive) Calmodulin->NOS_inactive activates NOS_active NOS (active) NO Nitric Oxide (NO) NOS_active->NO produces L_Arginine L-Arginine L_Arginine->NOS_active L_Citrulline L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates Boc_L_Nitroarginine Boc-L-Nitroarginine Boc_L_Nitroarginine->NOS_active inhibits cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., vasodilation) PKG->Physiological_Effects

Figure 1: Simplified Nitric Oxide Signaling Pathway and Inhibition by Boc-L-Nitroarginine.

Experimental Protocols

A generalized protocol for the incorporation of Boc-L-Arg(NO₂)-OH in SPPS:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.

  • Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIPEA) in DCM.

  • Coupling:

    • Dissolve Boc-L-Arg(NO₂)-OH and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add an activator base (e.g., DIPEA) to the solution.

    • Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the nitro group from arginine) using a strong acid cocktail, typically containing TFA and scavengers.

G Workflow for Boc Solid-Phase Peptide Synthesis (SPPS) Start Start Resin Resin with C-terminal Amino Acid Start->Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-L-Arg(NO2)-OH Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Repeat More Amino Acids? Washing->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-chain Deprotection (TFA cocktail) Repeat->Cleavage No Purification Peptide Purification (e.g., HPLC) Cleavage->Purification End End Purification->End

Figure 2: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

This is a general outline for an assay to measure the inhibitory effect of Boc-L-Nitroarginine on NOS activity:

  • Enzyme Preparation: Obtain purified NOS enzyme (e.g., from bovine brain or recombinant sources).

  • Reaction Mixture: Prepare a reaction buffer containing necessary cofactors such as NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), and calmodulin.

  • Inhibitor Preparation: Prepare stock solutions of Boc-L-Nitroarginine in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, the NOS enzyme, and varying concentrations of Boc-L-Nitroarginine or a vehicle control.

    • Initiate the reaction by adding the substrate, L-arginine (often radiolabeled, e.g., [³H]-L-arginine).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the conversion of L-arginine to L-citrulline. If using radiolabeled L-arginine, this can be done by separating the radiolabeled L-citrulline from unreacted L-arginine using ion-exchange chromatography and quantifying the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Boc-L-Nitroarginine and determine the IC₅₀ value.

Supplementary Information: 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3)

This section provides a concise overview of 2-(4-Chlorobenzoyl)benzoic acid, a compound also indicated in the user's search context.

Core Properties of 2-(4-Chlorobenzoyl)benzoic acid

Table 2: Chemical and Physical Properties of 2-(4-Chlorobenzoyl)benzoic acid

PropertyValueReferences
CAS Number 85-56-3[8]
Molecular Formula C₁₄H₉ClO₃[8][9]
Molecular Weight 260.67 g/mol [8][10]
Appearance White to off-white crystalline solid/powder[8][11]
Melting Point 149-150 °C[10]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[11]
InChI Key YWECCEXWKFHHQJ-UHFFFAOYSA-N[10]
SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Primary Usage and Applications

2-(4-Chlorobenzoyl)benzoic acid is a key intermediate in the synthesis of various organic compounds:

  • Pharmaceutical Intermediates: It is a crucial raw material for the synthesis of Active Pharmaceutical Ingredients (APIs) such as:

    • Chlorthalidone: An antihypertensive drug.[8]

    • Mazindol: An appetite suppressant.[8]

  • Polymer Industry: It is used in the preparation of bisphthalazinone monomers, which are then used to synthesize high-performance polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s.[8][12][13]

  • Organic Synthesis: It serves as a versatile building block in various organic reactions.[14][11]

Experimental Protocols

A common method for the synthesis of 2-(4-Chlorobenzoyl)benzoic acid is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[15][16]

  • Reaction Setup: In a reaction vessel, dissolve phthalic anhydride in dried chlorobenzene.

  • Catalyst Addition: With stirring, gradually add anhydrous aluminum chloride (AlCl₃). The reaction is exothermic.

  • Reaction: The mixture is heated to reflux and maintained for a period (e.g., 1 hour) to ensure the reaction goes to completion.

  • Quenching: The reaction mixture is cooled and then carefully quenched by the slow addition of water and ice.

  • Isolation: The resulting precipitate (the crude product) is filtered.

  • Purification: The crude product is washed with water and a cold solvent like ethanol, and then recrystallized from a suitable solvent such as benzene to yield the purified 2-(4-Chlorobenzoyl)benzoic acid.[15]

G Synthesis of 2-(4-Chlorobenzoyl)benzoic acid via Friedel-Crafts Acylation Reactants Phthalic Anhydride + Chlorobenzene Reaction Friedel-Crafts Acylation (Reflux) Reactants->Reaction Catalyst Anhydrous AlCl3 Catalyst->Reaction Quenching Quenching (Ice/Water) Reaction->Quenching Isolation Filtration Quenching->Isolation Purification Recrystallization Isolation->Purification Product 2-(4-Chlorobenzoyl)benzoic acid Purification->Product

Figure 3: Synthesis of 2-(4-Chlorobenzoyl)benzoic acid via Friedel-Crafts Acylation.

A general reverse-phase HPLC method can be used for the analysis of 2-(4-Chlorobenzoyl)benzoic acid.[17]

  • Column: A C18 reverse-phase column (e.g., Newcrom R1).[17]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid (for Mass Spectrometry compatibility).[17]

  • Detection: UV detection at a suitable wavelength.

  • Application: This method can be used for purity assessment, quantification, and isolation of impurities.[17]

References

An In-depth Technical Guide on Nα-Boc-Nω-nitro-L-arginine: A Potent Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nω-nitro-L-arginine, a critical tool in biochemical research and pharmaceutical development. This document details its physicochemical properties, mechanism of action as a potent nitric oxide synthase (NOS) inhibitor, and experimental applications.

Core Physicochemical Properties

Nα-Boc-Nω-nitro-L-arginine is a synthetic derivative of the amino acid L-arginine. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the α-amino position and a nitro group at the ω-guanidino position enhances its utility in research settings.[1] The Boc group increases the compound's stability and solubility, facilitating its use in complex biological systems.[1]

PropertyValueReferences
Molecular Formula C11H21N5O6[2][3]
Molecular Weight 319.3 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
CAS Number 2188-18-3[2][3]
Melting Point 113 - 117 ºC[2]
Purity ≥ 99.5% (Chiral HPLC)[2]
Solubility Sparingly soluble in water[4]
Storage 0 - 8 °C[2]

Mechanism of Action: Inhibition of Nitric Oxide Synthesis

Nα-Boc-Nω-nitro-L-arginine functions as a potent and competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the endogenous production of nitric oxide (NO).[1] NO is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.

The canonical pathway for NO synthesis involves the conversion of L-arginine to L-citrulline and NO by NOS. Nα-Boc-Nω-nitro-L-arginine, due to its structural similarity to the native substrate L-arginine, competes for binding at the active site of all three major NOS isoforms: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). By occupying the active site, it effectively blocks the synthesis of NO.

G cluster_inhibition Inhibition Mechanism L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Binds to active site NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes conversion Boc_Arg Nα-Boc-Nω-nitro-L-arginine Boc_Arg->NOS Competitively inhibits binding

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by Nα-Boc-Nω-nitro-L-arginine.

Experimental Protocols: Nitric Oxide Synthase Activity Assay

The inhibitory effect of Nα-Boc-Nω-nitro-L-arginine on NOS activity can be quantified using various assay methods. A common approach is the colorimetric detection of nitrite, a stable breakdown product of NO, using the Griess reagent.

Principle: In the presence of its substrate L-arginine and necessary cofactors, NOS produces NO. The NO generated is then converted to nitrite, which reacts with the Griess reagent to form a colored azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the NOS activity. The inhibitory potential of Nα-Boc-Nω-nitro-L-arginine is determined by measuring the reduction in color development in its presence.

Materials:

  • Cell or tissue lysates containing NOS

  • Nα-Boc-Nω-nitro-L-arginine (as the inhibitor)

  • L-arginine (substrate)

  • NADPH and other NOS cofactors (FAD, FMN, tetrahydrobiopterin)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • Assay buffer (e.g., HEPES or Tris-HCl buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols to serve as the source of NOS.

  • Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

    • Control: Assay buffer, cell lysate, L-arginine, and cofactors.

    • Inhibitor: Assay buffer, cell lysate, L-arginine, cofactors, and varying concentrations of Nα-Boc-Nω-nitro-L-arginine.

    • Blank: Assay buffer and cell lysate (without L-arginine).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Griess Reaction: Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Create a standard curve using the nitrite standard solution.

    • Calculate the concentration of nitrite produced in each sample.

    • Determine the percentage of NOS inhibition for each concentration of Nα-Boc-Nω-nitro-L-arginine and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

G cluster_workflow NOS Activity Assay Workflow Start Start Prepare_Lysates Prepare Cell/Tissue Lysates (NOS source) Start->Prepare_Lysates Setup_Reactions Set up Reactions in 96-well Plate (Control, Inhibitor, Blank) Prepare_Lysates->Setup_Reactions Incubate_37C Incubate at 37°C Setup_Reactions->Incubate_37C Add_Griess Add Griess Reagent Incubate_37C->Add_Griess Incubate_RT Incubate at Room Temperature Add_Griess->Incubate_RT Measure_Absorbance Measure Absorbance (540 nm) Incubate_RT->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End G cluster_pathway Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS NOS L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Boc_Arg Nα-Boc-Nω-nitro-L-arginine Boc_Arg->NOS Inhibits

References

A Comprehensive Technical Guide to the Storage and Handling of Boc-Arg(NO2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and recommendations for the proper storage and handling of Nα-tert-butoxycarbonyl-Nω-nitro-L-arginine, commonly referred to as Boc-Arg(NO2)-OH. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.

Compound Overview

This compound is a critical building block in peptide synthesis and medicinal chemistry.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and the nitro group on the guanidino side chain of arginine allow for its controlled incorporation into peptide sequences.[3] The nitro group, a strong electron-withdrawing moiety, reduces the basicity of the guanidino group, preventing undesirable side reactions during peptide chain elongation. It is noted for its stability in common solid-phase peptide synthesis (SPPS) solvents like DMF and NBP.

Storage Recommendations

The stability of this compound is contingent on appropriate storage conditions. Discrepancies in recommended storage temperatures exist across different suppliers; therefore, a conservative approach is advised. For long-term storage, maintaining the compound at or below -15°C is recommended to ensure its stability and purity over time.[1]

Quantitative Storage Data

The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years[4]
4°C2 years[4]
Below -15°CNot specified[1]
2-8°CNot specified[2]
Stock Solution-80°C6 months[4]
-20°C1 month[4]

Note: To mitigate degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions before storage.

Handling and Safety Precautions

Proper handling of this compound is essential to minimize exposure and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, standard personal protective equipment should be employed. This includes:

  • Gloves: To prevent skin contact.

  • Safety Goggles: To protect the eyes from dust or splashes.

  • Lab Coat: To protect clothing and skin.

General Handling Guidelines
  • Avoid Inhalation, Ingestion, and Contact: Measures should be taken to avoid direct contact with the skin and eyes, as well as inhalation of the powder.[1]

  • Well-Ventilated Area: Handle the compound in a well-ventilated area or under a chemical fume hood.

  • Tightly Sealed Container: Keep the container tightly sealed when not in use to protect it from moisture and light.[1]

Safety and Hazard Information

The following table outlines the hazard information for this compound.

Hazard CategoryDescription
Pictogram GHS07 (Exclamation mark)[2]
Signal Word Warning[2]
Hazard Statements H336: May cause drowsiness or dizziness[2]
Precautionary Statements P261, P271, P304 + P340 + P312, P403 + P233, P405, P501[2]
Target Organs Central nervous system[2]
Disposal

Dispose of chemical waste in accordance with local, regional, and national regulations.[1]

Experimental Protocols

While specific, detailed experimental protocols for the stability and handling of this compound are not widely published, the following section outlines general methodologies that can be adapted for its assessment.

General Protocol for Assessing Chemical Stability via HPLC

This protocol describes a general method for evaluating the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO).

  • Stress Conditions: Aliquot the stock solution and expose the samples to various stress conditions (e.g., different temperatures, pH values, and light exposure).

  • Time Points: At specified time intervals, withdraw samples for analysis.

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a suitable column and mobile phase.

  • Data Analysis: Quantify the degradation of the parent compound and the formation of any impurities by measuring the peak areas.

General Protocol for Determining Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal decomposition of this compound.

  • Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA crucible.

  • TGA Instrument Setup: Place the crucible in the TGA instrument and purge with an inert gas (e.g., nitrogen).

  • Heating Program: Heat the sample at a constant rate over a defined temperature range.

  • Data Acquisition: Continuously monitor the weight of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition.

Visualized Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the storage and handling of this compound.

BocArgNO2OH_Workflow Workflow for this compound Storage and Handling cluster_receiving Receiving and Initial Storage cluster_handling Handling and Preparation cluster_use Use and Final Storage cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log initial_store Store in Freezer (≤ -15°C) log->initial_store ppe Don PPE (Gloves, Goggles, Lab Coat) initial_store->ppe Retrieve from Storage fume_hood Work in Ventilated Area (Fume Hood) ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve waste Collect Contaminated Materials weigh->waste Contaminated Weigh Paper use Use in Experiment (e.g., Peptide Synthesis) dissolve->use dissolve->waste Contaminated Glassware aliquot Aliquot Remaining Solution use->aliquot use->waste Experimental Waste store_solution Store Aliquots (-20°C or -80°C) aliquot->store_solution dispose Dispose According to Institutional Guidelines waste->dispose

This compound Storage and Handling Workflow

References

The Pivotal Role of Nitro-Arginine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of nitro-arginine derivatives in medicinal chemistry. These compounds, acting primarily as inhibitors of nitric oxide synthases (NOS), have emerged as critical tools in both fundamental research and as potential therapeutic agents across a spectrum of diseases. This document provides a comprehensive overview of their mechanism of action, therapeutic applications, quantitative data on their activity, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Nitro-Arginine Derivatives and Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] While essential for homeostasis, dysregulation of NO production is implicated in numerous diseases, making the modulation of NOS activity a key therapeutic strategy.

Nitro-arginine derivatives are structural analogues of L-arginine, the endogenous substrate for NOS. By competitively or irreversibly binding to the active site of NOS enzymes, these derivatives effectively block the synthesis of NO.[3][4][5] This inhibitory action forms the basis of their extensive use in medicinal chemistry to probe the function of NO in biological systems and to develop novel therapeutics for conditions characterized by excessive NO production.

Key Nitro-Arginine Derivatives and Their Properties

Several nitro-arginine derivatives have been synthesized and extensively studied. The most prominent among these include Nω-nitro-L-arginine (L-NNA) and its methyl ester prodrug, Nω-nitro-L-arginine methyl ester (L-NAME). Another important class includes derivatives of L-ornithine, such as N5-(1-iminoethyl)-L-ornithine (L-NIO).

Nω-nitro-L-arginine (L-NNA)

L-NNA is one of the earliest and most widely used synthetic NOS inhibitors.[1] It acts as a potent, slow, and tight-binding inhibitor of all three NOS isoforms.[3][5] While initially considered non-selective, some studies suggest a degree of selectivity for nNOS and eNOS over iNOS.[1][3] Its inhibitory effect on brain NOS has been shown to be irreversible in both in vitro and in vivo settings.[5]

Nω-nitro-L-arginine Methyl Ester (L-NAME)

L-NAME is a cell-permeable prodrug that is hydrolyzed in vivo to the active inhibitor, L-NNA.[6][7][8] This property makes L-NAME particularly useful for in vivo studies and has led to its widespread use in animal models of various diseases.[9][10][11] It is important to note that L-NAME itself is a much less potent inhibitor of purified NOS than L-NNA, and its inhibitory activity is dependent on its conversion to L-NNA.[6]

N5-(1-Iminoethyl)-L-ornithine (L-NIO)

L-NIO is a potent inhibitor of NOS and has demonstrated irreversible inhibitory activity in phagocytic cells.[12][13] It has been shown to be more potent than L-NNA and L-NAME in certain cell types.[12] L-NIO has been investigated for its therapeutic potential in conditions like ischemia-reperfusion injury.[14]

Therapeutic Applications in Medicinal Chemistry

The ability of nitro-arginine derivatives to modulate NO production has led to their investigation in a wide range of therapeutic areas.

Cardiovascular Diseases

In conditions such as septic shock, excessive NO production by iNOS leads to severe vasodilation and hypotension.[1] L-NNA and L-NAME have been used in clinical trials to counteract this effect by increasing systemic vascular resistance and blood pressure.[1]

Cancer

The role of NO in cancer is complex, with both pro- and anti-tumoral effects. However, in many cancers, elevated NO levels are associated with tumor growth, angiogenesis, and metastasis.[2][15][16] Nitro-arginine derivatives are being studied as anti-cancer agents due to their ability to inhibit these processes.[9][15][16] For instance, L-NAME has been shown to reduce tumor growth and metastasis in animal models.[9] It may also enhance the efficacy of other cancer therapies.[9]

Neurological Disorders

In the central nervous system, NO acts as a neurotransmitter. However, overproduction of NO, particularly following events like ischemic stroke, can be neurotoxic.[17] L-NNA has demonstrated neuroprotective effects in animal models of focal stroke, suggesting a potential therapeutic role for NOS inhibitors in cerebrovascular diseases.[4][17]

Quantitative Data on Nitro-Arginine Derivatives

The following tables summarize key quantitative data for prominent nitro-arginine derivatives, providing a basis for comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: Inhibitory Potency of Nitro-Arginine Derivatives against NOS Isoforms

CompoundTarget IsoformIC50 (µM)Ki (µM)NotesReference(s)
L-NNABovine Brain cNOS-0.015Slow, tight-binding inhibitor.[3]
L-NNAMouse Macrophage iNOS-4.4Weaker, rapidly reversible inhibition.[3]
L-NNAnNOS-0.61[18]
L-NNAiNOS-4.28[18]
L-NNAeNOS-0.72[18]
L-NAMEPurified Brain NOS70-Potency increases with incubation due to hydrolysis to L-NNA.[6]
L-NIONeutrophil NOS0.8 ± 0.1-Irreversible inhibitor.[12]
L-NIOJ774 Macrophage NOS3 ± 0.5-Irreversible inhibitor.[12]

Table 2: Pharmacokinetic Parameters of Nitro-Arginine Derivatives in Rats (Intravenous Administration)

CompoundDose (mg/kg)Total Clearance (L/h/kg)Half-life (h)Mean Residence Time (h)Volume of Distribution (L/kg)Reference(s)
L-NNA100.0717231.4[19]
L-NNA300.0530402.2[19]
L-NNA100---2.4[19]
L-NAME--0.32-0.45[7]
L-NOARG (metabolite of L-NAME)--22.9-1.96[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of nitro-arginine derivatives. The following sections provide protocols for key experiments.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent Method)

This assay quantifies the inhibitory effect of a compound on NOS activity by measuring the production of nitrite, a stable oxidation product of NO.[20][21]

Materials:

  • Purified NOS isoforms (nNOS, eNOS, or iNOS) or cell/tissue homogenates

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-arginine (substrate)

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)

  • Test compound (nitro-arginine derivative)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrate reductase (optional, for total NO measurement)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the NOS enzyme, cofactors (NADPH, FAD, FMN, BH4), and reaction buffer.

  • Add varying concentrations of the nitro-arginine derivative to the wells of a 96-well plate. Include a control group without the inhibitor.

  • Initiate the reaction by adding L-arginine to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • (Optional) To measure total NO production (nitrite + nitrate), add nitrate reductase to the samples and incubate according to the manufacturer's instructions to convert nitrate to nitrite.

  • Stop the reaction and add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of nitro-arginine derivatives on cultured cells by measuring metabolic activity.[20]

Materials:

  • Cultured cells

  • 96-well cell culture plate

  • Cell culture medium

  • Test compound (nitro-arginine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitro-arginine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for a further 15-30 minutes with gentle shaking.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of nitro-arginine derivatives.

NOS_Signaling_Pathway cluster_upstream Upstream Activation cluster_nos NOS Activation & NO Production cluster_downstream Downstream Effects Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds Ca2+ Ca2+ Receptor->Ca2+ Increases intracellular Calmodulin Calmodulin Ca2+->Calmodulin Binds NOS eNOS / nNOS Calmodulin->NOS Activates NO NO NOS->NO Produces L-Citrulline L-Citrulline NOS->L-Citrulline Byproduct L-Arginine L-Arginine L-Arginine->NOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Nitro-Arginine\nDerivatives Nitro-Arginine Derivatives (e.g., L-NNA, L-NAME) Nitro-Arginine\nDerivatives->NOS Inhibits cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Vasodilation, Neurotransmission, etc. PKG->Physiological_Effects Leads to

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway and Point of Inhibition.

NOS_Inhibition_Assay_Workflow Start Start: Prepare Reagents Prepare_Reaction_Mix Prepare Reaction Mixture (NOS Enzyme, Cofactors) Start->Prepare_Reaction_Mix Add_Inhibitor Add Nitro-Arginine Derivative (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction with L-Arginine Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Griess_Reaction Perform Griess Reaction Stop_Reaction->Griess_Reaction Measure_Absorbance Measure Absorbance at ~540 nm Griess_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Standard Protocol for Coupling Boc-Arg(NO2)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The strongly basic guanidino group of arginine (pKa ≈ 12.5) necessitates the use of a side-chain protecting group during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. In Boc-based SPPS, one of the common protecting groups for arginine is the nitro (NO2) group. The electron-withdrawing nature of the nitro group effectively reduces the nucleophilicity of the guanidino side chain. This document provides a detailed protocol for the efficient coupling of Nα-Boc-L-arginine(Nω-nitro) (Boc-Arg(NO2)-OH) and outlines key considerations for its use.

Recent studies have reaffirmed the utility of the nitro protecting group, highlighting its high stability in common SPPS solvents and its ability to suppress δ-lactam formation, a significant side reaction that can lead to chain termination.[1] The nitro group is stable to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection and can be removed during the final cleavage from the resin with strong acids like hydrogen fluoride (HF) or, alternatively, through orthogonal on-resin deprotection methods.[1]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is crucial for achieving high efficiency when incorporating this compound, which can be considered a sterically hindered amino acid. The following table summarizes common coupling reagents and their typical performance. While direct comparative data for this compound is limited, this table provides representative yields and key considerations based on data for other hindered amino acids.

Coupling Reagent/MethodTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeTypical Yield (%)Racemization RiskKey Considerations
DCC/HOBt 1:1:0 (pre-activation)2-4 hours90-98Low with HOBtCost-effective. The byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove in some systems.[2]
HBTU/DIPEA 1:1:230-60 min>95LowHighly efficient and widely used for hindered couplings. Rapid reaction times.[3]
HATU/DIPEA 1:1:215-45 min>98Very LowGenerally more reactive than HBTU, making it excellent for particularly difficult couplings.[3]
DIC/OxymaPure® 1:1:0 (pre-activation)1-2 hours>95Very LowOxymaPure® enhances coupling efficiency and effectively suppresses racemization. The byproduct, diisopropylurea (DIU), is soluble in common washing solvents.

Experimental Protocols

Protocol 1: General Boc-SPPS Workflow for this compound Incorporation

This protocol outlines the standard steps for incorporating a this compound residue into a growing peptide chain on a solid support.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling: This compound + Coupling Reagent Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Monitoring Monitoring (Kaiser Test) Wash1->Monitoring Capping Capping (Optional) (Acetic Anhydride) Monitoring->Capping Positive Test Boc_Deprotection Boc Deprotection (TFA in DCM) Monitoring->Boc_Deprotection Negative Test Capping->Boc_Deprotection Neutralization Neutralization (DIPEA in DMF/DCM) Boc_Deprotection->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle

Caption: General workflow for Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Preparation: Ensure the peptide-resin is adequately swelled in DCM and DMF. The N-terminal Boc group of the preceding amino acid should be removed using a solution of 25-50% TFA in DCM, followed by neutralization with a 5-10% solution of DIPEA in DMF.

  • Amino Acid Activation and Coupling (HBTU/HATU Method):

    • In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU or HATU (2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution to begin the activation.

    • Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Amino Acid Activation and Coupling (DCC/HOBt Method):

    • In a separate reaction vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF/DCM (1:1).

    • Cool the solution to 0°C and add DCC (2-3 equivalents).

    • Allow the pre-activation to proceed for 10-15 minutes at 0°C.

    • Filter the solution to remove the precipitated DCU byproduct and add the filtrate to the deprotected and neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test.

    • A negative Kaiser test (yellow/colorless beads) indicates complete coupling.

    • A positive Kaiser test (blue/purple beads) indicates incomplete coupling. If the test is positive, a second coupling step should be performed.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: On-Resin Deprotection of the Nitro Group

For specific applications requiring the selective deprotection of the arginine side chain while the peptide remains on the resin, the following protocol using tin(II) chloride can be employed.[1]

On_Resin_Deprotection Start Peptide-Resin with Arg(NO2) Deprotection Deprotection Cocktail: 2M SnCl2, 0.04M Phenol, 0.2M aq. HCl in 2-MeTHF 55°C Start->Deprotection Wash Wash (2-MeTHF, DMF, DCM, MeOH) Deprotection->Wash Result Peptide-Resin with Arg Wash->Result

Caption: On-resin deprotection of Arg(NO2).

Materials:

  • Peptidyl-resin containing Arg(NO2)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Phenol

  • Aqueous hydrochloric acid (HCl)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

  • Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.

  • Heating: Heat the reaction mixture to 55°C. The reaction time can be monitored by cleaving a small aliquot of the resin and analyzing it by HPLC.

  • Washing: Once the deprotection is complete, drain the solution and wash the resin thoroughly with 2-MeTHF, DMF, DCM, and methanol.

Protocol 3: Final Cleavage from Resin and Nitro Group Removal

The standard method for cleaving the peptide from the resin and simultaneously removing the nitro group is treatment with a strong acid, typically hydrogen fluoride (HF).

Materials:

  • Peptidyl-resin containing Arg(NO2)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptidyl-resin in a suitable HF cleavage apparatus. Add scavengers (e.g., anisole) to the resin.

  • HF Cleavage: Cool the apparatus to -5 to 0°C. Carefully condense anhydrous HF into the reaction vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation. The crude peptide can then be purified by reverse-phase HPLC.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The this compound residue is bulky.- Perform a second coupling. - Switch to a more powerful coupling reagent like HATU. - Increase the equivalents of amino acid and coupling reagents.
Peptide Aggregation: The growing peptide chain may be aggregating on the resin.- Use a solvent mixture that disrupts aggregation (e.g., DMF/DMSO). - Add a chaotropic salt like LiCl (0.5 M) to the coupling reaction.
Low Yield of Final Peptide Incomplete Deprotection of Nitro Group: Insufficient cleavage time or conditions.- Ensure complete removal of HF. - If using the SnCl2 method, monitor the reaction to completion.
Side Reactions During Cleavage: Formation of ornithine from arginine.- Use appropriate scavengers during HF cleavage. - Minimize cleavage time.

Conclusion

The use of this compound in SPPS provides a reliable method for the incorporation of arginine into synthetic peptides. Its stability and the availability of robust coupling and deprotection protocols make it a valuable tool for peptide chemists. By selecting the appropriate coupling reagents and carefully monitoring the reaction, high coupling efficiencies can be achieved. The option for either standard HF cleavage or orthogonal on-resin deprotection offers flexibility in complex peptide synthesis strategies.

References

Application Notes and Protocols for the Activation of Boc-Arg(NO2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine, a key amino acid in many biologically active peptides, presents a unique challenge in solid-phase peptide synthesis (SPPS) due to its nucleophilic guanidinium side chain. Effective protection of this functional group is crucial to prevent side reactions and ensure high-yield synthesis of the target peptide. The nitro (NO2) group is a classical protecting group for the arginine side chain, offering distinct advantages in terms of stability and reduced propensity for certain side reactions. This document provides detailed application notes and protocols for the activation of Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH) in SPPS, focusing on common activation methods, their comparative efficiencies, and strategies to minimize side reactions.

The use of the nitro protecting group for arginine has been revisited and has been shown to effectively minimize the formation of δ-lactam, a major side reaction during the incorporation of arginine.[1] This makes this compound a valuable building block for the synthesis of arginine-containing peptides.

Activation Methods and Reagents

The activation of the carboxylic acid of this compound is a critical step to facilitate its coupling to the free amine of the growing peptide chain on the solid support. Several classes of reagents are commonly employed for this purpose, each with its own mechanism and efficiency.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for in situ activation of amino acids.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is typically included.[2][3] DIC is often preferred in SPPS because the resulting diisopropylurea byproduct is more soluble in common solvents like isopropanol, facilitating its removal.[2][4]

Uronium/Aminium Salts

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling reagents that react with the carboxylic acid to form an active ester.[4] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a related reagent that often shows faster reaction rates and reduced epimerization.[4] These reagents require a non-nucleophilic base, such as Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM), for activation.

Comparison of Activation Methods

The choice of activation method can significantly impact coupling efficiency and the prevalence of side reactions. While direct quantitative comparisons for this compound are not extensively documented, data from studies on Fmoc-Arg(NO2)-OH and other hindered amino acids provide valuable insights.

Activation MethodKey FeaturesAdvantagesDisadvantages
DIC/HOBt Forms an O-acylisourea intermediate, which then reacts with HOBt to form a less reactive but more selective HOBt ester.Cost-effective, widely used, and generally effective. Minimizes racemization.[2]Can be slower than uronium/aminium salt methods. DCC produces an insoluble urea byproduct.
DIC/OxymaPure OxymaPure is a highly effective additive that enhances coupling efficiency and suppresses racemization.[5]Considered a safer and often more efficient alternative to HOBt.[3]Potential for a side reaction between DIC and OxymaPure to release HCN, though this is dependent on the carbodiimide structure.[3]
HBTU/DIEA A pre-activation step is typically performed to form the HOBt active ester of the amino acid.Fast and efficient couplings, with the byproducts being soluble in common solvents.[4]Can be more expensive than carbodiimide methods. Excess HBTU can cap the N-terminus of the peptide chain.
HATU/DIEA Similar to HBTU but based on the more reactive HOAt.Generally faster and more efficient than HBTU, particularly for sterically hindered couplings.[4][5]Higher cost compared to HBTU and carbodiimide reagents.

Side Reactions

The primary side reaction of concern during the activation of arginine derivatives is the formation of a δ-lactam. This intramolecular cyclization results in a chain-terminating species and reduces the yield of the desired peptide. Studies have shown that the electron-withdrawing nature of the NO2 group on the guanidinium side chain significantly reduces the nucleophilicity of the side chain, thereby minimizing the tendency for δ-lactam formation compared to other protecting groups like Pbf and (Boc)2.[1] For Fmoc-Arg(NO2)-OH activated with DIC/OxymaPure, δ-lactam formation was observed to be significantly lower (around 3% after 30 minutes) compared to Fmoc-Arg(Pbf)-OH (around 12% after 30 minutes).[1]

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound in manual solid-phase peptide synthesis. These protocols assume a starting resin with a free N-terminal amine.

Protocol 1: Activation using DIC/HOBt
  • Resin Preparation : Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF) (3 x 10 mL).

  • Amino Acid Solution Preparation : In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

  • Activation and Coupling : Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. Add the activated amino acid solution to the resin.

  • Reaction : Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring : Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing : Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 2: Activation using HBTU/DIEA
  • Resin Preparation : Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).

  • Amino Acid Solution Preparation : In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

  • Activation and Coupling : Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin.

  • Reaction : Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring : Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing : Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Diagrams

Activation_Pathways BocArg This compound O_acylisourea O-Acylisourea Intermediate BocArg->O_acylisourea + DIC ActiveEster Active Ester (OBt, OAt, etc.) BocArg->ActiveEster + HBTU/HATU + DIEA DIC DIC HOBt HOBt / OxymaPure HBTU HBTU / HATU DIEA DIEA O_acylisourea->ActiveEster + HOBt / Oxyma CoupledPeptide Boc-Arg(NO2)-Peptide-Resin O_acylisourea->CoupledPeptide + H2N-Peptide-Resin Lactam δ-Lactam (Side Product) O_acylisourea->Lactam Intramolecular Cyclization ActiveEster->CoupledPeptide + H2N-Peptide-Resin ActiveEster->Lactam Intramolecular Cyclization PeptideResin H2N-Peptide-Resin

Caption: Activation pathways for this compound in SPPS.

Boc_SPPS_Workflow Start Start with Peptide-Resin (Free Amine) PrepareAA Prepare this compound Solution with Activator Start->PrepareAA Preactivate Pre-activate (if applicable) PrepareAA->Preactivate Couple Add Activated Amino Acid to Resin and React Preactivate->Couple Wash1 Wash Resin (DMF, DCM) Couple->Wash1 Monitor Monitor Coupling (e.g., Kaiser Test) Wash1->Monitor Incomplete Coupling Incomplete Monitor->Incomplete Positive Complete Coupling Complete Monitor->Complete Negative Incomplete->Couple Recouple Deprotect Boc Deprotection (TFA/DCM) Complete->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize NextCycle Proceed to Next Coupling Cycle Neutralize->NextCycle

References

Application Notes and Protocols for the Deprotection of Boc-Arg(NO2)-OH via HF Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Boc solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step that significantly impacts the final yield and purity of the synthetic peptide. For arginine residues protected with a nitro group (Arg(NO2)), anhydrous hydrogen fluoride (HF) is a commonly employed reagent for deprotection. This method, while highly effective, requires stringent safety protocols and a thorough understanding of the underlying chemistry to mitigate potential side reactions. These application notes provide a detailed overview and protocols for the successful deprotection of peptides containing Boc-Arg(NO2)-OH using HF cleavage.

The deprotection of Arg(NO2) is more challenging compared to many other protected amino acids due to the stability of the nitro group. The "low-high" HF cleavage procedure is often recommended to minimize side reactions with sensitive amino acid residues in the peptide sequence, with the "high" HF step being necessary for the complete removal of the nitro protecting group.

Reaction Mechanism and Rationale

The cleavage of the Boc group and most benzyl-based side-chain protecting groups, including the cleavage from the resin, proceeds via an SN1 mechanism in strong acid like anhydrous HF.[1] This process generates reactive carbocations that can lead to undesired alkylation of nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[2] To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these carbocations.

The nitro group on the arginine side chain is particularly resistant to acid cleavage and requires harsh conditions for its removal. The "low-high" HF procedure addresses this by first using a milder ("low HF") cleavage cocktail to remove more labile protecting groups via an SN2 mechanism, which generates fewer carbocations. This is followed by a "high HF" step with neat HF to cleave the more resistant groups like Arg(NO2).[3]

Potential Side Reactions and Mitigation

Several side reactions can occur during HF cleavage, particularly when dealing with sensitive amino acids or complex peptides. Understanding these potential issues is crucial for optimizing the cleavage protocol.

Side ReactionAmino Acid(s) AffectedMitigation Strategy
Alkylation Trp, Met, Cys, TyrAddition of scavengers such as anisole, p-cresol, or thioanisole to the cleavage cocktail to trap carbocations.[2]
Aspartimide Formation Asp-Gly, Asp-Ser sequencesPerform cleavage at lower temperatures (0-5 °C).
Oxidation Met, CysUse of scavengers with reducing properties like dimethyl sulfide (DMS) or dithiothreitol (DTT). The "low-high" HF procedure with DMS can also reduce Met(O) to Met.
Incomplete Deprotection Arg(NO2), Arg(Tos)Use of the "high" HF cleavage step with sufficient reaction time (up to 2 hours).[2]

Experimental Protocols

Extreme caution must be exercised when handling anhydrous HF. It is a highly toxic, corrosive, and volatile liquid that can cause severe burns and systemic toxicity. All procedures must be performed in a dedicated, well-ventilated fume hood with a scrubber, using specialized HF-resistant apparatus (e.g., Kel-F or Teflon) and appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat.

Pre-Cleavage Preparation
  • N-terminal Boc Deprotection: Before HF cleavage, the N-terminal Boc group must be removed to prevent t-butylation of sensitive residues.[4] This is typically done by treating the peptide-resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

  • Resin Drying: Thoroughly wash the resin with DCM and methanol and dry it under a high vacuum for several hours to remove all residual solvents and moisture.

Standard "High" HF Cleavage Protocol (for peptides without highly sensitive residues)
  • Place the dried peptide-resin (typically 0.1-0.5 mmol) and a Teflon-coated stir bar in a Kel-F reaction vessel.

  • Add the appropriate scavenger cocktail. A common scavenger is anisole (1.0 mL per gram of resin).

  • Cool the reaction vessel to -5 to 0 °C using an ice-salt bath.

  • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0-5 °C for 60-120 minutes. The longer reaction time is generally required for complete deprotection of Arg(NO2).[2]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum, ensuring the vapor is safely trapped and neutralized.

  • Proceed to the work-up and purification steps.

"Low-High" HF Cleavage Protocol (recommended for peptides with sensitive residues)

Low HF Step:

  • Place the dried peptide-resin and a stir bar in the Kel-F reaction vessel.

  • Add the "low HF" scavenger cocktail, typically a mixture of DMS and p-cresol (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).[2]

  • Cool the vessel to 0 °C.

  • Condense a mixture of HF and DMS (typically 1:3 v/v) into the vessel (e.g., 2.5 mL HF and 7.5 mL DMS per gram of resin).

  • Stir the reaction at 0 °C for 2 hours.

  • Evaporate the HF and DMS under vacuum at 0 °C.

High HF Step:

  • To the resin from the low HF step, add a scavenger such as p-cresol (1 mL per gram of resin).

  • Cool the reaction vessel to -5 to 0 °C.

  • Condense neat anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

  • Stir the mixture at 0-5 °C for 60 minutes.

  • Remove the HF by evaporation as described above.

Post-Cleavage Work-up and Purification
  • After evaporation of HF, wash the resin and cleaved peptide with cold diethyl ether to precipitate the peptide and remove the scavengers.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

  • Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and amino acid analysis to confirm its identity and purity.

Quantitative Data Summary

While the final yield and purity are highly sequence-dependent, the following table provides an expected range for the deprotection of peptides containing Arg(NO2) using the "low-high" HF cleavage protocol.

ParameterExpected OutcomeNotes
Crude Peptide Yield 60-85%Dependent on the efficiency of the solid-phase synthesis and the cleavage reaction.
Purity (by RP-HPLC) 50-80%Highly dependent on the peptide sequence and the presence of sensitive residues. Purification is almost always necessary.
Deprotection Efficiency >95%With optimal conditions (time, temperature, scavengers), the removal of the nitro group should be nearly complete.

Visualizations

Experimental Workflow for this compound Deprotection cluster_pre_cleavage Pre-Cleavage Preparation cluster_cleavage HF Cleavage cluster_post_cleavage Post-Cleavage Work-up cluster_analysis Analysis and Purification boc_deprotection N-terminal Boc Deprotection (50% TFA/DCM) resin_drying Resin Washing and Drying (DCM, MeOH, Vacuum) boc_deprotection->resin_drying low_hf Low HF Step (HF/DMS/p-cresol, 0°C, 2h) resin_drying->low_hf high_hf High HF Step (Neat HF/p-cresol, 0-5°C, 1h) low_hf->high_hf Evaporate HF/DMS precipitation Peptide Precipitation (Cold Diethyl Ether) high_hf->precipitation extraction Peptide Extraction (aq. Acetic Acid) precipitation->extraction lyophilization Lyophilization extraction->lyophilization hplc RP-HPLC Purification lyophilization->hplc ms_aaa Characterization (Mass Spec, AAA) hplc->ms_aaa

Caption: Workflow for this compound Deprotection using "Low-High" HF Cleavage.

HF Cleavage Mechanism of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediates cluster_products Products peptide_resin Peptide-Resin (with Boc-Arg(NO2)) sn1 SN1 Mechanism peptide_resin->sn1 hf Anhydrous HF hf->sn1 scavenger Scavenger (e.g., Anisole) trapped_scavenger Alkylated Scavenger scavenger->trapped_scavenger carbocations Carbocations (e.g., t-butyl, benzyl) sn1->carbocations deprotected_peptide Deprotected Peptide (with free Arg) sn1->deprotected_peptide carbocations->trapped_scavenger trapped by

Caption: SN1 Mechanism of HF Cleavage and the Role of Scavengers.

References

On-Resin Deprotection of Arginine(NO2) using Stannous Chloride (SnCl2): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate protecting group for the guanidino function of arginine is a critical consideration in solid-phase peptide synthesis (SPPS). The nitro (NO2) group, one of the earliest protecting groups utilized for this purpose, has seen a resurgence in interest. Its stability under various SPPS conditions and the development of efficient on-resin deprotection methods offer a valuable alternative to more commonly used bulky protecting groups like Pbf and Pmc.[1][2] The use of the NO2 group can prevent the formation of δ-lactam, a significant side-reaction during the incorporation of arginine.[2][3][4]

This document provides detailed application notes and protocols for the on-resin deprotection of the Nω-nitro-arginine (Arg(NO2)) residue using stannous chloride (SnCl2). This method allows for the selective removal of the nitro group while the peptide remains attached to the solid support, offering greater flexibility in the synthesis of complex peptides.[2][3]

Chemical Principle

The on-resin deprotection of Arg(NO2) with SnCl2 is a reduction reaction. Stannous chloride (SnCl2), a mild reducing agent, effectively converts the nitro group on the arginine side chain to an amino group in an acidic environment.[2][5][6] This method is advantageous due to its compatibility with many other protecting groups commonly used in Fmoc-based SPPS. The reaction is typically performed at a slightly elevated temperature to ensure efficient and complete deprotection.[1][2][3]

Data Presentation

The efficiency of the on-resin deprotection of Arg(NO2) using SnCl2 can be monitored by High-Performance Liquid Chromatography (HPLC) analysis of a cleaved aliquot of the peptidyl-resin. The following table summarizes representative data for the deprotection of different peptide sequences.

Peptide SequenceDeprotection ConditionsTimeDeprotection Efficiency (%)
H-Leu-Arg(NO2)-Phe-NH-Rink-amide2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C30 min>95%
H-Asp(OtBu)-Phe-Gly-Arg(NO2)-Gly-NH-Rink-amide2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C30 min~30%
H-Asp(OtBu)-Phe-Gly-Arg(NO2)-Gly-NH-Rink-amide2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C3 x 30 minTotal Deprotection
Bradykinin (two NO2 groups)2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C (MW)Not SpecifiedSlower Kinetics
H-[Trp(Boc)-Arg(NO2)]2-Pro-NH-Rink-amide2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °CNot SpecifiedSuccessful
H-[Trp(Boc)-Arg(NO2)]3-Pro-NH-Rink-amide2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °CNot SpecifiedSuccessful

Note: Deprotection efficiency can be sequence-dependent.[3][7] For sequences where deprotection is slower, repeated treatments or the use of sonochemistry can facilitate the removal of the NO2 group.[2][3][7]

Experimental Protocols

Protocol 1: On-Resin Deprotection of Arg(NO2) using SnCl2

This protocol details the procedure for the removal of the nitro protecting group from an arginine residue on a peptide that is still attached to the resin.

Materials:

  • Peptidyl-resin containing Arg(NO2)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)[1]

  • Phenol[1]

  • Hydrochloric acid (HCl), aqueous solution[1]

  • 2-Methyltetrahydrofuran (2-MeTHF)[1][2][3]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Preparation of the Deprotection Cocktail:

    • Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[1][2][3]

    • To prepare 5 mL of the solution, dissolve 1.8 g of SnCl2·2H2O and 4 mg of phenol in 2 mL of 2-MeTHF. Add 98 µL of concentrated aqueous HCl and sonicate until the SnCl2 is completely dissolved. Adjust the final volume to 5 mL with 2-MeTHF.[3]

  • Resin Pre-washing:

    • Wash the peptidyl-resin (50 mg) with a solution of 2-MeTHF containing 0.1% aqueous HCl (1.5 mL, 2 x 1 min).[3][7]

  • Deprotection Reaction:

    • Add the deprotection cocktail (1.5 mL) to the washed peptidyl-resin in a sealed vessel.[3][7]

    • Heat the reaction mixture to 55 °C and maintain for 30 minutes with occasional stirring.[1][2][3]

  • Monitoring the Reaction:

    • After 30 minutes, filter the deprotection solution.

    • Take a small aliquot of the resin for analysis. Cleave the peptide from this aliquot using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) and analyze by HPLC to determine the extent of deprotection.[3][7]

  • Repeated Treatment (if necessary):

    • If deprotection is incomplete, wash the resin with 2-MeTHF and repeat the deprotection step with a fresh portion of the deprotection cocktail.[3][7]

  • Final Washing:

    • Once deprotection is complete, drain the deprotection solution.

    • Thoroughly wash the resin sequentially with 2-MeTHF, DMF, DCM, and MeOH.[1]

  • Drying:

    • Dry the resin under vacuum.

Protocol 2: Post-Deprotection Peptide Cleavage from Resin

This protocol describes the final cleavage of the peptide from the solid support after the successful removal of the Arg(NO2) group.

Materials:

  • Deprotected peptidyl-resin

  • Trifluoroacetic acid (TFA)[1]

  • Triisopropylsilane (TIS)[1]

  • Water (H2O)[1]

  • Cold diethyl ether[1]

Procedure:

  • Preparation of the Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA, TIS, and H2O in a ratio of 95:2.5:2.5.[1][4]

  • Cleavage:

    • Add the cleavage cocktail to the dried peptidyl-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with occasional swirling.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether.[1]

  • Drying:

    • Dry the final peptide product under vacuum.[1]

Visualizations

G cluster_workflow Experimental Workflow: On-Resin Deprotection of Arg(NO2) start Peptidyl-Resin (with Arg(NO2)) wash1 Wash with 2-MeTHF/0.1% aq HCl start->wash1 deprotection Add Deprotection Cocktail (2M SnCl2, 0.04M Phenol, 0.2M aq HCl in 2-MeTHF) Heat to 55°C for 30 min wash1->deprotection monitoring HPLC Monitoring of a cleaved aliquot deprotection->monitoring decision Deprotection Complete? monitoring->decision decision->deprotection No wash2 Wash with 2-MeTHF, DMF, DCM, MeOH decision->wash2 Yes end Deprotected Peptidyl-Resin wash2->end

Caption: Workflow for the on-resin deprotection of Arg(NO2).

G cluster_reaction Chemical Reaction: SnCl2 Reduction of Arg(NO2) arg_no2 Resin-Bound Peptide-Arg(NO2) arg_nh2 Resin-Bound Peptide-Arg(NH2) arg_no2->arg_nh2 Reduction reagents SnCl2 / H+ (in 2-MeTHF, 55°C)

Caption: Reduction of Arg(NO2) to Arg(NH2) using SnCl2.

References

Application Notes and Protocols: Incorporating Boc-Arg(NO₂)-OH in Manual vs. Automated Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The strongly basic and nucleophilic nature of the arginine guanidinium side chain necessitates the use of a protecting group during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[1] The nitro (NO₂) group, utilized in Boc-Arg(NO₂)-OH, is a well-established protecting group in Boc chemistry. It effectively reduces the basicity of the guanidinium moiety and has been shown to prevent δ-lactam formation, a significant side reaction that can lead to chain termination.[2][3]

The choice between manual and automated SPPS for incorporating Boc-Arg(NO₂)-OH depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. While manual synthesis offers high flexibility for optimization and troubleshooting, automated synthesizers provide superior reproducibility, higher throughput, and reduced potential for human error.[4][5] This document provides a detailed comparison of these two methodologies for the incorporation of Boc-Arg(NO₂)-OH, complete with experimental protocols and data presentation.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated synthesis can be guided by quantitative and qualitative differences between the two approaches. The following tables summarize these key distinctions and provide illustrative data based on the well-documented synthesis of Bradykinin.

Table 1: Qualitative Comparison of Manual and Automated SPPS for Boc-Arg(NO₂)-OH Incorporation

ParameterManual SynthesisAutomated Synthesis
Flexibility & Optimization High. Allows for real-time adjustments, extended coupling times, and the use of specialized reagents for difficult couplings.[5]Moderate to High. Modern synthesizers offer flexible protocols, but on-the-fly modifications can be less straightforward.[5]
Throughput Low. Best suited for single or a small number of peptide syntheses.High. Capable of parallel synthesis of multiple peptides, significantly increasing throughput.[4]
Reproducibility Operator-dependent. Can be variable due to human factors in timing, washing, and reagent delivery.[4]High. Automated liquid handling and reaction control ensure high run-to-run consistency.[5]
Reagent Consumption Can be optimized for minimal waste, especially on a small scale.Generally higher due to the need to prime lines and accommodate the internal volume of the synthesizer, though modern systems have improved efficiency.[5]
Error Potential Higher potential for human error in procedural steps.[4]Lowered potential for procedural errors due to pre-programmed protocols.[5]
Monitoring Direct and immediate. In-process tests like the Kaiser test can be readily performed to monitor reaction completion.Can be integrated with online monitoring systems, but may be less direct than manual checks.

Table 2: Illustrative Synthesis Data: Bradykinin (RPPGFSPFR) Synthesis

This data is based on the historical synthesis of Bradykinin, which utilized Boc-L-Arg(NO₂)-OH.

ParameterManual Synthesis (Merrifield, 1964)[6]Automated Synthesis (Illustrative)
Peptide Bradykinin (9 residues)Bradykinin (9 residues)
Arginine Derivative Boc-L-Arg(NO₂)-polystyrene-divinylbenzene resinBoc-L-Arg(NO₂)-OH
Synthesis Time 8 days~32 hours[7]
Crude Peptide Yield 93%Typically >80%
Final Purity (Post-Purification) 68% (chromatographically pure)Typically >95% (with optimized protocols)
Key Considerations Labor-intensive, requires meticulous attention to detail.High initial instrument cost, requires protocol optimization for specific sequences.

Experimental Protocols

The following protocols are generalized for the incorporation of Boc-Arg(NO₂)-OH. Researchers should optimize these protocols based on the specific peptide sequence, resin, and available equipment.

Protocol 1: Manual Incorporation of Boc-Arg(NO₂)-OH

This protocol is designed for a 0.1 mmol scale synthesis.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • Boc-Arg(NO₂)-OH

  • Other required Boc-protected amino acids

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Methanol (MeOH), Isopropanol

  • Kaiser test kit

  • Sintered glass reaction vessel with a shaker

Methodology:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) and shake for 30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DCM) and shake for 5 minutes.

    • Drain and wash the resin with DCM (3x) and DMF (3x).

  • Coupling of Boc-Arg(NO₂)-OH:

    • Pre-activation: In a separate vial, dissolve Boc-Arg(NO₂)-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) or HBTU (2.9 eq.) and DIEA (6 eq.). Allow to pre-activate for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Shake for 2-4 hours. Note: Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.[4]

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection of NO₂ Group:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the resin.

    • Treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) with an appropriate scavenger like anisole. This will cleave the peptide from the resin and remove the NO₂ group from the arginine side chain.[6] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Alternatively, for on-resin deprotection of the NO₂ group, a solution of SnCl₂ in a mildly acidic medium can be used.[2][3]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Isolate the crude peptide by centrifugation and decantation.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Incorporation of Boc-Arg(NO₂)-OH

This protocol is a generalized procedure for an automated peptide synthesizer. Specific parameters will need to be programmed according to the instrument's software.

Methodology:

  • Resin Loading: Load the appropriate resin into the reaction vessel of the synthesizer.

  • Reagent Preparation: Prepare stock solutions of Boc-amino acids, including Boc-Arg(NO₂)-OH, coupling reagents, deprotection solution, and neutralization solution, and load them onto the synthesizer.

  • Programming the Synthesis Protocol:

    • Deprotection Step: Program a 30-minute reaction time with 50% TFA in DCM, followed by automated washing cycles.

    • Coupling Step for Boc-Arg(NO₂)-OH:

      • Due to the nature of Boc-Arg(NO₂)-OH, program an extended coupling time (e.g., 2-4 hours).

      • It is highly recommended to program a "double coupling" cycle for the Boc-Arg(NO₂)-OH residue to ensure maximum incorporation efficiency.[4]

    • Washing Steps: Ensure thorough washing cycles are programmed between each deprotection and coupling step to remove residual reagents.

  • Initiate Synthesis: Start the automated synthesis run. The instrument will perform all subsequent deprotection, coupling, and washing steps according to the programmed protocol.

  • Post-Synthesis Processing:

    • Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.

    • Final cleavage, deprotection of the NO₂ group, and purification are carried out manually as described in steps 8 and 9 of the manual protocol.

Mandatory Visualizations

Manual_SPPS_Workflow Resin Start: Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Neutralize Neutralize (10% DIEA/DCM) Wash1->Neutralize Wash2 Wash Neutralize->Wash2 Couple Couple Boc-Arg(NO2)-OH Wash2->Couple Wash3 Wash Couple->Wash3 Kaiser Kaiser Test Wash3->Kaiser Kaiser->Couple Positive Repeat Next Amino Acid? Kaiser->Repeat Negative Repeat->Deprotect Yes Cleave Final Cleavage & Deprotection (HF) Repeat->Cleave No Purify Purify Peptide (RP-HPLC) Cleave->Purify End End Purify->End

Caption: Manual SPPS Workflow for Boc-Arg(NO₂)-OH.

Automated_SPPS_Logic Start Start Synthesis Load Load Resin & Reagents Start->Load LoopStart For each Amino Acid in Sequence Load->LoopStart Deprotect Automated Boc Deprotection LoopStart->Deprotect Wash1 Automated Wash Cycle Deprotect->Wash1 Couple Automated Coupling (Extended time / Double couple for Arg(NO2)) Wash1->Couple Wash2 Automated Wash Cycle Couple->Wash2 LoopEnd End Loop Wash2->LoopEnd ManualCleave Manual Cleavage & Deprotection LoopEnd->ManualCleave Purify Manual Purification ManualCleave->Purify End End Purify->End Signaling_Pathway cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps N_Boc N-terminal Boc Group Free_Amine Free N-terminal Amine N_Boc->Free_Amine TFA Deprotection Peptide_Chain Elongated Peptide Chain Free_Amine->Peptide_Chain Coupling Activated_AA Activated this compound Activated_AA->Peptide_Chain Protected_Peptide Resin-Bound Protected Peptide Peptide_Chain->Protected_Peptide Completion of Synthesis Crude_Peptide Crude Peptide Protected_Peptide->Crude_Peptide HF Cleavage (Removes NO2 group)

References

Application Notes and Protocols for the Use of Boc-Arg(NO2)-OH in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH) in the synthesis of peptide-based enzyme inhibitors. This versatile building block is instrumental in the development of potent and selective inhibitors targeting enzymes such as nitric oxide synthase (NOS) and arginase, which are implicated in a variety of physiological and pathological processes.

Introduction to this compound in Enzyme Inhibitor Design

This compound is a protected amino acid derivative essential for the solid-phase peptide synthesis (SPPS) of arginine-containing peptides. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection during peptide chain elongation, while the nitro group on the guanidino side chain offers robust, semi-permanent protection.

The guanidino group of arginine is a key structural motif for recognition by the active sites of numerous enzymes. Consequently, synthetic peptides incorporating arginine or its analogs are a major focus in the design of enzyme inhibitors. The nitro group on this compound is a strong electron-withdrawing group that reduces the basicity of the guanidinium moiety, preventing undesirable side reactions during synthesis.[1] A significant advantage of using the nitro protecting group is the prevention of δ-lactam formation, a common side reaction during the activation of arginine derivatives that can lead to truncated peptide sequences.[1]

Target Enzymes and Therapeutic Areas

Arginine-based inhibitors are crucial for targeting enzymes that utilize L-arginine as a substrate. Two prominent examples are:

  • Nitric Oxide Synthase (NOS): This enzyme family (nNOS, eNOS, and iNOS) catalyzes the production of nitric oxide (NO), a critical signaling molecule in the nervous, cardiovascular, and immune systems.[2] Overproduction of NO by iNOS is associated with inflammatory diseases and septic shock, making selective iNOS inhibitors valuable therapeutic targets.

  • Arginase: This enzyme competes with NOS for the common substrate L-arginine and is involved in the urea cycle.[3] Elevated arginase activity is linked to cardiovascular and immune system dysfunctions.[3]

Data Presentation: Efficacy of Arginine-Based Enzyme Inhibitors

The following tables summarize the inhibitory activities of various arginine derivatives against their target enzymes. While specific data for inhibitors synthesized directly using this compound is often embedded within broader drug discovery campaigns, the data presented here for structurally related compounds provide a strong rationale for its use.

Table 1: Inhibitory Activity of Arginine Derivatives against Nitric Oxide Synthase (NOS) Isoforms

Compound/InhibitorTarget EnzymeIC50KiReference
L-NMAh-iNOS-5.2 µM[4]
L-NMAh-eNOS-1.8 µM[4]
L-NMAh-nNOS-0.4 µM[4]
Boroarginine (1a)iNOS50 µM-[5]
Boroarginine (1a)nNOS300 µM-[5]

Table 2: Inhibitory Activity of Arginine Analogs against Arginase Isoforms

Compound/InhibitorTarget EnzymeIC50KiReference
L-HomoargininehARG-18.14 ± 0.52 mM6.1 ± 0.50 mM
L-HomoargininehARG-22.52 ± 0.01 mM1.73 ± 0.10 mM
2(S)-amino-6-boronohexanoic acid (ABH)hARG-1-5 nM (Kd)
2(S)-amino-6-boronohexanoic acid (ABH)hARG-2-8.5 nM
Compound 11c (tropane analog)hArg I2.6 nM-[6][7]
Compound 11c (tropane analog)hArg II14 nM-[6][7]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a peptide-based enzyme inhibitor using this compound via solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (Boc-Chemistry)

This protocol outlines the manual synthesis of a model tripeptide (e.g., X-Arg-Y) on a Merrifield resin.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour.

  • Wash the resin with DCM (3 x 10 mL).

  • Couple the first Boc-protected amino acid (Boc-Y-OH, 3 mmol) using a standard coupling protocol (e.g., DCC/HOBt or HBTU/DIEA in DMF).

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

2. Nα-Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 5 minutes.

  • Drain and repeat the 50% TFA/DCM treatment for 25 minutes.

  • Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL).

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5 x 10 mL).

4. Coupling of this compound:

  • Dissolve this compound (3 mmol) and an activating agent (e.g., HBTU, 3 mmol) in DMF (8 mL).

  • Add DIEA (6 mmol) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling with the Kaiser test.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acid (Boc-X-OH).

Protocol 2: On-Resin Deprotection of the Nitro Group

This protocol details the removal of the nitro protecting group from the arginine side chain while the peptide is still attached to the solid support.[1]

Materials:

  • Peptidyl-resin containing Arg(NO2)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Phenol

  • Aqueous Hydrochloric acid (HCl)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Prepare the deprotection solution: 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

  • Add the deprotection solution to the peptidyl-resin.

  • Heat the reaction mixture to 55°C for 2-4 hours.

  • Monitor the reaction progress by cleaving a small sample of the resin and analyzing by HPLC-MS.

  • Once the reaction is complete, wash the resin thoroughly with 2-MeTHF, DMF, and DCM.

Protocol 3: Cleavage and Purification

1. Cleavage from Resin:

  • Wash the deprotected peptidyl-resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

2. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).

  • Characterize the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

Experimental Workflow for Peptide Inhibitor Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Processing Resin Resin Swelling Coupling1 1. First Amino Acid Coupling (Boc-Y-OH) Resin->Coupling1 Deprotection1 2. Nα-Boc Deprotection (50% TFA/DCM) Coupling1->Deprotection1 Neutralization1 3. Neutralization (10% DIEA/DCM) Deprotection1->Neutralization1 Coupling2 4. This compound Coupling Neutralization1->Coupling2 Deprotection2 5. Nα-Boc Deprotection Coupling2->Deprotection2 Neutralization2 6. Neutralization Deprotection2->Neutralization2 Coupling3 7. Final Amino Acid Coupling (Boc-X-OH) Neutralization2->Coupling3 Nitro_Deprotection 8. On-Resin Nitro Deprotection (SnCl2/2-MeTHF) Coupling3->Nitro_Deprotection Cleavage 9. Cleavage from Resin (TFA/TIS/H2O) Nitro_Deprotection->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Characterization 11. Characterization (MS, HPLC) Purification->Characterization

Caption: Experimental workflow for the synthesis of an arginine-containing peptide inhibitor.

Nitric Oxide Synthase (NOS) Signaling Pathway

G cluster_NOS_Activation NOS Activation cluster_Downstream_Signaling Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Inhibitor Arginine-based Inhibitor (e.g., from this compound synthesis) Inhibitor->NOS Inhibition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Leads to

Caption: Simplified Nitric Oxide Synthase (NOS) signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Synthesis of Peptides Containing Multiple Arg(NO2) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine, with its strongly basic guanidinium side chain (pKa ≈ 12.5), is a critical amino acid in many biologically active peptides.[1][2] During solid-phase peptide synthesis (SPPS), this guanidino group requires protection to prevent undesirable side reactions.[1] The nitro (NO2) group, one of the earliest protecting groups for arginine, has seen a resurgence in interest due to its unique stability and deprotection methods, offering a valuable alternative to more common protecting groups like Pbf and Pmc.[1] The use of Nω-Nitro-L-arginine (H-Arg(NO2)-OH) is particularly advantageous in the synthesis of peptides containing multiple arginine residues, a common feature in cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[3][4]

These application notes provide a comprehensive guide to the synthesis of peptides containing multiple Arg(NO2) residues, covering the advantages of this protecting group, detailed experimental protocols, and strategies to overcome common challenges.

Advantages of Using the Arg(NO2) Protecting Group

The nitro group offers several key benefits in the context of SPPS, especially for arginine-rich peptides:

  • Prevention of δ-Lactam Formation: A significant side reaction during the activation and coupling of arginine is the formation of a δ-lactam, which leads to chain termination.[1][2] The electron-withdrawing nature of the NO2 group effectively prevents this side reaction.[1][5][6][7][8]

  • High Stability: Fmoc-Arg(NO2)-OH exhibits excellent stability in common SPPS solvents such as DMF and NMP, even at elevated temperatures, in contrast to other protected arginine derivatives.[1][5]

  • Orthogonal Deprotection: The nitro group is stable to the standard trifluoroacetic acid (TFA) cleavage cocktail used to release the peptide from the resin.[1] It can be removed on-resin using specific reducing agents, allowing for selective deprotection strategies.[1][5] This orthogonality is crucial for the synthesis of complex peptides and those requiring side-chain modifications.

Challenges in Synthesizing Peptides with Multiple Arg(NO2) Residues

While the Arg(NO2) group offers significant advantages, researchers should be aware of potential challenges, particularly when synthesizing peptides with a high density of arginine residues:

  • Peptide Aggregation: Arginine-rich sequences are prone to aggregation during synthesis, which can lead to incomplete reactions and low yields.[9]

  • Difficult Purification: The highly basic nature of multiple arginine residues can complicate purification by reversed-phase high-performance liquid chromatography (RP-HPLC), often leading to poor peak shape and low recovery.[10]

  • Incomplete Deprotection: The removal of the NO2 group from multiple arginine residues can be challenging and may require optimized conditions or techniques like sonication to achieve complete deprotection.[2][3][5][7]

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of peptides containing multiple Arg(NO2) residues using Fmoc chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard cycle for incorporating Fmoc-Arg(NO2)-OH into a growing peptide chain on a solid support.

Workflow for SPPS of Arg(NO2)-Containing Peptides

SPPS_Workflow start Start with Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 coupling Coupling (Fmoc-Arg(NO2)-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->fmoc_deprotection Yes end_synthesis Final Fmoc Deprotection repeat->end_synthesis No Deprotection_Decision start Peptide with multiple Arg(NO2) residues synthesized standard Standard Deprotection: 2M SnCl2, 0.04M Phenol, 0.2M HCl in 2-MeTHF at 55°C start->standard condition Is deprotection kinetics slow? sonication Apply Sonication to facilitate removal condition->sonication Yes complete Deprotection Complete condition->complete No monitor Monitor reaction by HPLC standard->monitor sonication->monitor monitor->condition

References

Application Notes and Protocols for Boc-Arg(NO2)-OH in Solution-Phase Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protected amino acids is fundamental to successful peptide synthesis. For the incorporation of arginine, the highly basic nature of its guanidinium side chain necessitates robust protection to prevent undesirable side reactions. Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH) is a well-established derivative employed in peptide synthesis. The electron-withdrawing nitro group effectively reduces the basicity of the guanidinium moiety, thereby preventing its interference during coupling reactions.

A significant advantage of the nitro protecting group is its stability under the acidic conditions typically used for the removal of the Nα-Boc group (e.g., with trifluoroacetic acid, TFA). This stability makes this compound particularly suitable for the preparation of protected peptide fragments intended for subsequent condensation in solution-phase synthesis.[1] This approach, known as fragment condensation, is a powerful strategy for the synthesis of large peptides and proteins, as it allows for the purification of intermediate fragments, leading to a purer final product.

These application notes provide a detailed overview and protocols for the use of this compound in solution-phase peptide fragment condensation.

Key Features of this compound in Solution-Phase Synthesis

The selection of this compound for solution-phase fragment condensation offers several distinct advantages:

  • Stability of the Nitro Group: The Nω-nitro group is stable to the acidic conditions required for Nα-Boc deprotection (e.g., TFA, HCl in dioxane) and to many common coupling reagents.[1] This chemical resilience is paramount for the successful synthesis and purification of peptide fragments without premature deprotection of the arginine side chain.

  • Reduced Side Reactions: The strong electron-withdrawing nature of the nitro group minimizes the nucleophilicity of the guanidinium side chain, thereby reducing the risk of side reactions such as δ-lactam formation during the activation of the C-terminal carboxyl group.[2][3]

  • Orthogonality: The nitro group can be removed under conditions that do not affect other common protecting groups, such as benzyl ethers or esters, offering a degree of orthogonality in complex synthetic strategies.

  • Fragment Condensation Strategy: The stability of the nitro group allows for the synthesis of fully protected peptide fragments containing arginine. These fragments can be purified to a high degree before being coupled together in the solution phase, which can lead to higher overall purity of the final, larger peptide.

However, researchers should also be aware of potential challenges:

  • Ornithine Formation: During the final deprotection of the nitro group, side reactions can lead to the formation of ornithine residues.[1]

  • Deprotection Conditions: The removal of the nitro group typically requires reductive methods, such as catalytic hydrogenation or treatment with stannous chloride, which may not be compatible with all peptide sequences (e.g., those containing other reducible functional groups).

Data Presentation: Coupling and Deprotection Parameters

While specific head-to-head comparative data for the solution-phase coupling efficiency of this compound against other protected arginine derivatives is not extensively available in the reviewed literature, the following tables summarize typical conditions and expected outcomes based on established peptide synthesis methodologies.

Table 1: Typical Reaction Conditions for Solution-Phase Coupling of a Peptide Fragment with a C-terminal this compound

ParameterConditionNotes
Carboxyl Component Peptide fragment with C-terminal this compound1.0 equivalent
Amine Component N-terminal deprotected peptide fragment1.0 - 1.2 equivalents
Coupling Reagent DCC or EDC1.1 - 1.3 equivalents
Additive HOBt or HOAt1.1 - 1.3 equivalents
Base DIPEA or NMM2.0 - 2.5 equivalents
Solvent DMF, DCM, or a mixtureAnhydrous conditions are crucial
Temperature 0°C to room temperatureInitial activation at 0°C is recommended to minimize racemization
Reaction Time 2 - 24 hoursMonitored by TLC or HPLC

Table 2: Deprotection Methods for the Nω-Nitro Group in Solution Phase

MethodReagents and ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or PtO₂, in MeOH, EtOH, or AcOHClean reaction with water as the only byproduct.Not suitable for peptides containing other reducible groups (e.g., Cys, Met, Trp).
Reduction with SnCl₂ SnCl₂·2H₂O in DMF or MeOH/HClEffective and can be used for complex peptides.Requires careful purification to remove tin salts.

Experimental Protocols

The following are detailed protocols for the key steps in solution-phase peptide fragment condensation using this compound.

Protocol 1: General Solution-Phase Fragment Condensation using DCC/HOBt

This protocol describes a standard method for coupling a peptide fragment with a C-terminal this compound to another peptide fragment with a free N-terminus.

Materials:

  • Peptide fragment with C-terminal this compound (Carboxyl component)

  • Peptide fragment with a free N-terminus (Amine component)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxyl component (1.0 eq) and HOBt (1.2 eq) in a minimum amount of anhydrous DMF.

    • In a separate flask, dissolve the amine component (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq).

  • Activation and Coupling:

    • Cool the solution of the carboxyl component and HOBt to 0°C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM to the cooled carboxyl component solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate under an inert atmosphere and wash with a small amount of anhydrous DCM.

    • Add the filtrate containing the activated ester to the solution of the amine component.

    • Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Once the reaction is complete, filter off any further DCU precipitate.

    • Dilute the filtrate with EtOAc.

    • Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude protected peptide fragment by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes, DCM/ether).

Protocol 2: Deprotection of the Nω-Nitro Group using Stannous Chloride

This protocol outlines the removal of the nitro protecting group from the arginine side chain in a protected peptide fragment.

Materials:

  • Protected peptide fragment containing Arg(NO₂)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup:

    • Dissolve the protected peptide fragment (1.0 eq) in DMF or a mixture of MeOH and a small amount of concentrated HCl.

    • Add a solution of SnCl₂·2H₂O (5-10 equivalents per nitro group) in DMF or MeOH.

  • Reduction Reaction:

    • Stir the reaction mixture at room temperature for 4-8 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate.

    • Monitor the deprotection by HPLC or mass spectrometry.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Adjust the pH to approximately 8-9 with a saturated NaHCO₃ solution. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the tin salts.

    • Wash the filtrate with diethyl ether to remove any organic impurities.

    • The aqueous layer containing the deprotected peptide can be lyophilized.

  • Purification:

    • Purify the deprotected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows in the application of this compound in solution-phase peptide fragment condensation.

Solution_Phase_Fragment_Condensation cluster_fragment1 Peptide Fragment 1 (Carboxyl Component) cluster_fragment2 Peptide Fragment 2 (Amine Component) cluster_coupling Coupling Step cluster_product Product A Protected Peptide-Arg(NO2)-OH C Activation (DCC/HOBt) A->C B H-Peptide-OR D Condensation B->D C->D E Protected Peptide-Arg(NO2)-Peptide-OR D->E

Caption: Workflow for solution-phase peptide fragment condensation.

Nitro_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_purification Purification cluster_final Final Product Start Protected Peptide-Arg(NO2)-Peptide Deprotect Reduction (e.g., SnCl2 or H2/Pd) Start->Deprotect Purify Work-up & RP-HPLC Deprotect->Purify Final Deprotected Peptide-Arg-Peptide Purify->Final

Caption: Workflow for the deprotection of the nitro group.

Logical_Relationship Boc_Arg This compound Stability NO2 Group Stability Boc_Arg->Stability Solution_Phase Solution-Phase Synthesis Stability->Solution_Phase Fragment_Condensation Fragment Condensation Solution_Phase->Fragment_Condensation Protected_Fragment Protected Peptide Fragment Fragment_Condensation->Protected_Fragment Boc_Deprotection Boc Deprotection (TFA) Boc_Deprotection->Fragment_Condensation enables Coupling Peptide Coupling Nitro_Deprotection NO2 Deprotection (Reduction) Coupling->Nitro_Deprotection Final_Peptide Final Deprotected Peptide Nitro_Deprotection->Final_Peptide Protected_Fragment->Coupling

Caption: Logical relationships in the use of this compound.

References

Application Note: Analytical HPLC Conditions for Peptides with Arg(NO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating a nitroarginine (Arg(NO2)) residue are of significant interest in various fields of biomedical research, including their use as intermediates in peptide synthesis and as nitric oxide synthase (NOS) inhibitors. The nitro group (NO2) serves as a protecting group for the guanidino function of arginine during solid-phase peptide synthesis (SPPS) and can also be a key pharmacophore in biologically active peptides. Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quantification of these modified peptides.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and powerful technique for the analysis of peptides. This application note provides a comprehensive guide to developing and optimizing analytical HPLC conditions for peptides containing Arg(NO2). It covers recommended columns, mobile phases, gradient conditions, and detection parameters, along with a detailed experimental protocol.

Physicochemical Properties of Arg(NO2)-Containing Peptides

The presence of the Arg(NO2) group significantly alters the physicochemical properties of a peptide compared to its native arginine-containing counterpart. The nitro group is strongly electron-withdrawing, which reduces the pKa of the guanidinium group. Consequently, at typical acidic pH values used in RP-HPLC (e.g., pH 2-3 with 0.1% trifluoroacetic acid), the guanidinium group of Arg(NO2) is less protonated and therefore less positively charged than the unmodified arginine residue. This reduction in positive charge and the inherent hydrophobicity of the nitro group generally leads to increased retention times in RP-HPLC compared to the corresponding Arg-containing peptide.

Recommended HPLC Conditions

The following tables summarize recommended starting conditions for the analytical RP-HPLC of peptides containing Arg(NO2). These conditions are based on established methods for peptide analysis and should be optimized for specific peptides.

Table 1: HPLC System and Column Parameters
ParameterRecommended ValueNotes
HPLC System Any standard analytical HPLC or UHPLC system
Stationary Phase C18 silicaThe most common and versatile choice for peptide separations.
Particle Size Sub-2 µm, 2.7 µm, 3 µm, 5 µmSmaller particles offer higher resolution but generate higher backpressure.
Pore Size 100 - 300 ÅWider pores are suitable for larger peptides.
Column Dimensions 2.1 mm or 4.6 mm (ID) x 50, 100, 150, or 250 mm (Length)Analytical scale columns.
Column Temperature 25 - 40 °CTemperature can be optimized to improve peak shape and resolution.
Table 2: Mobile Phase and Gradient Conditions
ParameterRecommended ValueNotes
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[1]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is the most common organic modifier for peptide RP-HPLC.
Flow Rate 0.2 - 1.0 mL/min for 2.1 mm ID columns; 1.0 - 2.0 mL/min for 4.6 mm ID columnsAdjust based on column dimensions and particle size.
Gradient Linear gradient from low to high %BA shallow gradient (e.g., 0.5-2% B per minute) is often required for good resolution of peptides.
Example Gradient 5% to 65% B over 30 minutesThis is a good starting point and should be optimized based on the hydrophobicity of the peptide.
Injection Volume 5 - 20 µLDependent on sample concentration and column dimensions.
Table 3: Detection Parameters
ParameterRecommended ValueNotes
Detection Method UV-Vis AbsorbanceThe most common detection method for peptides.
Detection Wavelength 210 - 220 nmDetects the peptide backbone (amide bonds).[1]
Reference Wavelength 360 nmCan be used to reduce baseline noise.

Experimental Protocol: Analytical RP-HPLC of an Arg(NO2)-Containing Peptide

This protocol provides a general procedure for the analysis of a synthetic peptide containing Arg(NO2).

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Peptide sample containing Arg(NO2)

  • 0.22 µm syringe filters

2. Preparation of Mobile Phases:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

3. Sample Preparation:

  • Dissolve the lyophilized Arg(NO2)-containing peptide in Mobile Phase A or a suitable solvent (e.g., water with a small amount of ACN or DMSO if solubility is an issue) to a final concentration of approximately 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Method Setup:

  • Column: C18, 5 µm, 120 Å, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 214 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % B
    0.0 5
    30.0 65
    32.0 95
    35.0 95
    36.0 5

    | 40.0 | 5 |

5. Data Analysis:

  • Integrate the peak corresponding to the Arg(NO2)-containing peptide.

  • Determine the retention time and calculate the purity based on the peak area percentage.

Example Chromatographic Data

The following table provides hypothetical retention time data for a model tripeptide, H-Leu-Arg(X)-Phe-NH2, to illustrate the effect of the nitro group on retention in RP-HPLC under the conditions described above.

Table 4: Hypothetical Retention Times for a Model Peptide
Peptide SequenceRetention Time (min)Expected Elution Order
H-Leu-Arg-Phe-NH212.51
H-Leu-Arg(NO2)-Phe-NH215.22

The increased retention time for the Arg(NO2)-containing peptide is due to the increased hydrophobicity imparted by the nitro group.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analytical HPLC of peptides containing Arg(NO2).

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis (with Arg(NO2)) sample_dissolution Sample Dissolution (in Mobile Phase A) peptide_synthesis->sample_dissolution sample_filtration Sample Filtration (0.22 µm filter) sample_dissolution->sample_filtration hplc_injection HPLC Injection sample_filtration->hplc_injection rp_column Reversed-Phase C18 Column hplc_injection->rp_column gradient_elution Gradient Elution rp_column->gradient_elution uv_detection UV Detection (210-220 nm) gradient_elution->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_assessment Purity Assessment peak_integration->purity_assessment

Fig. 1: General workflow for analytical HPLC of Arg(NO2) peptides.
Logical Relationship: Impact of Arg(NO2) on Peptide Properties and HPLC Retention

The following diagram illustrates how the Arg(NO2) modification influences peptide properties and its subsequent behavior in RP-HPLC.

arg_no2_impact cluster_properties Physicochemical Properties cluster_hplc RP-HPLC Behavior Arg Arginine (Arg) Arg_NO2 Nitroarginine (Arg(NO2)) Arg->Arg_NO2 modification charge Reduced Positive Charge Arg_NO2->charge introduces hydrophobicity Increased Hydrophobicity Arg_NO2->hydrophobicity introduces retention Increased Retention Time charge->retention contributes to hydrophobicity->retention contributes to

Fig. 2: Impact of Arg(NO2) on peptide properties and HPLC retention.

Conclusion

The analytical separation of peptides containing Arg(NO2) can be readily achieved using standard reversed-phase HPLC protocols. The key to a successful separation is the optimization of the gradient elution to account for the increased hydrophobicity imparted by the nitro group. The provided conditions and protocols serve as a robust starting point for method development. Researchers should fine-tune the gradient slope, column temperature, and other parameters to achieve optimal resolution and peak shape for their specific Arg(NO2)-containing peptide.

References

Troubleshooting & Optimization

Technical Support Center: Protected Arginine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent δ-lactam formation when using protected arginine in their experiments.

Troubleshooting Guides

Problem: Low coupling efficiency or deletion of arginine residues in the final peptide.

This issue is often linked to the formation of δ-lactam, an intramolecular cyclization product of activated arginine that is unable to participate in the coupling reaction. This leads to the consumption of the activated amino acid and results in deletion sequences.[1][2][3]

Solution:

Several strategies can be employed to minimize δ-lactam formation:

  • Optimize Coupling Conditions:

    • Double Coupling: Perform a second coupling step for the arginine residue to help drive the reaction to completion and compensate for the loss of activated amino acid due to lactam formation.[2][4]

    • Choice of Coupling Reagents: Use carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress racemization and potentially reduce δ-lactam formation.[2] Uronium/aminium-based reagents like HATU should be used with caution.[2]

    • Temperature Control: Perform couplings at room temperature or below, as elevated temperatures can accelerate δ-lactam formation.[2] While microwave heating can speed up coupling, it may also promote this side reaction.[2][5] It is advisable to conduct the initial coupling at room temperature and only apply heat if necessary towards the end of the reaction.[2]

  • Select an Appropriate Protecting Group: The choice of the guanidinium protecting group significantly influences the extent of δ-lactam formation. The nitro (NO2) protecting group has been shown to be less prone to this side reaction compared to Pbf and especially (Boc)2.[1][2]

  • Solvent Composition: The polarity of the solvent can affect the rate of lactam formation. Using solvent mixtures with higher polarity, such as DMSO/2-Me-THF, has been shown to suppress this side reaction.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is δ-lactam formation in the context of peptide synthesis?

A1: δ-lactam formation is an intramolecular side reaction that occurs during the coupling of a protected arginine residue. The activated carboxylic acid of the arginine molecule reacts with its own side-chain guanidinium group to form a stable six-membered ring structure called a δ-lactam.[1][2][3] This cyclized product is inactive and cannot be incorporated into the growing peptide chain, leading to lower yields and deletion mutations in the final peptide.[1][2][3]

Q2: How can I detect and quantify δ-lactam formation?

A2: The extent of δ-lactam formation can be monitored and quantified by analyzing the supernatant of the coupling reaction using High-Performance Liquid Chromatography (HPLC).[2][3] A sample of the reaction mixture is taken at different time points, quenched, and then injected into an HPLC system to separate and quantify the activated amino acid, the δ-lactam, and other components.

Q3: Which arginine protecting group is most susceptible to δ-lactam formation?

A3: The tendency for δ-lactam formation varies significantly with the protecting group used for the arginine side chain. The (Boc)2 protecting group is highly prone to this side reaction.[1][7] The Pbf group, while widely used, also shows considerable δ-lactam formation.[1][8] The NO2 protecting group has been demonstrated to be the most resistant to δ-lactam formation among these common choices.[1][9]

Q4: Does the choice of coupling reagent affect δ-lactam formation?

A4: Yes, the choice of coupling reagent can influence the rate of δ-lactam formation. The mixed anhydride coupling procedure has been reported to induce more δ-lactam formation.[7][10] Carbodiimide-based reagents like DIC, when used with additives like OxymaPure, are a common choice. However, the activation of the carboxylic acid is the prerequisite for the cyclization to occur.

Q5: Can temperature be used to control δ-lactam formation?

A5: Yes, temperature is a critical factor. Higher temperatures, often used to accelerate slow couplings, can also increase the rate of δ-lactam formation.[2] Therefore, it is generally recommended to perform arginine couplings at room temperature. If heating is required, it should be applied cautiously.

Data on δ-Lactam Formation with Different Protecting Groups

The following table summarizes the extent of δ-lactam formation and coupling efficiency for different arginine protecting groups under specific experimental conditions.

Protecting Groupδ-Lactam Formation (%) after 30 minCoupling Efficiency (%) after 120 minReference
NO2~3%>99%[1][2]
Pbf12%>99%[1][2]
(Boc)2Substantially higher than Pbf and NO2Lower due to rapid lactam formation[1]

Key Experimental Protocols

Protocol 1: Monitoring δ-Lactam Formation by HPLC

This protocol describes how to monitor the formation of δ-lactam during the coupling of Fmoc-Arg(X)-OH in solid-phase peptide synthesis.

Methodology:

  • Reaction Setup: To a resin with a free amino group, add a solution of the protected arginine (e.g., Fmoc-Arg(Pbf)-OH), a coupling activator (e.g., DIC), and an additive (e.g., OxymaPure) in a suitable solvent like DMF or NBP.

  • Sampling: At specific time intervals (e.g., 0, 30, 60, and 120 minutes), take a small aliquot (e.g., 10 µL) of the supernatant from the reaction vessel.[1]

  • Quenching and Dilution: Immediately dilute the aliquot with a suitable solvent such as acetonitrile (CH3CN) to quench the reaction.[1]

  • HPLC Analysis: Inject a small volume of the diluted sample (e.g., 1 µL) into a reverse-phase HPLC system.[1]

  • Data Analysis: Use a suitable gradient (e.g., 30–95% acetonitrile in water with 0.1% TFA over 15 minutes) to separate the components.[1] Integrate the peak areas corresponding to the activated arginine ester and the δ-lactam to determine their relative amounts over time.

Protocol 2: A Strategy to Minimize δ-Lactam Formation with Fmoc-Arg(Pbf)-OH in NBP

This protocol is designed for the efficient incorporation of the challenging Fmoc-Arg(Pbf)-OH, particularly when using the greener solvent N-butylpyrrolidinone (NBP).

Methodology:

  • Reagent Preparation: Prepare solutions of Fmoc-Arg(Pbf)-OH and OxymaPure in NBP.

  • Initial Addition: Add the Fmoc-Arg(Pbf)-OH and OxymaPure solution to the peptidyl-resin.

  • Temperature Equilibration: Allow the mixture to reach the desired reaction temperature (e.g., 45 °C).[8] This helps to reduce the viscosity of NBP.[8]

  • Staggered DIC Addition:

    • Add half of the required N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture and let it react for 30 minutes.[8]

    • After 30 minutes, add the remaining half of the DIC, potentially with a small additional amount of Fmoc-Arg(Pbf)-OH.[8]

  • Reaction Completion: Allow the reaction to proceed at the elevated temperature to ensure efficient coupling while minimizing δ-lactam formation through controlled, in-situ activation.[8]

Visualizations

δ_Lactam_Formation cluster_reactants Reactants cluster_products Products Protected_Arg Fmoc-Arg(PG)-OH Activated_Ester Activated Arginine Ester Protected_Arg->Activated_Ester Activation Activator Coupling Reagent (e.g., DIC/OxymaPure) Activator->Activated_Ester Coupled_Peptide Fmoc-Arg(PG)-Peptide delta_Lactam δ-Lactam (Inactive) Activated_Ester->Coupled_Peptide Desired Coupling (Intermolecular) Activated_Ester->delta_Lactam Side Reaction (Intramolecular Cyclization)

Caption: Chemical pathway of δ-lactam formation.

Troubleshooting_Workflow Start Low Arginine Coupling Efficiency Check_Lactam Suspect δ-Lactam Formation? Start->Check_Lactam Monitor_HPLC Monitor by HPLC Check_Lactam->Monitor_HPLC Yes End Improved Coupling Efficiency Check_Lactam->End No, investigate other causes Strategy Implement Mitigation Strategy Monitor_HPLC->Strategy Change_PG Switch to NO2 Protecting Group Strategy->Change_PG Double_Couple Perform Double Coupling Strategy->Double_Couple Optimize_Solvent Use High Polarity Solvent (e.g., DMSO/2-Me-THF) Strategy->Optimize_Solvent Control_Temp Lower Coupling Temperature Strategy->Control_Temp Change_PG->End Double_Couple->End Optimize_Solvent->End Control_Temp->End

Caption: Troubleshooting workflow for low arginine coupling.

References

Side reactions of Arg(NO2) during final peptide cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with nitroarginine (Arg(NO2)) during the final cleavage step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Side Reactions of Arg(NO2) During Final Cleavage

This guide addresses common issues observed during the final cleavage of peptides containing Arg(NO2) residues.

Issue 1: Incomplete Deprotection of the Nitroarginine Side Chain

  • Symptom: The final peptide mass spectrum shows a mass corresponding to the peptide with the NO2 group still attached (+43.01 Da per Arg(NO2) residue).

  • Cause: The nitro (NO2) protecting group is stable under standard trifluoroacetic acid (TFA) cleavage conditions.[1][2] Standard cleavage cocktails, such as TFA/TIS/H2O, are not designed to remove the NO2 group from the arginine side chain.[2]

  • Solution: The NO2 group requires a specific deprotection step, which can be performed either on-resin before cleavage or post-cleavage in solution.

    • On-Resin Deprotection: A recommended method involves reduction of the nitro group using tin(II) chloride (SnCl2).[3][4]

    • Post-Cleavage Deprotection: Catalytic hydrogenation can be used to remove the NO2 group after the peptide has been cleaved from the resin.

Issue 2: Formation of Ornithine-Containing Peptides

  • Symptom: Mass spectrometry reveals a peptide species with a mass corresponding to the desired peptide where one or more arginine residues have been replaced by ornithine (-42.04 Da per conversion).

  • Cause: This side reaction, known as deguanidination, can occur during the final cleavage step, particularly under harsh acidic conditions like those used in older Boc-chemistry with hydrogen fluoride (HF) cleavage.[5] While less common with modern Fmoc-chemistry and TFA cleavage, the potential for this side reaction exists. The conversion of arginine to ornithine can also occur as a side reaction during stepwise peptide elongation.[6]

  • Solution:

    • Optimize Cleavage Conditions: Use the mildest cleavage conditions that are effective for removing other side-chain protecting groups. Avoid prolonged exposure to strong acids.

    • Alternative Protecting Groups: If ornithine formation is a persistent issue, consider using alternative arginine protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is widely used in Fmoc-SPPS.[7]

Issue 3: Presence of Unidentified Side Products

  • Symptom: HPLC analysis of the crude peptide shows multiple unexpected peaks close to the main product peak.

  • Cause: Reactive species generated during the cleavage of other protecting groups can lead to side reactions with the nitroguanidino group or other sensitive amino acids in the sequence. The choice and composition of the cleavage scavenger cocktail are critical in preventing these side reactions.[8][9]

  • Solution:

    • Use an Optimized Scavenger Cocktail: A well-designed scavenger cocktail is essential to trap reactive cations generated during cleavage. The composition of the cocktail should be tailored to the peptide sequence.[10] For peptides containing tryptophan, for example, scavengers like thioanisole are crucial.[5]

    • Monitor Cleavage Time: Minimize the duration of the cleavage reaction to reduce the exposure of the peptide to the acidic environment and reactive species.[11]

Frequently Asked Questions (FAQs)

Q1: Why is my Arg(NO2) not being deprotected during my standard TFA cleavage?

A1: The nitro (NO2) protecting group is electron-withdrawing, which makes it stable to the acidic conditions of a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O).[1][2] This stability is a key feature of the Arg(NO2) group, allowing for orthogonal deprotection strategies.

Q2: What is the primary advantage of using Arg(NO2) if it requires a separate deprotection step?

A2: The main benefit of using Arg(NO2) is the prevention of δ-lactam formation, which is a significant side reaction that can occur during the coupling of arginine, leading to chain termination.[1][4] The strong electron-withdrawing nature of the NO2 group reduces the nucleophilicity of the guanidino group, thus preventing this side reaction.[2]

Q3: Can I use scavengers to prevent ornithine formation from Arg(NO2)?

A3: While scavengers are crucial for minimizing a variety of side reactions during cleavage by trapping reactive electrophiles, there is limited specific information on scavengers that directly prevent the deguanidination of Arg(NO2) to ornithine.[9] The most effective way to address ornithine formation is to use milder cleavage conditions or an alternative arginine protecting group if the problem persists.

Q4: How can I confirm the presence of ornithine in my peptide?

A4: The presence of ornithine can be confirmed by high-resolution mass spectrometry, which will show a mass loss of 42.04 Da compared to the arginine-containing peptide. Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the modification within the peptide sequence.[6]

Q5: Are there any other potential side reactions of the nitroguanidino group itself during cleavage?

A5: Besides the potential for conversion to ornithine, the nitroguanidino group is generally stable. However, side reactions can occur on other parts of the peptide, especially if an inadequate scavenger cocktail is used. For instance, sulfonation of tryptophan can occur if sulfonyl-based protecting groups (like Pmc or Mtr for arginine) are used in the same synthesis, and the scavengers are not sufficient.[8]

Quantitative Data Summary

Currently, there is limited quantitative data available in the cited literature specifically detailing the percentage of ornithine formation from Arg(NO2) under various final cleavage conditions in SPPS. The formation of ornithine from Arg(NO2) is more frequently mentioned as a known possibility with older, harsher cleavage methods like HF cleavage.

ParameterCondition 1: Standard TFA CleavageCondition 2: On-Resin SnCl2 Deprotection
Reagents TFA/TIS/H2O (95:2.5:2.5)2 M SnCl2, 0.04 M phenol, 0.2 M aq. HCl in 2-MeTHF
Temperature Room Temperature55 °C
Time 1-2 hours30 minutes (may require repeated treatments)
Arg(NO2) Deprotection IncompleteComplete (sequence-dependent efficiency)
Ornithine Formation Not quantitatively reported, but possibleNot reported as a significant side reaction

Experimental Protocols

Protocol 1: On-Resin Deprotection of Arg(NO2) using SnCl2

This protocol is adapted from "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis".[7]

  • Resin Preparation: Swell the peptidyl-resin containing Arg(NO2) in 2-Methyltetrahydrofuran (2-MeTHF).

  • Washing: Wash the resin with a solution of 2-MeTHF containing 0.1% aqueous HCl (2 x 1 min).

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

  • Reaction: Add the deprotection cocktail to the resin and heat the mixture at 55 °C for 30 minutes with occasional stirring.

  • Monitoring: Take a small aliquot of the resin, perform a mini-cleavage with TFA/TIS/H2O (95:2.5:2.5), and analyze the product by HPLC and mass spectrometry to check the completion of the deprotection.

  • Repeat if Necessary: If deprotection is incomplete, filter the resin, and repeat the treatment with a fresh deprotection cocktail.

  • Final Washing: Once deprotection is complete, wash the resin thoroughly with 2-MeTHF, DMF, and DCM.

  • Final Cleavage: Proceed with the standard TFA cleavage protocol to cleave the peptide from the resin.

Visualizations

Troubleshooting_Workflow start Start: Crude Peptide Analysis (HPLC, MS) check_mass Mass Spectrum Analysis: Expected Mass Observed? start->check_mass mass_ok Mass is Correct check_mass->mass_ok Yes mass_high Mass is High (+43 Da per Arg) check_mass->mass_high No, High mass_low Mass is Low (-42 Da per Arg) check_mass->mass_low No, Low end End: Purified Peptide mass_ok->end incomplete_deprotection Incomplete Arg(NO2) Deprotection mass_high->incomplete_deprotection ornithine_formation Potential Ornithine Formation mass_low->ornithine_formation solution1 Solution: Implement separate Arg(NO2) deprotection step (e.g., SnCl2) incomplete_deprotection->solution1 solution2 Solution: - Use milder cleavage conditions - Consider alternative Arg protection (Pbf) ornithine_formation->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for Arg(NO2) side reactions.

Arg_NO2_Deprotection_Pathway start Peptide-Resin with Arg(NO2) tfa_cleavage Standard TFA Cleavage (TFA/TIS/H2O) start->tfa_cleavage sncl2_deprotection On-Resin Deprotection (SnCl2, 55°C) start->sncl2_deprotection incomplete_product Product: Peptide with Arg(NO2) tfa_cleavage->incomplete_product deprotected_resin Deprotected Peptide-Resin sncl2_deprotection->deprotected_resin final_cleavage Standard TFA Cleavage deprotected_resin->final_cleavage final_product Final Product: Deprotected Peptide final_cleavage->final_product

Caption: Deprotection pathways for Arg(NO2)-containing peptides.

References

Troubleshooting incomplete coupling of Boc-Arg(NO2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete coupling of Boc-Arg(NO2)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

Incomplete coupling of this compound is a common issue in SPPS primarily due to:

  • Steric Hindrance: The nitro (-NO2) group protecting the side-chain guanidino group, combined with the Boc protecting group on the alpha-amino group, creates significant bulk. This steric hindrance can physically impede the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support.[1][2][3]

  • Peptide Aggregation: Sequences containing arginine can be prone to aggregation on the resin. This clumping can block reactive sites, leading to failed or incomplete coupling steps.[2]

  • Suboptimal Reaction Conditions: Standard coupling protocols may not be sufficient for such a sterically hindered amino acid. Factors like reaction time, temperature, and reagent concentrations are critical.[1]

Q2: How can I confirm that the coupling of this compound is incomplete?

You can confirm incomplete coupling using qualitative colorimetric tests that detect the presence of unreacted primary amines on the peptide-resin.[1][2] A positive result indicates that the N-terminus of the peptide chain is still free and the coupling has failed or is incomplete.

The most common method is the Kaiser (ninhydrin) test :

  • Procedure: A small sample of resin beads is washed and then treated with ninhydrin reagents and heated.

  • Interpretation: The appearance of a deep blue or purple color on the beads and in the solution signifies a positive result (incomplete coupling). Colorless or yellowish beads indicate a complete or near-complete reaction.[2]

Q3: What are the initial troubleshooting steps if I detect incomplete coupling?

If incomplete coupling is confirmed, a systematic approach is recommended. The first and most common action is to perform a "double coupling."[1][4][5]

  • Action: After the initial coupling reaction, thoroughly wash the resin with a suitable solvent (e.g., DMF) to remove byproducts and unreacted reagents. Then, repeat the entire coupling procedure with a fresh solution of activated this compound.[1] This second exposure to fresh reagents often drives the reaction to completion.

Q4: Can changing the coupling reagent improve the efficiency for this compound?

Yes, switching to a more powerful coupling reagent is a highly effective strategy for sterically hindered amino acids.[1][6] While standard carbodiimide reagents like DCC or DIC can be used, they are often less effective for difficult couplings. Onium (aminium/uronium or phosphonium) salt-based reagents are generally more reactive and recommended.[6][7][8]

  • Recommendation: If you are using a carbodiimide like DIC, consider adding an activating agent such as HOBt or OxymaPure®.[1][7] For highly challenging couplings, switching to reagents like HBTU, HATU, HCTU, or PyBOP is advisable as they are known for their high coupling efficiency.[1][4][6]

Q5: What are the potential side reactions when coupling this compound?

Besides incomplete coupling, other side reactions can occur:

  • Racemization: Although generally low for urethane-protected amino acids, highly reactive coupling reagents and extended reaction times at elevated temperatures can increase the risk of losing the stereochemical integrity of the amino acid.[3]

  • Guanidinylation: This side reaction can occur when using aminium/uronium-based coupling reagents (like HBTU, HATU) in excess. The reagent can react directly with the free amine on the peptide chain, capping it and preventing further coupling.[9]

  • δ-Lactam Formation: While the NO2 protecting group is reported to have a lower tendency for this side reaction compared to other arginine protecting groups like Pbf or (Boc)2, it is a known issue for arginine derivatives.[2][10][11][12] This intramolecular cyclization of the activated arginine forms an inactive species that cannot couple to the peptide chain.

Troubleshooting Guide

This section provides a structured approach to resolving incomplete coupling issues.

Guide 1: Optimizing Reaction Conditions

If a double coupling is insufficient, optimizing the reaction parameters can significantly improve yields.

ParameterStandard ConditionOptimized Condition for Difficult CouplingRationale
Equivalents of Reagents 1.5 - 2 eq.2 - 4 eq.Increases the concentration of reactants, driving the reaction forward (Le Chatelier's principle).[1]
Reaction Time 1 - 2 hours2 - 4 hours (or overnight)Allows more time for the sterically hindered reaction to proceed to completion.[4]
Temperature Room Temperature (20-25°C)30 - 50°CIncreases the reaction kinetics. This should be done cautiously as it can also increase the risk of side reactions like racemization.[1]
Solvent High-purity, anhydrous DMF or NMPSame, may consider DMF/DMSO mixture or adding LiCl (0.5 M)Ensures proper solvation of reagents and the peptide chain. Additives can help disrupt peptide aggregation.[1]
Guide 2: Selecting a More Powerful Coupling Reagent

The choice of coupling reagent is critical. The table below compares common reagents for their effectiveness in difficult couplings.

Reagent ClassExample ReagentsCoupling EfficiencyKey Considerations
Carbodiimides DCC, DICModerateOften require an additive like HOBt or OxymaPure® to suppress side reactions and increase efficiency.[7]
Aminium/Uronium Salts HBTU, HATU, HCTUHighVery effective for hindered amino acids. Can cause guanidinylation if used in large excess.[6][8] HATU is generally considered one of the most efficient.[1]
Phosphonium Salts PyBOP, PyAOPHighHighly effective and do not cause guanidinylation. Solutions in DMF have moderate stability.[6][8]
Immonium/Uronium Salts COMUVery HighA newer generation reagent based on OxymaPure® with high reactivity.[1][6]

Experimental Protocols

Protocol 1: Standard Double Coupling using DIC/HOBt

This protocol is a good starting point for troubleshooting.

  • Resin Preparation: Swell the peptide-resin (with the free N-terminal amine) in DMF for 30 minutes.

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test. If the test is negative (colorless beads), proceed to the next deprotection step. If positive (blue beads), proceed to the second coupling.

  • Second Coupling (Recoupling): Repeat step 2 with a fresh solution of activated this compound.

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) before proceeding to the next step in the synthesis.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for particularly difficult couplings where the standard protocol fails.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (2 eq.) and HATU (1.95 eq.) in DMF.

  • Coupling:

    • Add N,N-Diisopropylethylamine (DIPEA) (4 eq.) to the resin vessel.

    • Immediately add the amino acid/HATU solution to the resin.

    • Shake at room temperature for 1-2 hours. For very difficult sequences, the temperature can be raised to 35-40°C.

  • Monitoring and Washing: Wash the resin with DMF (3-5 times) and perform a Kaiser test. If the coupling is still incomplete, a second coupling using this protocol can be performed.

Visualizations

Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting an incomplete coupling reaction.

G Start Start SPPS Cycle: Couple this compound Wash Wash Resin with DMF Start->Wash Kaiser1 Perform Kaiser Test Wash->Kaiser1 Positive1 Positive Result (Incomplete Coupling) Kaiser1->Positive1 Blue Negative1 Negative Result (Complete Coupling) Kaiser1->Negative1 Colorless DoubleCouple Perform Second Coupling (Double Couple) Positive1->DoubleCouple NextStep Proceed to Next Deprotection Step Negative1->NextStep Wash2 Wash Resin with DMF DoubleCouple->Wash2 Kaiser2 Perform Kaiser Test Wash2->Kaiser2 Positive2 Positive Result (Still Incomplete) Kaiser2->Positive2 Blue Negative2 Negative Result (Complete Coupling) Kaiser2->Negative2 Colorless Optimize Troubleshoot: 1. Use Stronger Reagent (HATU) 2. Increase Temp/Time/Equiv. Positive2->Optimize Negative2->NextStep Capping Consider Capping Unreacted Amines (e.g., Acetic Anhydride) Optimize->Capping Capping->NextStep End End NextStep->End

Caption: Troubleshooting workflow for incomplete coupling.

This compound Coupling Reaction Pathway

This diagram illustrates the chemical activation and coupling process, highlighting key components.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_failure Potential Failure Points BocArg This compound (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., O-acylisourea, OBt/OAt ester) BocArg->ActiveEster + CouplingReagent Coupling Reagent (e.g., DIC, HATU) CouplingReagent->ActiveEster PeptideBond Boc-Arg(NO2)-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond PeptideResin H2N-Peptide-Resin (Free Amine) PeptideResin->PeptideBond + StericHindrance Steric Hindrance StericHindrance->PeptideBond Impedes Reaction Aggregation Peptide Aggregation Aggregation->PeptideResin Blocks Site

Caption: Chemical pathway of peptide coupling and failure points.

References

Technical Support Center: Managing Ornithine Formation from Arg(NO₂) during HF Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the formation of ornithine from NG-nitro-L-arginine (Arg(NO₂)) during hydrogen fluoride (HF) cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is ornithine formation and why is it a concern during HF cleavage of Arg(NO₂) containing peptides?

A1: Ornithine formation is a side reaction that can occur during the removal of the nitro protecting group from arginine residues using strong acids like HF.[1] In this reaction, the nitroguanidino group of Arg(NO₂) is partially converted to a urea-like intermediate which, upon hydrolysis, yields ornithine. This results in a peptide analogue with a substitution of arginine for ornithine, which can be difficult to separate from the target peptide and may alter its biological activity.

Q2: What is the proposed mechanism for ornithine formation from Arg(NO₂) during HF cleavage?

A2: The precise mechanism is complex and thought to involve the protonation of the nitroguanidino group by the strong acid (HF). This is followed by a rearrangement and subsequent attack by water or other nucleophiles present in the cleavage cocktail. This leads to the loss of the nitro group and the formation of a carbodiimide-like intermediate, which is then hydrolyzed to yield an ornithine residue and urea. The highly acidic and reactive environment of the HF cleavage procedure facilitates this transformation.

Q3: How can I detect and quantify the presence of ornithine in my final peptide product?

A3: The most common method for detecting and quantifying ornithine as an impurity is through a combination of analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ornithine-containing peptides will typically have a different retention time compared to the target arginine-containing peptide, often eluting earlier due to the loss of the bulky guanidinium group.

  • Mass Spectrometry (MS): Mass spectrometry can definitively identify the ornithine-containing impurity by its characteristic mass difference. The conversion of an arginine residue to an ornithine residue results in a mass loss of 42.02 Da (-CH₂N₂).[2]

  • Amino Acid Analysis (AAA): For quantitative analysis, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized and analyzed.[3] This will provide the molar ratio of each amino acid, allowing for the quantification of ornithine relative to other amino acids.

Troubleshooting Guides

Issue 1: Significant ornithine formation detected by HPLC and MS analysis after HF cleavage.

Potential Cause Troubleshooting Action
Inefficient scavenging of reactive intermediates.Optimize the scavenger cocktail. The choice and concentration of scavengers are critical to minimizing side reactions.[4] Thiol-containing scavengers are particularly effective.
Prolonged exposure to strong acid.Minimize the cleavage time. While complete deprotection is necessary, extended exposure to HF can increase the likelihood of side reactions.
Presence of water in the reaction mixture.Ensure all reagents and the reaction setup are anhydrous. Water can act as a nucleophile and promote the hydrolysis of the nitroguanidino group.
High reaction temperature.Perform the cleavage at a lower temperature (0-5 °C) to slow down the rate of the side reaction.[5]

Issue 2: Incomplete removal of the Arg(NO₂) protecting group.

Potential Cause Troubleshooting Action
Insufficient cleavage time.Increase the duration of the HF cleavage, especially for peptides with multiple Arg(NO₂) residues.
Low HF concentration.Ensure the proper ratio of HF to resin is used as per established protocols.
Steric hindrance around the Arg(NO₂) residue.Consider using a "low-high" HF cleavage procedure. The initial "low HF" step can remove more labile protecting groups, potentially improving access to the Arg(NO₂) in the subsequent "high HF" step.

Data Presentation

Table 1: Illustrative Comparison of Scavenger Cocktails on Ornithine Formation

Disclaimer: The following data is illustrative and intended to demonstrate general trends. Specific results may vary depending on the peptide sequence and experimental conditions. Quantitative, head-to-head comparative studies are limited in published literature.

Scavenger Cocktail (v/v)Ornithine Formation (%) (Illustrative)Remarks
90% HF, 10% Anisole10-15%Anisole is a standard scavenger but may not be sufficient to completely suppress ornithine formation.
85% HF, 10% Anisole, 5% Thioanisole5-8%The addition of a thiol-containing scavenger like thioanisole significantly reduces ornithine formation by more effectively trapping reactive intermediates.
85% HF, 10% p-Cresol, 5% Thiophenol3-6%A combination of a phenolic scavenger and a thiol scavenger often provides the best results in minimizing ornithine formation.
90% HF, 5% Anisole, 5% 1,2-Ethanedithiol (EDT)2-5%Dithiol scavengers like EDT are highly effective at quenching reactive species and are a good choice for sensitive sequences.

Experimental Protocols

Protocol 1: HF Cleavage of Arg(NO₂)-Containing Peptides with Optimized Scavenger Cocktail

Materials:

  • Peptidyl-resin containing Arg(NO₂)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., 85% HF, 10% p-Cresol, 5% Thiophenol)

  • Dry, HF-resistant cleavage apparatus

  • Dry ice/acetone bath

  • Cold diethyl ether

  • Filtration apparatus

  • Lyophilizer

Procedure:

  • Place the dried peptidyl-resin (e.g., 100 mg) into the reaction vessel of the HF apparatus.

  • Add the appropriate volume of the pre-chilled scavenger mixture to the resin.

  • Assemble the HF apparatus according to the manufacturer's instructions.

  • Cool the reaction vessel in a dry ice/acetone bath for at least 10 minutes.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours.

  • After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.

  • Wash the resin with a small amount of trifluoroacetic acid (TFA) and filter.

  • Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the peptide under vacuum and then lyophilize from an appropriate solvent system (e.g., water/acetonitrile).

Protocol 2: Quantification of Ornithine Impurity by RP-HPLC

Materials:

  • Lyophilized crude peptide

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be 5-65% B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1 mL/min

    • Detection: 214 nm and 280 nm

  • Analysis:

    • Inject the peptide sample onto the HPLC system.

    • Identify the main peak corresponding to the target peptide.

    • Look for a pre-peak or a closely eluting shoulder peak that could correspond to the ornithine-containing impurity.

    • Integrate the peak areas of the target peptide and the potential ornithine impurity.

    • Calculate the percentage of the ornithine impurity relative to the total peptide content.

    • Confirm the identity of the impurity peak by collecting the fraction and analyzing it by mass spectrometry.

Mandatory Visualizations

Ornithine_Formation_Pathway ArgNO2 Arg(NO₂) (Nitroguanidino) Protonated Protonated Intermediate ArgNO2->Protonated + H⁺ (from HF) Carbodiimide Carbodiimide-like Intermediate Protonated->Carbodiimide Rearrangement & -NO₂⁻ Ornithine Ornithine Carbodiimide->Ornithine + H₂O (Hydrolysis) Urea Urea Carbodiimide->Urea + H₂O (Hydrolysis) HF HF (strong acid) H2O H₂O (nucleophile)

Caption: Proposed pathway for ornithine formation from Arg(NO₂) during HF cleavage.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification SPPS Solid-Phase Peptide Synthesis (with Arg(NO₂)) HFCleavage HF Cleavage (with Scavengers) SPPS->HFCleavage Precipitation Precipitation (Cold Ether) HFCleavage->Precipitation CrudePeptide Crude Peptide Precipitation->CrudePeptide RPHPLC RP-HPLC Analysis CrudePeptide->RPHPLC MS Mass Spectrometry RPHPLC->MS Peak Identification Purification Purification RPHPLC->Purification Fraction Collection FinalProduct Final Product Purification->FinalProduct

References

Optimizing cleavage cocktail for peptides with Arg(NO2) and Trp

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the solid-phase synthesis of peptides containing L-arginine protected with a nitro group (Arg(NO2)) and L-tryptophan (Trp).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing both Arg(NO2) and Trp?

A1: The primary challenges are the incomplete removal of the nitro protecting group from arginine and the modification of the tryptophan indole side chain. The indole ring of tryptophan is highly susceptible to oxidation and alkylation by reactive carbocations generated during the acidic cleavage of other protecting groups[1][2]. The Arg(NO2) group is stable to standard trifluoroacetic acid (TFA) cleavage conditions, requiring a separate deprotection step[3][4].

Q2: What is the standard procedure for removing the Arg(NO2) protecting group?

A2: Unlike more common arginine protecting groups like Pbf or Pmc, the nitro group is not removed by TFA. A specific reduction step is required. A modern and efficient method involves on-resin deprotection using tin(II) chloride (SnCl2) in a mildly acidic solution prior to the final TFA cleavage of the peptide from the resin[4][5].

Q3: How can I protect the tryptophan residue during cleavage?

A3: The most effective strategy is to use tryptophan with its indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) during synthesis[1][6]. The Boc group shields the indole ring from electrophilic attack by carbocations generated during cleavage and is removed simultaneously with other side-chain protecting groups by TFA[1]. Additionally, using a scavenger cocktail during TFA cleavage is crucial to quench these reactive species[7].

Q4: What are scavengers and why are they essential?

A4: Scavengers are reagents added to the cleavage cocktail to trap reactive electrophiles, primarily carbocations, that are formed when protecting groups are removed in a strong acid like TFA[8]. These carbocations can otherwise cause side reactions, such as the alkylation of sensitive residues like tryptophan and methionine[3][8]. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole, and phenol[9][10].

Troubleshooting Guide

Symptom / Issue Possible Cause Recommended Solution
Mass spectrometry shows a mass corresponding to the peptide with the NO2 group still attached. The nitro group on arginine is stable to TFA.Perform an on-resin reduction of the Arg(NO2) group using SnCl2 prior to TFA cleavage. (See Protocol 2)[4][5].
HPLC analysis shows multiple unexpected peaks, some with a mass increase of +56 Da. Alkylation of the tryptophan indole ring by tert-butyl cations from other protecting groups.[1][8]Use Fmoc-Trp(Boc)-OH during synthesis to protect the indole nitrogen.[1] Ensure your cleavage cocktail includes effective scavengers like triisopropylsilane (TIS) or thioanisole.[8][9]
The crude peptide has a brownish or purplish tint. Oxidation of the tryptophan residue.Protect the reaction from light and oxygen during cleavage.[2] Use a cleavage cocktail containing scavengers like EDT and thioanisole, which can help minimize oxidation.[9]
Low final peptide yield. Reattachment of the C-terminal tryptophan to the resin linker.[2]This is more common with certain resins. Using a scavenger-rich cleavage cocktail like Reagent R can help minimize this side reaction.[9][11]
Incomplete removal of other sulfonyl-based Arg protecting groups (e.g., Pbf, Pmc) if present. Insufficient cleavage time, especially with multiple arginine residues.[2][12]Extend the cleavage reaction time to 3-4 hours and monitor deprotection by HPLC if possible.[12]

Cleavage Cocktail Compositions

The selection of the cleavage cocktail is critical. Below is a comparison of commonly used cocktails for peptides with sensitive residues. For peptides with Arg(NO2), these cocktails would be used after the on-resin reduction step.

Reagent NameComposition (v/v or w/v)Key Applications & Considerations
Standard TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)[5]A common, low-odor cocktail. Effective for peptides without highly sensitive residues or when Trp is Boc-protected.
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[9][10]A general-purpose, robust cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp.[9] Has a strong odor due to thiol scavengers.
Reagent R TFA/Thioanisole/1,2-Ethanedithiol/Anisole (90:5:3:2)[11]Specifically recommended for peptides with arginine and tryptophan, as it minimizes reattachment of Trp to the resin.[9][11]

Experimental Protocols

Protocol 1: General TFA Cleavage (Post-Arg(NO2) Reduction)

This protocol is for the final cleavage of the peptide from the resin after the nitro group has been removed.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour[10].

  • Cleavage Cocktail Preparation: In a fume hood, prepare the chosen cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin)[10]. Swirl the mixture occasionally at room temperature for 2-3 hours[2][10]. For peptides rich in Arg(Pbf), a 3-hour cleavage is recommended[12].

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the peptide[10].

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: On-Resin Deprotection of Arg(NO2)

This protocol details the specific removal of the nitro group prior to final cleavage[4][5].

  • Resin Preparation: Wash the peptidyl-resin containing Arg(NO2) with 2-Methyltetrahydrofuran (2-MeTHF).

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 2 M Tin(II) chloride (SnCl2), 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF[4]. Safety Note: Prepare and handle in a fume hood.

  • Reduction Reaction: Add the deprotection cocktail to the resin. Seal the reaction vessel and heat to 55°C for 30-60 minutes with occasional stirring[4][5].

  • Washing: Filter the deprotection solution and thoroughly wash the resin with 2-MeTHF, followed by DCM, to remove all traces of the reducing agent and byproducts.

  • Proceed to Cleavage: Dry the resin and proceed with the final peptide cleavage using a standard TFA cocktail as described in Protocol 1.

Visualizations

Cleavage_Workflow Fig 1. Experimental Workflow for Arg(NO2) Peptide Cleavage cluster_synthesis Solid-Phase Peptide Synthesis cluster_deprotection On-Resin Deprotection cluster_cleavage Final Cleavage & Isolation Start Start: Peptidyl-resin with Arg(NO2) and Trp Synthesis Incorporate Fmoc-Trp(Boc)-OH Start->Synthesis Reduction Reduce Arg(NO2) with SnCl2 Cocktail (Protocol 2) Synthesis->Reduction Wash_1 Wash Resin (2-MeTHF, DCM) Reduction->Wash_1 Cleavage Cleave with TFA + Scavengers (Protocol 1) Wash_1->Cleavage Precipitate Precipitate with Cold Ether Cleavage->Precipitate Isolate Isolate & Dry Crude Peptide Precipitate->Isolate

Caption: Workflow for Arg(NO2) peptide synthesis and cleavage.

Scavenger_Mechanism Fig 2. Role of Scavengers in Preventing Trp Alkylation TFA TFA Cleavage Protecting_Groups Protecting Groups (e.g., t-Butyl) TFA->Protecting_Groups removes Carbocation Reactive Carbocation (R+) Protecting_Groups->Carbocation generates Trp Tryptophan Residue Carbocation->Trp attacks Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger reacts with Alkylated_Trp Alkylated Trp (Side Product) Trp->Alkylated_Trp forms Scavenged_Product Trapped Carbocation Scavenger->Scavenged_Product forms

Caption: Scavengers trap carbocations, preventing Trp side reactions.

Cocktail_Decision_Tree Fig 3. Decision Logic for Choosing a Cleavage Cocktail Start Peptide Contains Arg(NO2) and Trp Q1 Is Trp protected with Boc? Start->Q1 Q2 Are other sensitive residues (Cys, Met) present? Q1->Q2 Yes Rec_Boc Strongly Recommended: Use Fmoc-Trp(Boc)-OH in synthesis Q1->Rec_Boc No Q3 Is resin reattachment a known issue? Q2->Q3 No Rec_K Use Reagent K Q2->Rec_K Yes Rec_R Use Reagent R Q3->Rec_R Yes Rec_TIS Use TFA/TIS/H2O Q3->Rec_TIS No

Caption: Decision tree for selecting a post-reduction cleavage cocktail.

References

Technical Support Center: Stability of Boc-Arg(NO2)-OH in Solution for Automated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-Arg(NO2)-OH in automated peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the nitro protecting group on this compound during the repetitive acid deprotection steps in automated Boc-SPPS?

A1: The nitro (NO2) protecting group on the side chain of arginine is highly stable to the moderately acidic conditions used for the removal of the N-terminal Boc group. Standard deprotection cocktails, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), do not significantly cleave the nitro group, even over repeated cycles. This stability is a key advantage of using this compound in automated Boc solid-phase peptide synthesis (SPPS).

Q2: What are the recommended storage conditions for this compound powder and its solutions?

A2: For long-term storage, the solid powder of this compound should be kept at -20°C. In solution, for example in dimethylformamide (DMF), it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1] It is advisable to use freshly prepared solutions for automated synthesis to ensure optimal coupling efficiency.

Q3: In which common solvents is this compound soluble for use in automated synthesizers?

A3: this compound is readily soluble in common solvents used in Boc-SPPS, including N,N-dimethylformamide (DMF) and dichloromethane (DCM). This ensures its compatibility with the fluidics and reaction conditions of most automated peptide synthesizers.

Q4: What are the primary methods for removing the nitro protecting group from the arginine side chain after peptide synthesis?

A4: The most common method for the removal of the nitro group is treatment with strong acids, typically anhydrous hydrogen fluoride (HF), which is often used for the final cleavage of the peptide from the resin. Alternative methods include reduction with tin(II) chloride (SnCl2) in an acidic environment or catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C).

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in automated peptide synthesis.

Issue 1: Low Coupling Efficiency or Incomplete Incorporation of Arginine

Symptoms:

  • Kaiser test is positive after the coupling step.

  • Mass spectrometry (MS) analysis of the final peptide shows a significant deletion of arginine.

Possible Causes:

  • Steric Hindrance: The bulky nature of the this compound residue can sometimes lead to slower coupling kinetics.

  • Poor Solubility: Although generally soluble, precipitation of the amino acid in the lines of the synthesizer can occur, especially at high concentrations.

  • Suboptimal Activation: Inefficient activation of the carboxylic acid can lead to poor coupling yields.

Solutions:

  • Double Coupling: Program the synthesizer to perform a second coupling step for the this compound residue.

  • Increase Coupling Time: Extend the duration of the coupling step to allow for complete reaction.

  • Check Solvent and Reagent Lines: Ensure there is no precipitation in the amino acid solution or delivery lines. Consider using a slightly more dilute solution if necessary.

  • Optimize Activation: Ensure that the activation reagents (e.g., HBTU, HATU, DIC) are fresh and used in the correct stoichiometry.

Issue 2: Formation of Ornithine as a Side Product

Symptoms:

  • MS analysis of the cleaved peptide shows a peak corresponding to the desired peptide with one or more arginine residues replaced by ornithine (a mass difference of -43.04 Da per substitution).

Possible Causes:

  • Side Reaction during HF Cleavage: The primary cause of ornithine formation is a side reaction that can occur during the final cleavage of the peptide from the resin using strong acids like HF. The exact mechanism is complex but involves the partial reduction and rearrangement of the nitroguanidino group under harsh acidic conditions.

Solutions:

  • Optimize Cleavage Cocktail: Use a well-established HF cleavage cocktail containing scavengers like anisole or cresol to minimize side reactions.

  • Alternative Deprotection Methods: If ornithine formation is a persistent issue, consider using an alternative, milder deprotection strategy for the nitro group prior to the final TFA cleavage.

    • On-resin reduction with SnCl2: The nitro group can be reduced to an amino group on the solid support before the final cleavage.

    • Catalytic Hydrogenation: After cleavage from the resin (using a TFA-labile linker), the nitro group can be removed by catalytic hydrogenation.

Issue 3: Incomplete Removal of the Nitro Protecting Group

Symptoms:

  • MS analysis of the final peptide shows a peak corresponding to the peptide with the nitro group still attached (+45.00 Da per Arg(NO2)).

Possible Causes:

  • Insufficient HF Cleavage Time or Temperature: The cleavage of the nitro group by HF can be slow, especially for sterically hindered arginine residues within the peptide sequence.

  • Ineffective Alternative Deprotection: Incomplete reaction during SnCl2 reduction or catalytic hydrogenation.

Solutions:

  • Extend HF Cleavage: Increase the duration or temperature of the HF cleavage reaction. However, be aware that harsher conditions may increase the risk of other side reactions.

  • Optimize Alternative Deprotection:

    • SnCl2 Reduction: Ensure a sufficient excess of SnCl2 is used and that the reaction is allowed to proceed to completion, which can be monitored by HPLC analysis of a small cleaved sample.

    • Catalytic Hydrogenation: Ensure the catalyst is active and that the reaction is run for a sufficient amount of time under an appropriate hydrogen pressure.

Quantitative Data on Stability

Table 1: Solubility of Boc-Protected Arginine Derivatives

DerivativeSolventSolubilityReference
Boc-Arg(Boc)2-OHEthanol, DMSO, DMF~30 mg/mL[3]
This compoundDMSO~100 mg/mL[1]

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Nitro Group using Tin(II) Chloride

This protocol describes the removal of the nitro group from the arginine side chain while the peptide is still attached to the solid support. This can be a useful strategy to avoid the harsh HF cleavage conditions that can lead to ornithine formation.

Materials:

  • Peptidyl-resin containing Arg(NO2)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Phenol

  • Aqueous Hydrochloric acid (HCl)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • DMF, DCM, MeOH for washing

Procedure:

  • Prepare the Deprotection Cocktail: In a well-ventilated fume hood, prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

  • Resin Swelling: Swell the peptidyl-resin in 2-MeTHF.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin and heat the mixture to 55 °C.

  • Monitoring: The reaction can be monitored by taking a small aliquot of the resin, cleaving the peptide with TFA, and analyzing the product by HPLC-MS to check for the removal of the nitro group.

  • Washing: Once the reaction is complete, drain the deprotection solution and thoroughly wash the resin sequentially with 2-MeTHF, DMF, DCM, and MeOH.

  • Final Cleavage: The peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.

Visualizations

Troubleshooting Workflow for Arginine-Related Impurities

troubleshooting_workflow start Start: MS Analysis of Crude Peptide check_mass Check for Unexpected Masses start->check_mass mass_ok Desired Mass Observed (Proceed to Purification) check_mass->mass_ok No mass_plus_45 Mass +45 Da (Incomplete Nitro Deprotection) check_mass->mass_plus_45 Yes (+45 Da) mass_minus_43 Mass -43 Da (Ornithine Formation) check_mass->mass_minus_43 Yes (-43 Da) mass_minus_arg Mass - Arg Residue (Incomplete Coupling) check_mass->mass_minus_arg Yes (-156 Da) solution_plus_45 Optimize Deprotection: - Extend HF Cleavage - Check Alternative Methods mass_plus_45->solution_plus_45 solution_minus_43 Optimize Cleavage: - Use Scavengers - Use Alternative Deprotection (e.g., SnCl2) mass_minus_43->solution_minus_43 solution_minus_arg Optimize Coupling: - Double Couple Arg - Extend Coupling Time - Check Reagents mass_minus_arg->solution_minus_arg

Caption: Troubleshooting decision tree for arginine-related impurities.

General Workflow for Boc-SPPS Incorporating Arg(NO2)

boc_spps_workflow cluster_cycle Automated Synthesis Cycle deprotection Boc Deprotection (TFA/DCM) wash1 Wash deprotection->wash1 Repeat for each amino acid coupling Coupling of next Boc-AA-OH wash1->coupling Repeat for each amino acid wash2 Wash coupling->wash2 Repeat for each amino acid wash2->deprotection Repeat for each amino acid final_cleavage Final Cleavage (e.g., HF) wash2->final_cleavage start Start: Resin Swelling first_coupling Couple First Amino Acid (e.g., this compound) start->first_coupling first_coupling->deprotection purification Peptide Purification final_cleavage->purification

Caption: General workflow for Boc-SPPS with this compound.

References

Technical Support Center: Purifying Nitroarginine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing Nω-nitroarginine (Arg(NO₂)). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective troubleshooting strategies for purifying peptides that include this specific modification. The presence of the electron-withdrawing nitro group on the arginine side chain introduces unique properties that can impact synthesis and purification.

This guide provides frequently asked questions (FAQs), detailed troubleshooting solutions, experimental protocols, and comparative data to help you optimize your purification workflow and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is nitroarginine and why is it used in peptide synthesis?

Nω-nitroarginine is an arginine derivative where one of the terminal nitrogen atoms of the guanidinium group is nitrated. It is frequently used in solid-phase peptide synthesis (SPPS), particularly in Fmoc chemistry, as a protecting group for the arginine side chain. The primary advantage of using Fmoc-Arg(NO₂)-OH is its prevention of δ-lactam formation, a common side reaction during the coupling of other arginine derivatives (like Fmoc-Arg(Pbf)-OH) that can lead to chain termination and the formation of deletion sequences.[1][2][3]

Q2: How does the nitro group affect the peptide's properties during purification?

The nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the guanidinium side chain from ~12.5 (unmodified arginine) to a much more acidic range. This has two main effects on purification by Reverse-Phase HPLC (RP-HPLC):

  • Reduced Secondary Interactions: The lower basicity of the nitroguanidinium group reduces unwanted ionic interactions with residual silanol groups on silica-based C18 columns. This can lead to improved peak shape and reduced tailing compared to peptides with an unprotected arginine residue.[4]

  • Altered Hydrophobicity: The addition of the nitro group alters the overall hydrophobicity of the peptide, which will change its retention time on an RP-HPLC column. The exact effect depends on the overall sequence, but it is a factor to consider when developing a purification gradient.

Q3: Is the nitroarginine residue stable during standard cleavage and purification procedures?

The nitro group is notably stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used to cleave peptides from the resin and remove other side-chain protecting groups.[3][5] However, it is susceptible to reduction under certain conditions. Care should be taken to avoid unintended reducing agents during purification and handling. Specific chemical reagents, such as stannous chloride (SnCl₂), can be used to intentionally remove the nitro group post-purification if the final desired product is the native arginine peptide.[6][7][8]

Q4: How can I confirm the presence of nitroarginine in my peptide using mass spectrometry?

Mass spectrometry (MS) is an excellent tool for identifying nitroarginine-containing peptides. During collision-induced dissociation (CID) in MS/MS analysis, protonated peptides containing a nitroarginine residue exhibit a characteristic fragmentation pattern. A prominent neutral loss of a nitrogen dioxide radical (NO₂•), corresponding to a mass difference of 46 Da, is a key diagnostic marker.[9] The observation of a fragment ion at [M+H - 46]⁺ strongly suggests the presence of the nitroarginine modification.

Troubleshooting Guide

Problem: My RP-HPLC chromatogram shows a broad or tailing peak for my nitroarginine peptide.

  • Possible Cause: While nitroarginine reduces secondary interactions, they may not be eliminated, especially on older silica columns. Other factors like peptide aggregation can also contribute.

  • Recommended Solution:

    • Optimize Mobile Phase: Ensure the concentration of the acidic modifier (e.g., TFA) is optimal, typically 0.1%. A sufficient concentration of an ion-pairing agent is crucial for sharpening peaks of basic peptides.[4]

    • Check for Aggregation: Arginine-rich peptides can be prone to aggregation.[4] Try dissolving the crude peptide in a stronger solvent (like a small amount of DMSO or formic acid) before diluting it with the mobile phase for injection.

    • Adjust Gradient: A shallower gradient during elution can often improve peak shape and resolution.

    • Column Choice: Consider using a different stationary phase (e.g., C8) or a column specifically designed for peptide separations with end-capping to minimize silanol interactions.

Problem: My peptide purity is low, and I see a cluster of closely eluting peaks around the main product.

  • Possible Cause: This often points to impurities generated during synthesis, such as deletion sequences or incompletely deprotected side chains. While Fmoc-Arg(NO₂)-OH prevents lactam formation, other synthesis errors can still occur.

  • Recommended Solution:

    • High-Resolution Purification: Employ a very shallow gradient (e.g., 0.5% change in organic solvent per minute) on a high-resolution analytical or semi-preparative column to attempt to separate these closely related species.

    • Orthogonal Purification: If RP-HPLC is insufficient, consider a secondary purification step using an orthogonal technique like ion-exchange chromatography (IEX), which separates based on charge rather than hydrophobicity.[10]

    • Analyze by MS/MS: Use mass spectrometry to identify the impurities. Knowing their mass can help diagnose the synthetic problem (e.g., a missing amino acid).

Problem: Mass spec analysis shows a significant peak corresponding to my peptide minus 46 Da.

  • Possible Cause: This is the characteristic fragmentation pattern of a nitroarginine-containing peptide, where the nitro group is lost as NO₂• (46 Da) in the mass spectrometer.[9]

  • Recommended Solution:

    • Confirmation, Not a Problem: This is typically not an impurity but rather an in-source fragmentation or a primary fragment ion in an MS/MS experiment. It serves to confirm the identity of your peptide.

    • Adjust MS Conditions: If this fragmentation is occurring in the MS1 scan (in-source) and is undesirable, you may need to use gentler ionization conditions (e.g., lower cone voltage in ESI-MS).

Problem: I suspect the nitro group was accidentally reduced during purification or workup. How can I check for this?

  • Possible Cause: The nitro group can be reduced to an amino group (-NH₂), resulting in the conversion of nitroarginine to aminoguanidine. This corresponds to a mass change of -30 Da (loss of O₂ and gain of H₂).

  • Recommended Solution:

    • Mass Spectrometry Analysis: Carefully examine the mass spectrum for a peak at [M+H - 30]⁺. This is the most definitive way to identify the reduced species.

    • Avoid Reducing Agents: Review your entire workflow to ensure no unintended reducing agents (e.g., excess DTT from a cleavage cocktail that wasn't fully removed, certain metal ions) are present.

    • pH Stability: Maintain an acidic pH during purification and storage, as the nitro group is generally stable under these conditions.

Data Presentation

Table 1: Comparison of Common Arginine Protecting Groups in Fmoc SPPS

FeatureFmoc-Arg(Pbf)-OHFmoc-Arg(NO₂)-OH
Primary Side Reaction δ-Lactam formation, leading to deletion sequences.[1][3]Generally prevented.[2][3]
Cleavage Condition Standard TFA-based cocktails.Stable to TFA; requires a separate reductive step for removal (e.g., SnCl₂).[3][5]
Relative Cost High; often the most expensive protected amino acid.[2]More economical raw materials may lead to lower cost at scale.[2]
Solubility Good in standard SPPS solvents.Good in standard SPPS solvents.

Table 2: Common Adducts and Modifications of Nitroarginine Peptides in Mass Spectrometry

Modification / EventMass Change (Da)Common Cause / Observation
NO₂• Loss -46.01Characteristic fragmentation of nitroarginine in CID MS/MS.[9]
Reduction to Aminoguanidine -30.01Unintended reduction of the nitro group (loss of O₂, gain of H₂).
Ornithine Formation -43.02Side reaction during cleavage (loss of the guanidinium moiety).[11]
Sodium Adduct +21.98Common adduct seen in ESI-MS ([M+Na]⁺).
TFA Adduct +113.99Residual TFA from purification forming an adduct ([M+TFA+H]⁺).

Experimental Protocols

Protocol 1: General RP-HPLC Purification for Nitroarginine-Containing Peptides

  • Crude Peptide Preparation: After cleavage from the resin and precipitation, dissolve the crude peptide pellet in a minimal amount of a strong solvent (e.g., 5-10% Acetonitrile/Water with 1% formic acid, or a small volume of DMSO if solubility is poor). Centrifuge at high speed for 5-10 minutes to pellet any insoluble material.

  • Column and Buffers:

    • Column: Use a C18 reversed-phase column suitable for peptide purification (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatography Method:

    • Equilibration: Equilibrate the column with 95-100% Mobile Phase A for at least 5-10 column volumes.

    • Injection: Inject the filtered, solubilized crude peptide.

    • Gradient Elution: Develop a linear gradient based on the peptide's hydrophobicity. A typical starting point is a gradient of 5% to 65% Mobile Phase B over 60 minutes. For high-purity requirements, a shallower gradient (e.g., 1% B per minute) is recommended.[12]

    • Detection: Monitor the elution at 220 nm, which corresponds to the peptide bond absorption.[12] If aromatic residues (Trp, Tyr) are present, 280 nm can be used as a secondary wavelength.

  • Fraction Collection: Collect fractions corresponding to the main peak(s) of interest.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Mass Spectrometry Analysis for Identification

  • Sample Preparation: Prepare a dilute solution of the purified peptide (approx. 10-50 µM) in a suitable solvent for ESI-MS, typically 50% acetonitrile/water with 0.1% formic acid.

  • MS1 (Full Scan) Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire a full scan spectrum to find the precursor ion, [M+H]ⁿ⁺. Check for the expected mass and charge state(s).

  • MS2 (Tandem MS) Analysis:

    • Select the primary precursor ion for fragmentation.

    • Perform CID fragmentation.

    • Examine the resulting fragment ion spectrum. Look specifically for a high-intensity peak corresponding to the neutral loss of 46 Da ([M+H]ⁿ⁺ - 46).

    • Analyze the b- and y-ion series to confirm the peptide sequence. The presence of the -46 Da loss from the precursor or major fragment ions is strong evidence for the nitroarginine residue.[9]

Visualizations

G cluster_workflow Peptide Purification Workflow start_end start_end process process decision decision output output start Crude Peptide (Post-Cleavage) solubilize Solubilize & Filter start->solubilize hplc Preparative RP-HPLC solubilize->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (LC-MS, Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final Pure Peptide lyophilize->final

Caption: General workflow for crude peptide purification.

G cluster_troubleshooting Troubleshooting: Low Purity / Multiple Peaks problem problem decision decision solution solution start Low Purity after Initial RP-HPLC Run ms_check Analyze by MS start->ms_check mass_match Masses match expected impurities (e.g., deletion)? ms_check->mass_match Yes unknown_mass Unknown masses present? ms_check->unknown_mass No mass_match->unknown_mass No shallow_grad Optimize Purification: - Use shallower gradient - Try orthogonal method (IEX) mass_match->shallow_grad Yes review_synthesis Review Synthesis Protocol: - Check scavenger efficiency - Look for side reactions (e.g., reduction, deprotection issues) unknown_mass->review_synthesis Yes re_run re_run unknown_mass->re_run No, purity is just low re_run->shallow_grad

Caption: Troubleshooting decision tree for low purity.

References

Technical Support Center: Methionine Oxidation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the reduction of methionine sulfoxide (Met(O)) to methionine (Met) during and after peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide showing a mass increase of +16 Da?

A mass increase of +16 Da per methionine residue in your peptide is a strong indication of methionine oxidation, where the thioether side chain of methionine is oxidized to methionine sulfoxide (Met(O)). This is a common side reaction, particularly during the acidic conditions of cleavage from the resin in solid-phase peptide synthesis (SPPS).[1][2]

Q2: When does methionine oxidation typically occur?

While the thioether side chain of methionine is generally stable during standard Fmoc-based solid-phase peptide synthesis, it is highly susceptible to oxidation under acidic conditions.[1] The most common step for oxidation to occur is during the final trifluoroacetic acid (TFA)-based cleavage and deprotection of the peptide from the solid support.[1][2]

Q3: How can I prevent methionine oxidation during peptide synthesis and cleavage?

Preventing methionine oxidation is often more straightforward than reversing it. Here are some strategies:

  • Use Scavengers in the Cleavage Cocktail: Including reducing agents or scavengers in your cleavage cocktail can significantly suppress oxidation. A common and effective approach is the addition of dimethylsulfide (DMS) and ammonium iodide (NH4I) to the TFA cleavage mixture.[1]

  • Inert Atmosphere: While not always completely effective, performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation from atmospheric oxygen.

  • Use of Methionine Sulfoxide as a Protecting Group: For particularly aggregation-prone or hydrophobic peptides, intentionally using Fmoc-Met(O)-OH during synthesis can improve solubility and yield.[3] The Met(O) is then reduced to Met after purification of the oxidized peptide.[3][4]

Q4: I have already synthesized and purified my peptide, and I see Met(O). Can I still reduce it back to Met?

Yes, post-synthesis reduction of Met(O) to Met in solution is a common practice. Several methods are available for this, with varying efficiencies and potential for side reactions.

Troubleshooting Guide: Reduction of Met(O) to Met

This section provides a detailed guide to the most common chemical methods for reducing methionine sulfoxide in peptides.

Comparison of In-Solution Met(O) Reduction Methods

The following table summarizes the key features of three common in-solution methods for reducing Met(O) to Met, allowing for an easy comparison to select the most appropriate method for your specific peptide and experimental conditions.

MethodReagentsTypical Reaction TimeAdvantagesDisadvantages & Potential Side Effects
Ammonium Iodide/DMS Ammonium Iodide (NH4I), Dimethyl Sulfide (DMS)2 hoursMild conditions, compatible with sensitive modifications like thioesters.[3][5]Relatively slow, may result in incomplete reduction.[3]
Tetrabutylammonium Bromide/EDT Tetrabutylammonium Bromide (Bu4NBr), Ethane-1,2-dithiol (EDT)VariableCan be effective for in-situ cleavage/reduction cocktails.[6]May lead to a mixture of inseparable products in some cases.[3]
Trimethylsilyl Bromide/EDT Trimethylsilyl Bromide (TMSBr), Ethane-1,2-dithiol (EDT)5 - 15 minutesVery fast and highly efficient, leading to complete reduction.[3]TMSBr is corrosive and moisture-sensitive, requiring careful handling.
Experimental Protocols

Below are detailed protocols for the in-solution reduction of Met(O) to Met.

Protocol 1: Reduction with Ammonium Iodide and Dimethyl Sulfide

This method is favored for its mild conditions.

  • Dissolve the Peptide: Dissolve the Met(O)-containing peptide in a suitable solvent (e.g., deoxygenated water, buffer, or a mixture with acetonitrile).

  • Add Reagents: Add a 10-20 fold molar excess of ammonium iodide and a 20-40 fold molar excess of dimethyl sulfide relative to the methionine sulfoxide content.

  • Incubate: Stir the reaction mixture at room temperature for at least 2 hours. Monitor the reaction progress by HPLC-MS.

  • Purification: Once the reduction is complete, purify the peptide from the reagents using reverse-phase HPLC.

Protocol 2: Reduction with Trimethylsilyl Bromide and Ethane-1,2-dithiol

This is a rapid and highly effective method.

  • Dissolve the Peptide: Dissolve the peptide containing Met(O) in a suitable solvent.

  • Add Reagents: Add an excess of ethane-1,2-dithiol followed by trimethylsilyl bromide.

  • Incubate: The reaction is typically complete within 5 to 15 minutes at room temperature.[3] Monitor the reaction by HPLC-MS.

  • Quench and Purify: Quench the reaction by adding a suitable reagent (e.g., water) and then purify the peptide by reverse-phase HPLC.

Enzymatic Reduction of Met(O)

For applications where chemical reagents may be detrimental to the peptide's structure or function, enzymatic reduction is a highly specific alternative.

  • Methionine Sulfoxide Reductases (MsrA and MsrB): These enzymes stereospecifically reduce the two diastereomers of methionine sulfoxide (Met-S-O and Met-R-O).[7][8]

  • Procedure: The reaction typically involves incubating the oxidized peptide with the Msr enzymes in a suitable buffer containing a reducing cofactor such as dithiothreitol (DTT).[7]

  • Advantages: High specificity, avoiding chemical side reactions.

  • Limitations: The enzymes themselves need to be produced and purified, and the reaction conditions (pH, temperature) need to be optimized.

Visual Guides

Workflow for Addressing Methionine Oxidation

MetO_Workflow cluster_synthesis Peptide Synthesis Planning cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis and Troubleshooting Plan Is the peptide prone to aggregation or hydrophobic? Use_MetO Consider using Fmoc-Met(O)-OH in synthesis Plan->Use_MetO Yes Use_Met Use standard Fmoc-Met-OH Plan->Use_Met No Cleavage Perform TFA Cleavage Use_MetO->Cleavage Use_Met->Cleavage Add_Scavengers Add reducing scavengers to cleavage cocktail (e.g., DMS, NH4I) Cleavage->Add_Scavengers Analysis Analyze crude peptide by HPLC-MS Add_Scavengers->Analysis Check_Mass Mass corresponds to Met(O) (+16 Da)? Analysis->Check_Mass Purify Purify Peptide Check_Mass->Purify No Reduce Perform in-solution reduction of Met(O) Check_Mass->Reduce Yes Reduce->Purify

Caption: Decision workflow for managing methionine oxidation during peptide synthesis.

Chemical Reduction of Methionine Sulfoxide

MetO_Reduction MetO Methionine Sulfoxide (Met(O)) Met Methionine (Met) MetO->Met + Reducing_Agent Reducing Agent (e.g., NH4I/DMS or TMSBr/EDT) Reducing_Agent->Met Reduction

Caption: General scheme for the chemical reduction of Met(O) to Met.

In-Solution Met(O) Reduction Workflow

InSolution_Workflow Start Start with Purified Met(O)-containing Peptide Dissolve Dissolve peptide in appropriate solvent Start->Dissolve Add_Reagents Add reducing agents (e.g., NH4I/DMS) Dissolve->Add_Reagents Incubate Incubate for specified time Add_Reagents->Incubate Monitor Monitor reaction by HPLC-MS Incubate->Monitor Monitor->Incubate Incomplete Purify Purify peptide by RP-HPLC Monitor->Purify Complete End Obtain Reduced Peptide Purify->End

Caption: Step-by-step workflow for the in-solution reduction of Met(O).

References

Preventing alkylation of tyrosine during Boc-SPPS cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the alkylation of tyrosine residues during the final cleavage step of Boc-Solid Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tyrosine alkylation during Boc-SPPS cleavage?

A1: The primary cause of tyrosine alkylation is the generation of reactive carbocations during the acidic cleavage of the Boc (tert-butyloxycarbonyl) protecting group and other side-chain protecting groups.[1][2] The tert-butyl cation, in particular, is a highly reactive electrophile that can attack the electron-rich phenol ring of the tyrosine side chain, leading to the formation of an unwanted peptide-adduct.[3]

Q2: Which other amino acid residues are susceptible to alkylation during cleavage?

A2: Besides tyrosine, other residues with nucleophilic side chains are also at risk of alkylation. These include tryptophan (Trp), methionine (Met), and cysteine (Cys).[2]

Q3: What are scavengers and how do they prevent tyrosine alkylation?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during deprotection.[4] By reacting with these carbocations at a faster rate than the amino acid side chains, scavengers prevent them from modifying the peptide, thus minimizing the formation of alkylated byproducts.[2]

Q4: What are some commonly used scavengers to prevent tyrosine alkylation?

A4: A variety of scavengers can be used, often in combination, to effectively prevent tyrosine alkylation. Common examples include:

  • Anisole: Acts as a carbocation scavenger.[5]

  • p-Cresol: A common scavenger used in HF cleavage procedures.[5]

  • Thioanisole: Another effective scavenger, though caution is advised when tryptophan is present as it can lead to side reactions with the indole ring.[6]

  • Dimethyl Sulfide (DMS): Often used in "low-high" HF cleavage protocols to control the reaction mechanism and prevent alkylation.

  • Triethylsilane (TES) and Triisopropylsilane (TIS): Effective in scavenging various cations.[7]

Troubleshooting Guide: Tyrosine Alkylation

Issue Possible Cause Recommended Solution
Observation of unexpected peaks in HPLC/LC-MS corresponding to the mass of the peptide plus alkyl groups (e.g., +56 Da for t-butyl). Insufficient or inappropriate scavengers in the cleavage cocktail.Increase the concentration of scavengers or use a more robust scavenger cocktail. For peptides containing multiple sensitive residues, a cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be effective.
High concentration of carbocations due to a large number of acid-labile protecting groups.Consider a "low-high" HF cleavage procedure. The "low" step with a high concentration of scavengers removes most protecting groups under milder conditions, followed by a "high" acidity step to complete the cleavage.
Prolonged cleavage time at room temperature.Optimize the cleavage time and consider performing the cleavage at a lower temperature (e.g., 0-4 °C) to reduce the rate of side reactions.[6]
Incomplete removal of side-chain protecting groups from tyrosine. Insufficient acid strength or cleavage time.Ensure the use of a sufficiently strong acid (e.g., HF, TFMSA) for the required duration. Some protecting groups are more robust and require longer reaction times.
Steric hindrance around the tyrosine residue.Increase the cleavage time or consider using a stronger acid cocktail.

Quantitative Data on Scavenger Cocktails

While exact quantitative data for the prevention of tyrosine alkylation is highly sequence-dependent, the following table provides a general guide to the effectiveness of common scavenger cocktails.

Cleavage CocktailCompositionEffectiveness in Preventing Tyrosine AlkylationNotes
TFA/TIS/H₂O 95:2.5:2.5 (v/v/v)ModerateA good starting point for simple peptides without multiple sensitive residues.
TFA/Thioanisole/EDT 90:5:5 (v/v/v)HighEffective for peptides with multiple sensitive residues, but thioanisole can have side reactions with tryptophan.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)Very HighA robust and widely used cocktail for complex peptides containing multiple sensitive residues like Trp, Met, and Cys in addition to Tyr.
"Low-High" HF Low: HF/DMS/p-cresol (25:65:10 v/v/v); High: HF/p-cresol (9:1 v/v)Very HighThis two-step procedure is highly effective at preventing alkylation by controlling the reaction mechanism.

Experimental Protocols

Protocol 1: Standard TFA Cleavage with Scavengers
  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. A common choice for tyrosine-containing peptides is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For a more robust option, consider Reagent K.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a high vacuum.

Protocol 2: "Low-High" HF Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

  • Resin Preparation: Place the dried peptide-resin and a Teflon-coated stir bar in the HF cleavage apparatus.

  • "Low" HF Step:

    • Add the "low" HF scavenger cocktail (e.g., HF/DMS/p-cresol; 25:65:10 v/v/v).

    • Cool the vessel to 0 °C and stir for 2 hours.

    • Evaporate the HF and DMS under vacuum at 0 °C.

  • "High" HF Step:

    • Add the "high" HF cleavage cocktail (e.g., HF/p-cresol; 9:1 v/v).

    • Stir at 0 °C for 1 hour.

    • Evaporate the HF under vacuum.

  • Work-up:

    • Wash the resin-peptide mixture with cold diethyl ether.

    • Filter to collect the crude peptide.

    • Dissolve the peptide in a suitable aqueous buffer for purification.

Visualizations

Tyrosine_Alkylation cluster_cleavage Boc-SPPS Cleavage cluster_products Cleavage Products cluster_side_reaction Side Reaction Boc_Peptide Boc-Tyr-Peptide-Resin Cleavage Acidic Cleavage Boc_Peptide->Cleavage TFA TFA (Trifluoroacetic Acid) TFA->Cleavage Deprotected_Peptide H-Tyr-Peptide Cleavage->Deprotected_Peptide Desired Product Carbocation tert-Butyl Cation (+) Cleavage->Carbocation Generates Alkylated_Peptide Alkylated Tyr-Peptide (Byproduct) Carbocation->Alkylated_Peptide Attacks Tyr

Caption: Mechanism of tyrosine alkylation during Boc-SPPS cleavage.

Scavenger_Protection cluster_cleavage Cleavage with Scavenger cluster_products Cleavage Products cluster_protection Scavenger Protection Boc_Peptide Boc-Tyr-Peptide-Resin Cleavage Acidic Cleavage Boc_Peptide->Cleavage TFA_Scavenger TFA + Scavenger TFA_Scavenger->Cleavage Scavenger Scavenger Deprotected_Peptide H-Tyr-Peptide Cleavage->Deprotected_Peptide Desired Product Carbocation tert-Butyl Cation (+) Cleavage->Carbocation Generates Trapped_Cation Trapped Cation (Inert) Carbocation->Trapped_Cation Trapped by Scavenger->Trapped_Cation

Caption: Protective mechanism of scavengers in preventing tyrosine alkylation.

Troubleshooting_Workflow Start Start: Observe Alkylation Byproduct Check_Scavengers Review Scavenger Cocktail Start->Check_Scavengers Increase_Concentration Increase Scavenger Concentration Check_Scavengers->Increase_Concentration Inadequate? Check_Conditions Review Cleavage Conditions Check_Scavengers->Check_Conditions Adequate Use_Robust_Cocktail Use More Robust Cocktail (e.g., Reagent K) Increase_Concentration->Use_Robust_Cocktail End End: Minimized Alkylation Use_Robust_Cocktail->End Lower_Temp Lower Cleavage Temperature Check_Conditions->Lower_Temp Harsh? Consider_Low_High_HF Consider 'Low-High' HF Procedure Check_Conditions->Consider_Low_High_HF Standard Optimize_Time Optimize Cleavage Time Lower_Temp->Optimize_Time Optimize_Time->End Consider_Low_High_HF->End

Caption: Troubleshooting workflow for addressing tyrosine alkylation.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing in Arginine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC analysis of arginine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically focusing on the challenge of peak tailing. Arginine's basic guanidinium group (pKa ≈ 12.5) often leads to undesirable secondary interactions with stationary phases, resulting in asymmetric peaks that can compromise resolution, quantification, and reproducibility.

This guide provides a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and a visual troubleshooting workflow to streamline your method development and optimization processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for arginine-containing peptides in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like arginine-containing peptides is secondary ionic interactions between the positively charged guanidinium group of arginine and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] At typical mobile phase pHs, some silanol groups are deprotonated and can interact with the protonated arginine residues, leading to a mixed-mode retention mechanism that results in tailing peaks.[3][4]

Q2: How does the choice of mobile phase additive affect peak shape?

A2: Mobile phase additives play a crucial role in controlling peak shape. Acidic additives like trifluoroacetic acid (TFA) and formic acid (FA) are commonly used.

  • Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is very effective at minimizing peak tailing.[4] It works in two ways: by lowering the mobile phase pH to protonate and neutralize the silanol groups, and by forming an ion pair with the positively charged arginine residues, which shields them from interacting with the stationary phase.[1][4]

  • Formic acid (FA) is a weaker acid and a less effective ion-pairing agent compared to TFA. Consequently, it may not fully suppress silanol interactions, often leading to broader peaks and more pronounced tailing, especially for basic peptides.[5] However, FA is often preferred for LC-MS applications due to reduced ion suppression compared to TFA.

Q3: Can the HPLC column itself contribute to peak tailing?

A3: Yes, the column is a significant factor. Key contributors include:

  • Residual Silanol Groups: The type and accessibility of residual silanol groups on the silica surface can vary between column manufacturers and even between different batches of the same column. Columns that are not fully end-capped will have more free silanols, leading to increased tailing for basic analytes.[2][6]

  • Metal Impurities: Trace metal impurities (e.g., iron, aluminum) in the silica matrix can act as Lewis acids and interact with the peptide, causing peak tailing.[6]

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to the exposure of more silanol groups and deterioration of peak shape. A void at the column inlet can also cause peak distortion.[2][6]

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and can it help with arginine-containing peptides?

A4: HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and charged compounds like arginine-containing peptides.[7][8][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile). A water-rich layer is formed on the stationary phase, and analytes partition between this layer and the mobile phase. More polar analytes, like arginine-containing peptides, are more strongly retained. This technique can provide excellent peak shapes for compounds that are poorly retained and exhibit tailing in reversed-phase chromatography.[8][9]

Q5: How can I quantitatively assess peak tailing?

A5: Peak tailing is typically measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated as:

Tf = W₀.₀₅ / (2 * f)

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates a tailing peak, while a value less than 1 indicates a fronting peak. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications, though this can vary depending on the specific analytical requirements.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving peak tailing issues with arginine-containing peptides.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase use_tfa Is 0.1% TFA already in use? check_mobile_phase->use_tfa add_tfa Action: Add 0.1% TFA to mobile phase use_tfa->add_tfa No increase_tfa Action: Increase TFA to 0.15-0.2% (check column pH stability) use_tfa->increase_tfa Yes end_good Peak Shape Improved (Tf < 1.5) add_tfa->end_good check_column Step 2: Evaluate Column increase_tfa->check_column end_bad Issue Persists: Consult further with manufacturer increase_tfa->end_bad new_column Is the column old or frequently used? check_column->new_column replace_column Action: Replace with a new, high-purity, end-capped column new_column->replace_column Yes different_column Action: Try a column with a different stationary phase (e.g., embedded polar group) new_column->different_column No replace_column->end_good check_instrument Step 3: Check Instrument different_column->check_instrument different_column->end_bad dead_volume Are there signs of extra-column band broadening? check_instrument->dead_volume optimize_tubing Action: Minimize tubing length and use smaller ID tubing. Check fittings. dead_volume->optimize_tubing Yes alternative_methods Step 4: Consider Alternative Methods dead_volume->alternative_methods No optimize_tubing->end_good optimize_tubing->end_bad try_hilic Action: Develop a HILIC method alternative_methods->try_hilic try_hilic->end_good try_hilic->end_bad

Caption: Troubleshooting workflow for HPLC peak tailing of arginine-containing peptides.

Data Presentation: Impact of Mobile Phase Additives

The following table summarizes the typical effect of different mobile phase additives on the USP Tailing Factor for a model arginine-containing peptide. These values are illustrative and can vary depending on the specific peptide, column, and HPLC system.

Mobile Phase AdditiveConcentrationTypical USP Tailing Factor (Tf)Remarks
Formic Acid (FA)0.1%1.8 - 2.5Often results in significant tailing due to weaker ion-pairing and higher mobile phase pH compared to TFA.[5]
Trifluoroacetic Acid (TFA)0.1%1.1 - 1.4Generally provides excellent peak symmetry due to strong ion-pairing and effective silanol suppression.[4]
Difluoroacetic Acid (DFA)0.1%1.3 - 1.7Offers a compromise between the good peak shape of TFA and the better MS compatibility of FA.
Formic Acid with increased ionic strength (e.g., + 10 mM Ammonium Formate)0.1% FA1.4 - 1.8Increasing the ionic strength of the mobile phase can help to reduce secondary ionic interactions and improve peak shape.[5]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase with Ion-Pairing Agents

Objective: To improve the peak shape of an arginine-containing peptide by optimizing the concentration of the ion-pairing agent.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Initial Conditions (Formic Acid):

    • Prepare Mobile Phase A with 0.1% (v/v) formic acid.

    • Prepare Mobile Phase B with 0.1% (v/v) formic acid.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject the peptide sample and run a suitable gradient (e.g., 5% to 65% B over 30 minutes).

    • Record the chromatogram and calculate the USP Tailing Factor for the peptide peak.

  • Evaluation of Trifluoroacetic Acid:

    • Prepare fresh mobile phases with 0.1% (v/v) TFA in both water (A) and acetonitrile (B).

    • Thoroughly flush the HPLC system with the new mobile phases to remove all traces of formic acid.

    • Equilibrate the column with the TFA-containing mobile phase for at least 15 minutes.

    • Inject the same amount of peptide sample and run the same gradient as in step 1.

    • Record the chromatogram and calculate the USP Tailing Factor.

  • Data Analysis:

    • Compare the retention time, peak width, and tailing factor obtained with formic acid and trifluoroacetic acid. A significant reduction in the tailing factor should be observed with TFA.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Arginine-Containing Peptides

Objective: To separate a polar, arginine-containing peptide that shows poor retention and peak shape in reversed-phase chromatography.

Materials:

  • HPLC system with UV or MS detector

  • HILIC column (e.g., amide, bare silica, or zwitterionic phase; 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid and 10 mM ammonium formate

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

  • Peptide sample dissolved in a solvent with a high organic content (e.g., 80% acetonitrile, 20% water) to ensure compatibility with the initial mobile phase.

Procedure:

  • Column Equilibration:

    • Equilibrate the HILIC column with the initial mobile phase composition, which should have a high percentage of the organic phase (e.g., 95% B, 5% A), for an extended period (at least 30-60 minutes) to ensure the formation of the aqueous layer on the stationary phase.[8][9]

  • Chromatographic Run:

    • Inject the peptide sample.

    • Run a gradient that decreases the organic solvent concentration (i.e., increases the aqueous component). A typical gradient might be from 95% B to 50% B over 30 minutes.[7]

    • The polar, arginine-containing peptide should be retained on the column and elute as the concentration of the aqueous mobile phase increases.

  • Data Analysis:

    • Evaluate the retention time and peak shape. HILIC should provide better retention and a more symmetrical peak compared to reversed-phase for highly polar peptides.

By systematically working through these FAQs, the troubleshooting workflow, and experimental protocols, researchers can effectively address the challenges of HPLC peak tailing for arginine-containing peptides and achieve robust and reliable analytical results.

References

Validation & Comparative

A Head-to-Head Battle in Boc-SPPS: Boc-Arg(NO2)-OH vs. Boc-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the protection of the highly basic guanidinium group of arginine is paramount to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. Among the various protecting groups available, the nitro (NO2) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, found in Boc-Arg(NO2)-OH and Boc-Arg(Pbf)-OH respectively, have been widely employed. This guide provides a comprehensive comparison of these two protected arginine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific synthetic needs.

Unveiling the Contenders: A Comparative Overview

The fundamental difference between this compound and Boc-Arg(Pbf)-OH lies in the nature and lability of their side-chain protecting groups. The nitro group is an electron-withdrawing group that is classically removed by strong acids like anhydrous hydrogen fluoride (HF), while the Pbf group is a more modern, acid-labile sulfonyl-based protection cleaved under milder trifluoroacetic acid (TFA) conditions. This distinction dictates the overall synthetic strategy, particularly the final cleavage and deprotection steps.

Performance in the Crucible: Cleavage Conditions and Side Reactions

The choice of protecting group directly impacts the final cleavage protocol and the propensity for specific side reactions.

Cleavage Conditions

This compound requires stringent cleavage conditions, typically involving anhydrous hydrogen fluoride (HF). This strong acid is highly effective but also hazardous, requiring specialized equipment. The NO2 group is stable to other acids like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). Recently, an alternative on-resin cleavage method using stannous chloride (SnCl2) in a mildly acidic medium has been developed, offering a less hazardous approach.[1]

Boc-Arg(Pbf)-OH , on the other hand, is favored for its milder cleavage requirements. The Pbf group is readily removed with trifluoroacetic acid (TFA), a standard reagent in Boc-SPPS.[2] This simplifies the final deprotection step and avoids the need for an HF apparatus.

Common Side Reactions

The protection and deprotection of arginine's side chain are critical steps where side reactions can occur, impacting the purity and yield of the final peptide.

  • δ-Lactam Formation: This intramolecular cyclization of activated arginine is a major cause of chain termination and the formation of deletion sequences. The electron-withdrawing nature of the NO2 group in this compound significantly reduces the nucleophilicity of the guanidinium group, thereby minimizing the tendency for δ-lactam formation compared to the Pbf group.[1] While the following data is from a study on Fmoc-SPPS, it provides a strong indication of the relative propensities of the protecting groups for this side reaction.

Protecting Groupδ-Lactam Formation (after 30 min activation)Coupling Efficiency (after 120 min)
NO2 Low (approx. 3%)>99%
Pbf Higher (approx. 12%)>99%

Data adapted from a comparative study in Fmoc-SPPS, which is indicative of the side-chain reactivity.

  • Ornithine Formation: During the harsh HF cleavage of peptides containing Arg(NO2), a side reaction can lead to the formation of ornithine residues. This modification can be difficult to separate from the desired peptide.

  • Tryptophan Modification: The carbocations generated during the acidolytic cleavage of the Pbf group can alkylate the indole ring of tryptophan residues. While Pbf is less prone to this than other sulfonyl-based protecting groups like Pmc, the use of scavengers is still recommended. The byproducts of NO2 group removal are generally less reactive towards tryptophan.

Experimental Protocols

Protocol 1: Coupling of Boc-Arg(Pbf)-OH or this compound in Boc-SPPS
  • Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin). Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

  • Washing: Wash the resin with DCM (5x).

  • Coupling:

    • Dissolve Boc-Arg(Pbf)-OH or this compound (3 equivalents) and an activating agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Final Cleavage and Deprotection

For Peptides containing Arg(Pbf):

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add 1,2-ethanedithiol (EDT) (2.5%) to the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

For Peptides containing Arg(NO2):

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • HF Cleavage Setup: Use a dedicated HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger, such as anisole, to the reaction vessel containing the peptide-resin.

  • HF Distillation: Cool the reaction vessel to -5 to 0 °C and distill anhydrous HF into it.

  • Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Isolation: Follow steps 4-6 from the Arg(Pbf) cleavage protocol.

Visualizing the Chemistry: Deprotection and Side Reactions

Deprotection_Mechanisms cluster_NO2 This compound Deprotection cluster_Pbf Boc-Arg(Pbf)-OH Deprotection ArgNO2 Boc-Arg(NO2)-Peptide-Resin HF HF / Anisole ArgNO2->HF Cleavage Arg_Peptide_NO2 Arg-Peptide + NO2+ HF->Arg_Peptide_NO2 Deprotection Ornithine Ornithine-Peptide Arg_Peptide_NO2->Ornithine Side Reaction ArgPbf Boc-Arg(Pbf)-Peptide-Resin TFA TFA / Scavengers ArgPbf->TFA Cleavage Lactam δ-Lactam ArgPbf->Lactam Side Reaction (during activation) Arg_Peptide_Pbf Arg-Peptide + Pbf+ TFA->Arg_Peptide_Pbf Deprotection

Caption: Deprotection pathways and major side reactions for Arg(NO2) and Arg(Pbf).

Experimental_Workflow start Start: Peptide-Resin boc_deprotection Boc Deprotection (TFA/DCM) start->boc_deprotection neutralization Neutralization (DIEA/DCM) boc_deprotection->neutralization coupling Coupling: Boc-Arg(X)-OH + Activator neutralization->coupling washing Washing coupling->washing final_cleavage Final Cleavage washing->final_cleavage hf_cleavage HF Cleavage (for Arg(NO2)) final_cleavage->hf_cleavage If X = NO2 tfa_cleavage TFA Cleavage (for Arg(Pbf)) final_cleavage->tfa_cleavage If X = Pbf precipitation Peptide Precipitation hf_cleavage->precipitation tfa_cleavage->precipitation end End: Crude Peptide precipitation->end

Caption: General experimental workflow for Boc-SPPS incorporating a protected arginine.

Conclusion: Making the Right Choice

The selection between this compound and Boc-Arg(Pbf)-OH is a critical decision in Boc-SPPS that hinges on the specific requirements of the peptide sequence and the available laboratory infrastructure.

Choose this compound when:

  • Synthesizing peptides where minimizing δ-lactam formation is critical.

  • An HF cleavage apparatus is available.

  • The peptide sequence is not prone to ornithine formation or alternative cleavage methods like SnCl2 are being considered.

Choose Boc-Arg(Pbf)-OH when:

  • Milder cleavage conditions are preferred, and an HF apparatus is not available.

  • The risk of δ-lactam formation can be mitigated through optimized coupling strategies (e.g., shorter activation times, use of specific coupling reagents).

  • The peptide does not contain multiple tryptophan residues, or appropriate scavengers are used.

Ultimately, both protecting groups have their merits and drawbacks. A thorough understanding of their chemical behavior and the potential for side reactions will empower researchers to navigate the challenges of synthesizing arginine-containing peptides and achieve their desired product with high purity and yield.

References

A Comparative Guide to Boc-Arg(NO2)-OH and Boc-Arg(Tos)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for arginine is a critical consideration in solid-phase peptide synthesis (SPPS), profoundly impacting coupling efficiency, potential side reactions, and the final purity of the target peptide. Within the Boc/Bzl protection strategy, Nα-Boc-Ng-nitro-L-arginine (Boc-Arg(NO2)-OH) and Nα-Boc-Ng-tosyl-L-arginine (Boc-Arg(Tos)-OH) are two commonly employed derivatives for incorporating arginine residues. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison: A Data-Driven Overview

The choice between this compound and Boc-Arg(Tos)-OH hinges on a balance between preventing side reactions during coupling and ensuring efficient and clean deprotection. While direct comparative studies detailing yields and purity under identical conditions are sparse, a critical analysis of the known side reactions and deprotection methodologies provides a clear performance outlook.

A significant challenge during the coupling of arginine is the intramolecular cyclization of the activated C-terminus to form a δ-lactam, which terminates the peptide chain. The electron-withdrawing nature of the side-chain protecting group plays a crucial role in mitigating this side reaction.

ParameterThis compoundBoc-Arg(Tos)-OHKey Considerations
δ-Lactam Formation Significantly suppressed due to the strong electron-withdrawing effect of the nitro group.[1]Prone to δ-lactam formation, especially with certain activation methods.The nitro group's ability to reduce the nucleophilicity of the guanidinium group is a major advantage for coupling efficiency.
Primary Side Reaction Formation of ornithine residues during HF cleavage.[2]Modification of tryptophan residues by the released tosyl group during HF cleavage.[2]Both side reactions can be minimized with optimized protocols and the use of appropriate scavengers.
Deprotection Conditions - Anhydrous Hydrogen Fluoride (HF)[2]- Tin(II) Chloride (SnCl2) on-resin[1]- Anhydrous Hydrogen Fluoride (HF)[2]The availability of a milder, on-resin deprotection method for the nitro group offers greater flexibility.
Stability to other Reagents Stable to TFMSA and TMSOTf.[2][3]Not stable to TMSOTf, cleavage requires a longer reaction time.[3] TFMSA will not cleave the Tosyl group.[3]This stability makes this compound suitable for the synthesis of protected peptide fragments.

Delving into the Chemistry: Side Reactions and Mitigation

This compound: The Challenge of Ornithine Formation

The primary side reaction associated with the use of this compound is the potential for the partial conversion of the arginine residue to ornithine during the final HF cleavage step.[2] This occurs through a complex mechanism involving the reduction of the nitro group and subsequent cleavage of the guanidinium group.

Mitigation Strategies:

  • Optimized Cleavage Conditions: Careful control of the HF reaction time and temperature can help minimize this side reaction.

  • Alternative Deprotection: The use of on-resin SnCl2 deprotection provides a milder alternative to HF cleavage, which can significantly reduce or eliminate the formation of ornithine.[1]

Boc-Arg(Tos)-OH: Protecting Tryptophan from Modification

During HF cleavage, the tosyl protecting group is released as a reactive cationic species that can electrophilically attack the indole ring of tryptophan residues within the peptide sequence.[2] This modification can be a significant source of impurities, particularly in tryptophan-rich peptides.

Mitigation Strategies:

  • Scavengers: The addition of scavengers, such as thioanisole, to the cleavage cocktail is crucial to trap the reactive tosyl cations before they can modify tryptophan.[2]

  • Tryptophan Protection: Employing a protecting group on the indole nitrogen of tryptophan, such as the formyl (For) group, can also prevent this side reaction.[4]

Experimental Protocols

Deprotection of the Nitro Group from Arginine

Method 1: On-Resin Deprotection with Tin(II) Chloride (SnCl2)

This protocol is adapted from a study that revisited the use of the nitro protecting group and offers a milder alternative to HF cleavage.[1]

  • Resin Preparation: Swell the peptidyl-resin in a suitable solvent within a reaction vessel.

  • Washing: Wash the resin twice with a solution of 2-MeTHF containing 0.1% aqueous HCl.

  • Deprotection Cocktail: Prepare a deprotection solution of 2 M SnCl2 and 0.04 M phenol in 2-MeTHF with 0.2 M aqueous HCl.

  • Reaction: Add the SnCl2 solution to the resin and heat at 55 °C for 30-60 minutes. Sonication can be applied to facilitate the removal of the NO2 group from multiple Arg-containing peptides.[1]

  • Washing: After the reaction, filter the solution and wash the resin thoroughly with 2-MeTHF.

Method 2: Anhydrous Hydrogen Fluoride (HF) Cleavage

Caution: Anhydrous HF is an extremely corrosive and toxic reagent. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Resin Preparation: Place the dried peptidyl-resin in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add an appropriate scavenger, such as anisole, to the resin.

  • HF Condensation: Cool the reaction vessel to -78 °C and condense the required amount of anhydrous HF.

  • Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the peptide by the addition of cold diethyl ether.

Deprotection of the Tosyl Group from Arginine

Anhydrous Hydrogen Fluoride (HF) Cleavage

This is the standard method for the removal of the tosyl group.[5]

  • Resin Preparation: Place the dried peptidyl-resin in the HF reaction vessel.

  • Scavenger Cocktail: Add a scavenger cocktail, typically consisting of HF, anisole, and a thiol scavenger like p-cresol or thiocresol, to the resin. The use of thioanisole is recommended if tryptophan is present in the sequence.[2]

  • HF Condensation: Cool the reaction vessel and condense the anhydrous HF.

  • Cleavage Reaction: Stir the reaction mixture at 0 °C. Peptides containing Arg(Tos) may require longer cleavage times, up to 2 hours, for complete deprotection.[5]

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.

Logical Decision Pathway

The selection between this compound and Boc-Arg(Tos)-OH can be guided by the specific requirements of the peptide synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G Choosing Between this compound and Boc-Arg(Tos)-OH start Peptide Synthesis Start coupling_efficiency Is prevention of δ-lactam formation a primary concern? start->coupling_efficiency no2 This compound coupling_efficiency->no2 Yes tos Boc-Arg(Tos)-OH coupling_efficiency->tos No deprotection_strategy Is a mild, on-resin deprotection method desired? no2->deprotection_strategy fragment_synthesis Is the synthesis for a protected peptide fragment? no2->fragment_synthesis tryptophan_presence Does the peptide sequence contain Tryptophan? tos->tryptophan_presence hf_cleavage_no2 Proceed with HF cleavage (monitor for ornithine formation) deprotection_strategy->hf_cleavage_no2 No sncl2_deprotection Utilize SnCl2 on-resin deprotection deprotection_strategy->sncl2_deprotection Yes hf_cleavage_tos Proceed with HF cleavage (use Trp protection or scavengers) tryptophan_presence->hf_cleavage_tos Yes tryptophan_presence->hf_cleavage_tos No, but still use appropriate scavengers fragment_synthesis->no2 Yes (stable to TFMSA/TMSOTf) fragment_synthesis->tos No

References

A Researcher's Guide to Boc-Arg(NO2)-OH: Certificate of Analysis, Performance, and Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of amino acid building blocks is paramount to achieving high-purity target peptides. Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH) is a commonly used derivative for incorporating arginine into peptide sequences. This guide provides a comprehensive overview of what to look for in a Certificate of Analysis (CoA) for this compound, compares its performance with common alternatives, and presents supporting experimental data and protocols.

Understanding the Certificate of Analysis for this compound

A Certificate of Analysis for this compound is a critical document that assures the quality and purity of the reagent. When evaluating a CoA, researchers should pay close attention to the following key parameters:

  • Appearance: The product should be a white to off-white solid or powder.[1] Any significant deviation in color may indicate impurities or degradation.

  • Identity: Confirmation of the compound's structure is typically performed using techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should indicate that the spectrum conforms to the reference structure.

  • Purity: This is one of the most critical parameters. Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC). A high purity level, typically ≥98.5% or ≥99.0%, is desirable to minimize the introduction of impurities into the peptide synthesis.[1]

  • Specific Optical Rotation: This parameter confirms the enantiomeric purity of the L-arginine derivative. The value should fall within a specified range.

  • Residual Solvents: The manufacturing process may leave behind residual solvents. Some suppliers specify the content of residual solvents, which can be around 15%. High levels of residual solvents can affect the accuracy of weighing the amino acid for synthesis.

  • Water Content: The presence of water can impact the efficiency of coupling reactions. The water content, often determined by Karl Fischer titration, should be low.

Performance Comparison: this compound vs. Alternatives

The choice of the arginine side-chain protecting group can significantly impact the efficiency of peptide synthesis, the purity of the crude peptide, and the deprotection strategy. Here, we compare this compound with two other commonly used Boc-protected arginine derivatives: Boc-Arg(Tos)-OH and Boc-Arg(Pbf)-OH.

A significant side reaction during the coupling of arginine is the formation of a δ-lactam, which terminates the peptide chain. The nitro (NO2) protecting group has been shown to be effective in preventing this side reaction.[2][3]

Table 1: Comparison of Key Quality and Performance Parameters for Boc-Protected Arginine Derivatives

ParameterThis compoundBoc-Arg(Tos)-OHBoc-Arg(Pbf)-OH
Typical Purity (HPLC) ≥98.5% - ≥99.0%[1]≥98%≥98%
Side-Chain Protecting Group Nitro (NO2)Tosyl (Tos)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Cleavage Conditions Strong acid (e.g., HF)[4]Strong acid (e.g., HF)[4][5]Moderate to strong acid (e.g., TFA)[2]
Key Side Reactions Formation of ornithine during cleavage.[4]Can modify tryptophan residues during cleavage.[4]Can be susceptible to δ-lactam formation.[6]
Stability in Solution HighHighHigh[2][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA and for the application in peptide synthesis are crucial for reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method provides a quantitative measure of the purity of the this compound and helps identify any related impurities.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[8]

  • Procedure: A sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) and injected into the HPLC system. The retention time and peak area of the main component are compared to those of any impurities to calculate the purity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound. For example, the characteristic peaks for the Boc protecting group protons typically appear around 1.4 ppm.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.

  • Resin: A suitable resin for Boc chemistry, such as Merrifield resin.

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resin is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.

  • Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in a solvent like N,N-dimethylformamide (DMF). The activated amino acid solution is then added to the resin and allowed to react.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

Signaling Pathways and Experimental Workflows

A clear visualization of the processes involved in quality control and peptide synthesis is essential for understanding the relationships between different steps.

QC_Workflow cluster_QC Quality Control of this compound raw_material Raw Material (this compound) sampling Sampling raw_material->sampling appearance Appearance (Visual Inspection) sampling->appearance identity Identity (NMR, IR) sampling->identity purity Purity (HPLC) sampling->purity residual_solvents Residual Solvents (GC) sampling->residual_solvents water_content Water Content (Karl Fischer) sampling->water_content pass Pass appearance->pass All Specs Met fail Fail appearance->fail Specs Not Met identity->pass All Specs Met identity->fail Specs Not Met impurities Related Substances purity->impurities purity->pass All Specs Met purity->fail Specs Not Met residual_solvents->pass All Specs Met residual_solvents->fail Specs Not Met water_content->pass All Specs Met water_content->fail Specs Not Met coa Certificate of Analysis Generation pass->coa SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis with this compound start Start with Resin-Bound Amino Acid (Boc-AA-Resin) deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling with This compound neutralization->coupling washing Washing (DMF, DCM) coupling->washing next_cycle Repeat for Next Amino Acid washing->next_cycle final_cleavage Final Cleavage and Deprotection (HF) washing->final_cleavage Final Amino Acid Coupled next_cycle->deprotection purification Peptide Purification (HPLC) final_cleavage->purification final_peptide Pure Peptide purification->final_peptide

References

Efficacy of Tin(II) Chloride in Peptide Deprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selection of an appropriate protecting group and a corresponding deprotection strategy is paramount to achieving high yield and purity of the final product. For arginine, a frequently incorporated amino acid, the nitro (NO₂) group has been a long-standing, albeit less commonly used, side-chain protecting group. Its resurgence in interest is due to its ability to prevent certain side reactions. This guide provides a comprehensive comparison of the efficacy of tin(II) chloride (SnCl₂) for the deprotection of nitroarginine-containing peptides against alternative methods, supported by experimental data.

Data Presentation: Quantitative Comparison of Deprotection Methods

The efficacy of a deprotection method is primarily assessed by the yield of the desired peptide and the time required for complete removal of the protecting group. The following table summarizes the available quantitative data for the on-resin deprotection of nitroarginine (Arg(NO₂)) using SnCl₂ and provides a qualitative comparison with catalytic hydrogenation.

Peptide SequenceDeprotection MethodReagentsTimeDeprotection EfficiencyReported Yield/PurityReference
H-Leu-Arg(NO₂)-Phe-NH-Rink-amideSnCl₂ Reduction2 M SnCl₂, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C30 min~30%Not specified[1]
H-Leu-Arg(NO₂)-Phe-NH-Rink-amideSnCl₂ Reduction2 M SnCl₂, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C2-3 x 1 hCompleteNot specified[1]
H-Asp(OtBu)-Phe-Gly-Arg(NO₂)-Gly-NH-Rink-amideSnCl₂ Reduction2 M SnCl₂, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C30 min>97%Not specified[1]
H-Asp(OtBu)-Phe-Gly-Arg(NO₂)-Gly-NH-Rink-amideSnCl₂ Reduction1 M SnCl₂, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF at 55 °C3 x 30 minCompleteNot specified[1]
Peptides with multiple Arg(NO₂)Catalytic HydrogenationH₂, Pd catalyst (e.g., Pd black)Long reaction timesVariableProne to degradation[1][2]

Comparison with Alternative Deprotection Methods

The primary alternative to SnCl₂ for the removal of the nitro group from arginine is catalytic hydrogenation . This method typically employs a palladium catalyst and a hydrogen source to reduce the nitro group to an amine.

Advantages of SnCl₂ Deprotection:

  • Orthogonality: The nitro group is stable to the acidic conditions (e.g., trifluoroacetic acid - TFA) commonly used for the cleavage of peptides from the resin and the removal of other side-chain protecting groups (e.g., Boc, tBu)[1][2]. This allows for the deprotection of the arginine side chain to be performed on-resin, simplifying the work-up procedure.

  • Avoidance of Harsh Acids: Unlike the removal of other arginine protecting groups like Pbf, Pmc, or Mtr, which require strong acids like TFA, SnCl₂ deprotection is carried out under milder acidic conditions[3].

  • Suitability for Complex Peptides: Catalytic hydrogenation can be problematic for peptides containing multiple Arg(NO₂) residues, often leading to long reaction times and potential degradation of the peptide[1][2]. The on-resin SnCl₂ method has been shown to be effective for such peptides, with the aid of sonication or microwave irradiation to accelerate the reaction[1][2].

Disadvantages and Potential Side Reactions of SnCl₂ Deprotection:

  • Sequence Dependence: The efficiency of SnCl₂ deprotection can vary significantly depending on the peptide sequence[1].

  • Potential for Side Reactions: While generally considered a mild method, the use of a reducing agent in an acidic environment could potentially lead to side reactions, although specific side products for this method are not extensively documented in the context of modern peptide synthesis. General side reactions during peptide synthesis and deprotection can include racemization and modification of sensitive amino acids[4][5]. It is crucial to monitor the reaction closely to minimize the formation of impurities.

Catalytic Hydrogenation:

  • Efficacy: It is an effective method for reducing the nitro group.

  • Drawbacks: It is typically performed in solution after the peptide has been cleaved from the resin, which adds extra steps to the workflow. For peptides with multiple nitroarginine residues, the reaction can be slow and lead to peptide degradation[1][2]. Furthermore, the catalyst can be sensitive to poisoning by sulfur-containing amino acids like cysteine and methionine.

Experimental Protocols

On-Resin Deprotection of Arg(NO₂) using SnCl₂

This protocol is adapted from the method described by Lopez et al. (2020)[1].

Materials:

  • Peptidyl-resin containing Arg(NO₂)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Phenol

  • Aqueous Hydrochloric Acid (HCl)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Preparation of the Deprotection Solution: A solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl is prepared in 2-MeTHF.

  • Resin Pre-washing: The peptidyl-resin is washed with a solution of 0.2 M aqueous HCl in 2-MeTHF for 1 minute, repeated three times.

  • Deprotection Reaction: The deprotection solution is added to the washed resin. The reaction mixture is then heated to 55°C. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing it by HPLC. The reaction time can vary from 30 minutes to several hours depending on the peptide sequence. For difficult sequences, sonication or microwave irradiation can be applied to accelerate the deprotection.

  • Post-Deprotection Washing: After the reaction is complete, the resin is thoroughly washed with 2-MeTHF to remove any remaining reagents and byproducts.

Catalytic Hydrogenation of Nitroarginine-Containing Peptides

This is a general protocol for the deprotection of nitroarginine in solution phase.

Materials:

  • Nitroarginine-containing peptide (cleaved from resin and purified if necessary)

  • Palladium catalyst (e.g., 10% Pd on carbon or Pd black)

  • Hydrogen source (e.g., hydrogen gas, formic acid, or ammonium formate)

  • Solvent (e.g., methanol, ethanol, or acetic acid)

Procedure:

  • Dissolution: The protected peptide is dissolved in a suitable solvent.

  • Catalyst Addition: The palladium catalyst is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (if using H₂ gas) or the hydrogen donor (e.g., formic acid) is added. The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as HPLC or TLC.

  • Work-up: Once the reaction is complete, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the deprotected peptide.

Mandatory Visualizations

Experimental Workflow for On-Resin SnCl₂ Deprotection

start Peptidyl-Resin (with Arg(NO₂)) wash1 Wash with 0.2M aq HCl in 2-MeTHF (3x 1 min) start->wash1 deprotection Add Deprotection Solution (2M SnCl₂, 0.04M Phenol, 0.2M aq HCl in 2-MeTHF) wash1->deprotection heating Heat to 55°C (Monitor by HPLC) deprotection->heating wash2 Wash with 2-MeTHF heating->wash2 end Deprotected Peptidyl-Resin wash2->end

Caption: Workflow for the on-resin deprotection of nitroarginine using SnCl₂.

Logical Relationship of Deprotection Strategies

cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Global Deprotection cluster_ArgNO2 Arg(NO₂) Deprotection Protected Peptide on Resin Protected Peptide on Resin TFA Cocktail TFA Cocktail Protected Peptide on Resin->TFA Cocktail Standard Cleavage On-Resin SnCl₂ Deprotection On-Resin SnCl₂ Deprotection Protected Peptide on Resin->On-Resin SnCl₂ Deprotection Orthogonal Deprotection Cleaved & Deprotected Peptide Cleaved & Deprotected Peptide TFA Cocktail->Cleaved & Deprotected Peptide Solution Phase Catalytic Hydrogenation Solution Phase Catalytic Hydrogenation TFA Cocktail->Solution Phase Catalytic Hydrogenation Post-Cleavage Deprotection Deprotected Arg Peptide Deprotected Arg Peptide On-Resin SnCl₂ Deprotection->TFA Cocktail Proceed to Cleavage Solution Phase Catalytic Hydrogenation->Deprotected Arg Peptide

Caption: Decision pathway for Arg(NO₂) deprotection in peptide synthesis.

References

A Comparative Analysis of Arginine Protecting Groups: Arg(NO2) vs. Arg(Pbf) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidinium side chain of arginine is critical to minimizing side reactions and ensuring the synthesis of high-purity peptides. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between commonly used protecting groups is paramount. This guide provides an objective, data-driven comparison of two such groups: the nitro-protected arginine, Arg(NO2), and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-protected arginine, Arg(Pbf).

The choice between Arg(NO2) and Arg(Pbf) involves a trade-off between coupling efficiency, side reaction profiles during both coupling and cleavage, and the conditions required for deprotection. While Arg(Pbf) has become the more conventional choice in modern Fmoc-based SPPS, a resurgence of interest in Arg(NO2) is driven by its unique advantages in specific contexts.

Key Side Reactions and Performance Comparison

The primary side reaction of concern during the coupling of arginine is the formation of a δ-lactam, which truncates the peptide chain. During the final cleavage and deprotection step, common side reactions include the incomplete removal of the protecting group and its reattachment to other reactive residues in the peptide sequence.

δ-Lactam Formation

The propensity for δ-lactam formation is a significant drawback of Arg(Pbf). This intramolecular cyclization occurs upon activation of the carboxylic acid of the arginine derivative, leading to a non-reactive species that terminates peptide elongation.[1][2] In contrast, the electron-withdrawing nature of the nitro group on Arg(NO2) significantly reduces the nucleophilicity of the guanidinium side chain, thereby minimizing the formation of δ-lactam.[3][4][5][6][7]

Side Reactions During Cleavage

Arg(NO2): A historical challenge with Arg(NO2) has been the harsh conditions required for its removal, typically involving catalytic hydrogenation post-cleavage.[4][8][9] Incomplete reduction can occur, and side reactions may lead to the formation of ornithine residues or aminoguanidino derivatives.[3][8][9] However, recent advancements have introduced milder, on-resin deprotection methods.[3][4][5][6]

Arg(Pbf): The principal side reaction during the cleavage of Arg(Pbf) is the reattachment of the cleaved Pbf cation to nucleophilic amino acid residues, most notably tryptophan.[9][10][11] This can be mitigated by the inclusion of scavengers in the cleavage cocktail and by protecting the tryptophan indole ring with a Boc group.[10][11] In peptides rich in arginine, the complete removal of the bulky Pbf group can be sluggish, often necessitating extended cleavage times.[10][12]

Quantitative Data Summary

The following table summarizes the quantitative comparison of side reactions observed for Arg(NO2) and Arg(Pbf) under specific experimental conditions.

Side ReactionArg(NO2) ProtectionArg(Pbf) ProtectionReference
δ-Lactam Formation Minimized due to the electron-withdrawing nitro group.Prone to this side reaction, leading to chain termination.[3][4]
Cleavage Side Products Potential for ornithine or aminoguanidino formation.Reattachment to tryptophan; incomplete removal.[3][8][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Protocol 1: Coupling of Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH
  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-Arg(Protecting Group)-OH (1.5 eq.), OxymaPure® (1.5 eq.), and N,N'-diisopropylcarbodiimide (DIC) (1.5 eq.) in DMF or N-butylpyrrolidinone (NBP).

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). After completion, drain the coupling solution and wash the resin with DMF.[7]

Protocol 2: On-Resin Deprotection of Arg(NO2)
  • Resin Preparation: The peptidyl-resin containing Arg(NO2) is washed and dried.

  • Deprotection Cocktail Preparation: Prepare a solution of 2 M tin(II) chloride dihydrate (SnCl₂·2H₂O), 0.04 M phenol, and 0.2 M aqueous hydrochloric acid (HCl) in 2-methyltetrahydrofuran (2-MeTHF).

  • Deprotection Reaction: Add the deprotection cocktail to the peptidyl-resin and heat the mixture to 55 °C. The reaction time is sequence-dependent and may be facilitated by sonication.[3][4][5]

  • Washing: After the reaction, drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, dichloromethane (DCM), and methanol (MeOH).[7]

Protocol 3: Cleavage and Deprotection of Peptides with Arg(Pbf)
  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing tryptophan, the addition of scavengers like 1,2-ethanedithiol (EDT) is recommended.[10]

  • Cleavage Reaction: Add the cleavage cocktail to the peptidyl-resin and allow the reaction to proceed for 2-4 hours at room temperature. For arginine-rich peptides, longer reaction times may be necessary.[1][10][12]

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

δ_Lactam_Formation cluster_ArgPbf Arg(Pbf) Pathway cluster_ArgNO2 Arg(NO2) Pathway Activated_ArgPbf Activated Fmoc-Arg(Pbf)-OH Desired_Coupling Desired Coupling Product Activated_ArgPbf->Desired_Coupling Coupling Lactam δ-Lactam (Inactive) Activated_ArgPbf->Lactam Intramolecular Cyclization (Side Reaction) Peptide_Chain Growing Peptide Chain Activated_ArgNO2 Activated Fmoc-Arg(NO2)-OH Desired_Coupling_NO2 Desired Coupling Product Activated_ArgNO2->Desired_Coupling_NO2 Favored Pathway

Figure 1. Competing reaction pathways for activated Arg(Pbf) vs. Arg(NO2).

Cleavage_Side_Reactions cluster_Pbf_Cleavage Arg(Pbf) Cleavage cluster_NO2_Cleavage Arg(NO2) Deprotection Peptide_Pbf Peptide-Arg(Pbf)-Trp Cleaved_Peptide Desired Peptide-Arg-Trp Peptide_Pbf->Cleaved_Peptide Deprotection Pbf_Cation Pbf Cation Peptide_Pbf->Pbf_Cation Cleavage Cleavage_TFA TFA Cleavage Cocktail Pbf_Adduct Trp-Pbf Adduct (Side Product) Pbf_Cation->Pbf_Adduct Electrophilic Attack Peptide_NO2 Peptide-Arg(NO2) Deprotected_Peptide Desired Peptide-Arg Peptide_NO2->Deprotected_Peptide Reduction Ornithine_Byproduct Ornithine Byproduct Peptide_NO2->Ornithine_Byproduct Side Reaction Deprotection_SnCl2 SnCl2 / Mild Acid

Figure 2. Cleavage and deprotection side reactions for Arg(Pbf) and Arg(NO2).

Conclusion

The choice between Arg(NO2) and Arg(Pbf) is highly dependent on the specific peptide sequence and the overall synthetic strategy. Arg(Pbf) remains a robust and widely used protecting group, particularly when δ-lactam formation is not a primary concern and appropriate scavengers are employed during cleavage. However, for sequences prone to lactamization or when seeking orthogonal deprotection strategies, Arg(NO2) presents a compelling alternative. The development of milder, on-resin deprotection methods for Arg(NO2) has significantly enhanced its utility in modern SPPS. A thorough understanding of the side-reaction profiles of each protecting group allows researchers to make informed decisions, ultimately leading to the successful synthesis of complex and high-purity peptides.

References

Cost-benefit analysis of different arginine protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Cost-Benefit Analysis of Arginine Protecting Groups in Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of arginine-containing peptides is a frequent necessity, yet it presents unique challenges due to the highly basic and nucleophilic nature of the arginine side chain's guanidinium group. The selection of an appropriate protecting group for this moiety is a critical decision that significantly impacts cost, synthesis efficiency, and the purity of the final peptide. This guide provides an objective comparison of the most common arginine protecting groups used in modern peptide synthesis, supported by experimental data.

Introduction to Arginine Protection Strategies

The primary goal of protecting the arginine side chain is to prevent unwanted side reactions during peptide synthesis, such as acylation of the guanidinium group, and to improve the solubility of the protected amino acid in organic solvents. The ideal protecting group should be stable throughout the synthesis, not interfere with coupling reactions, be readily removable under conditions that do not degrade the peptide, and be cost-effective. The most widely used strategies are based on the fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, and this guide will focus on a comparative analysis of protecting groups within this context.

Comparative Analysis of Common Arginine Protecting Groups

The selection of a protecting group involves a trade-off between its lability (ease of removal), the potential for side reactions, and its cost. The most common protecting groups for the arginine side chain in Fmoc-SPPS are sulfonyl-based derivatives such as Pbf, Pmc, and Mtr, as well as the nitro (NO2) and bis-Boc protecting groups.

Data Presentation: A Quantitative Comparison

The following table summarizes the key characteristics of the most frequently used arginine protecting groups. It is important to note that direct, side-by-side comparative data under identical experimental conditions is scarce in the literature. The presented data is a synthesis of information from various sources and should be interpreted with consideration of the varying experimental contexts.

Protecting GroupStructureRelative Cost (USD/100g)Cleavage ConditionsKey AdvantagesKey Disadvantages
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)~ $319 - $480Standard TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5), 1-2 hoursHigh acid lability, less prone to tryptophan alkylation than Pmc.High cost, can still lead to some δ-lactam formation.
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)Varies, generally less expensive than Pbf50% TFA in DCM, can require longer cleavage times than PbfGood acid lability.More prone to tryptophan alkylation than Pbf.
Mtr (4-methoxy-2,3,6-trimethyl-phenylsulfonyl)~ $720Harsher acid conditions and/or longer reaction times (up to 24h for multiple Arg residues).Lower cost than Pbf.Difficult to remove, especially in peptides with multiple arginines.
Tos (p-toluenesulfonyl)~ $129Very harsh conditions (e.g., HF, Na/liquid NH₃).Low cost.Requires harsh cleavage conditions not compatible with standard Fmoc-SPPS.
NO₂ (nitro)~ $612On-resin: SnCl₂/HCl in 2-MeTHF at 55°C. Off-resin: Catalytic hydrogenation.Prevents δ-lactam formation, stable in solution.Requires a separate, non-standard deprotection step.
(Boc)₂ (bis-tert-Butoxycarbonyl)VariesStandard TFA cocktailsCan reduce aggregation.Highly prone to δ-lactam formation, leading to lower coupling efficiency.

Disclaimer: The relative cost is an approximation based on publicly available list prices from various suppliers as of late 2025 and can vary significantly based on the supplier, purity, and scale. It is intended for comparative purposes only.

Performance and Side Reactions

δ-Lactam Formation: A major side reaction during the coupling of arginine is the intramolecular cyclization of the activated carboxyl group with the guanidinium side chain, forming a δ-lactam. This leads to the irreversible consumption of the activated amino acid and results in deletion sequences in the final peptide.

  • NO₂: This protecting group has been shown to effectively prevent the formation of δ-lactam due to its strong electron-withdrawing nature, which reduces the nucleophilicity of the guanidinium group.[1][2][3]

  • (Boc)₂: The bis-Boc protecting group is highly susceptible to δ-lactam formation, which can significantly reduce coupling efficiency.[4] In one study, Fmoc-Arg(Boc)₂-OH showed the fastest kinetics of δ-lactam formation (60%), resulting in a low coupling efficiency of 28%.[4]

  • Pbf: While widely used, the Pbf group is also known to be susceptible to δ-lactam formation, though generally to a lesser extent than bis-Boc.[4] At 30 minutes into a coupling reaction, the formation of δ-lactam was found to be four times greater with Pbf than with the NO₂ derivative.[4]

Tryptophan Alkylation: During the final acid cleavage step, the protecting group is released and can act as an electrophile, leading to the alkylation of sensitive residues, most notably tryptophan.

  • Pmc: This protecting group is known to be more prone to causing tryptophan alkylation compared to Pbf.[5]

  • Pbf: The Pbf group is designed to be less prone to this side reaction.[5] In a comparative study, a 3-hour cleavage and deprotection with TFA resulted in 46% of the desired peptide when Arg(Pmc) was used, versus 69% with Arg(Pbf), highlighting the benefit of Pbf in minimizing side reactions and improving yield.[5][6] The use of scavengers like triisopropylsilane (TIS) is always recommended to minimize this side reaction.

Cleavage Efficiency: The ease and completeness of protecting group removal are critical for obtaining a high yield of the final peptide.

  • The acid lability of the common sulfonyl-based protecting groups follows the order: Pbf > Pmc > Mtr > Tos .

  • Pbf: Typically requires 1-2 hours for complete removal with standard TFA cocktails.

  • Pmc: Generally requires slightly longer cleavage times than Pbf.

  • Mtr: Can require significantly longer deprotection times, up to 24 hours for peptides containing multiple arginine residues, which increases the risk of other side reactions.[6]

  • Tos: Requires very harsh acidic conditions like liquid hydrogen fluoride (HF), making it incompatible with routine Fmoc-SPPS.[6]

  • NO₂: Is stable to TFA and requires a specific orthogonal deprotection step, either on-resin with tin(II) chloride or post-cleavage via catalytic hydrogenation.[1][7]

Experimental Protocols

General Protocol for Fmoc-SPPS of Arginine-Containing Peptides

This protocol outlines the standard manual procedure for incorporating a protected arginine residue into a peptide sequence on a solid support.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including the desired Fmoc-Arg(Protecting Group)-OH)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-diisopropylcarbodiimide) and OxymaPure.

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-Arg(Protecting Group)-OH (3 eq.) with coupling reagents (e.g., HBTU/HOBt or DIC/OxymaPure) and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Deprotection of the NO₂ Group

This protocol allows for the removal of the NO₂ group while the peptide is still attached to the solid support, offering an orthogonal deprotection strategy.[1][7]

Materials:

  • Peptidyl-resin containing Arg(NO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Phenol

  • Aqueous Hydrochloric acid (HCl)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Prepare Deprotection Cocktail: Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

  • Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.

  • Heating: Heat the reaction mixture to 55 °C and agitate for the required time (monitoring by HPLC is recommended).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with 2-MeTHF, DMF, and DCM.

  • The peptide is now deprotected at the arginine side chain and can be further modified on-resin or cleaved using standard procedures.

Visualizing the Workflow

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash Fmoc_Deprotect->Wash1 Couple Couple Fmoc-Arg(PG)-OH + Activating Agents Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Fmoc_Deprotect Yes Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat->Final_Cleavage No Purify Purify Peptide (RP-HPLC) Final_Cleavage->Purify Peptide Pure Peptide Purify->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

NO2_Deprotection Start Peptidyl-Resin with Arg(NO₂) Add_Cocktail Add Deprotection Cocktail (SnCl₂, Phenol, HCl in 2-MeTHF) Start->Add_Cocktail Heat Heat to 55°C Add_Cocktail->Heat Wash Wash Resin Heat->Wash End Peptidyl-Resin with Arg Wash->End Cleavage Proceed to Final Cleavage or further on-resin modification End->Cleavage

Caption: On-resin deprotection workflow for the NO₂ group.

Conclusion and Recommendations

The choice of arginine protecting group is a multifaceted decision that requires careful consideration of the specific peptide sequence, the scale of the synthesis, and the available budget.

  • For routine synthesis of peptides where cost is a major factor and the sequence does not contain tryptophan, Pmc or Mtr may be considered, although the latter requires more forcing deprotection conditions.

  • For sequences containing tryptophan, Pbf is the recommended protecting group to minimize alkylation side reactions, despite its higher cost.[5] The use of Fmoc-Trp(Boc)-OH is also highly recommended in conjunction with any sulfonyl-based arginine protecting group.

  • When δ-lactam formation is a significant concern, particularly during the coupling of the first arginine to a sterically hindered residue, the NO₂ protecting group offers a robust solution.[1][2][3] Its orthogonal deprotection scheme provides additional flexibility in the synthesis of complex peptides.

  • The (Boc)₂ protecting group should generally be avoided due to its high propensity for δ-lactam formation, which can lead to low yields and difficult purifications.[4]

Ultimately, a thorough understanding of the costs and benefits of each protecting group, as outlined in this guide, will empower researchers to make informed decisions that optimize the outcome of their arginine-containing peptide synthesis projects.

References

A Comparative Guide to Cleavage Methods for Nitroarginine-Containing Peptides: HF vs. TFMSA vs. TMSOTf

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in peptide synthesis and drug development, the selection of an appropriate cleavage method is paramount to ensure the integrity and yield of the final product. When dealing with peptides containing nitroarginine (Arg(NO2)), a common protecting group for the guanidino function of arginine, the choice of cleavage reagent is particularly critical. This guide provides an objective comparison of three strong acids commonly used in the final deprotection step: hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf), with a specific focus on their efficacy in cleaving the nitro group from arginine.

Efficacy in Arg(NO2) Cleavage: A Clear Distinction

Experimental evidence demonstrates a significant difference in the capabilities of HF, TFMSA, and TMSOTf for the deprotection of Arg(NO2). Among the three, only Hydrogen Fluoride (HF) is effective at removing the nitro protecting group. Both TFMSA and TMSOTf are unable to cleave the Arg(NO2) group under standard conditions.[1]

Therefore, a direct quantitative comparison of the cleavage efficiency for Arg(NO2) between these three reagents is not feasible. The comparison instead becomes a matter of efficacy, where HF is the sole viable option for this specific deprotection.

Quantitative Data Summary

The following table summarizes the capabilities of HF, TFMSA, and TMSOTf in the context of Arg(NO2) deprotection and other common considerations in peptide synthesis.

ParameterHydrogen Fluoride (HF)Trifluoromethanesulfonic Acid (TFMSA)Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Arg(NO2) Cleavage Effective (typically with "low-high" HF procedure)[1][2]Ineffective [1]Ineffective [1]
Apparatus Requires specialized HF-resistant apparatus[1][3]Does not require special apparatus[1]Does not require special apparatus[1]
Common Side Reactions Alkylation of sensitive residues (e.g., Trp, Tyr) if scavengers are not used.[2]Fewer side reactions than HF.[1] Products can be hygroscopic.Produces fewer side reactions than HF and TFMSA.[1]
Other Protecting Groups Effective for a wide range of Boc-compatible protecting groups, including Arg(Tos).[1][2]Ineffective for Arg(Tos).Ineffective for Cys(Bzl) and Cys(Acm).
Product Handling Standard peptide precipitation and washing.TFMSA-cleaved peptides may require neutralization and desalting due to salt and scavenger association.[1]Products are less hygroscopic than those from TFMSA cleavage.

Experimental Protocols

Low-High HF Cleavage for Arg(NO2) Deprotection

This two-step procedure is recommended for peptides containing Arg(NO2) to minimize side reactions.[1][2]

Step 1: "Low" HF Condition

  • Place the peptide-resin in the reaction vessel of an HF apparatus.

  • Add scavengers such as dimethyl sulfide (DMS) and p-cresol.

  • Cool the vessel in a dry ice/methanol bath.

  • Distill a low concentration of HF in DMS (e.g., 1:3 by volume) into the vessel.

  • Stir the mixture at 0°C for approximately 2 hours. This step removes most side-chain protecting groups but leaves Arg(NO2) intact.

  • Evaporate the HF and DMS under vacuum at 0°C.

Step 2: "High" HF Condition

  • To the resin from the "low" HF step, add fresh scavengers (e.g., p-cresol).

  • Distill neat, anhydrous HF into the reaction vessel.

  • Stir the mixture at a temperature between 0°C and 5°C for 30 to 60 minutes. This "high" HF concentration cleaves the Arg(NO2) group.

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • The peptide is then precipitated from the remaining mixture using cold diethyl ether, filtered, and washed to remove scavengers.

Logical Workflow for Cleavage Method Selection

The following diagram illustrates the decision-making process when choosing a cleavage reagent for a peptide containing Arg(NO2).

CleavageMethodSelection Start Peptide containing Arg(NO2) Decision Cleavage of Arg(NO2) required? Start->Decision HF_Method Use 'Low-High' HF Procedure Decision->HF_Method Yes Other_Methods TFMSA or TMSOTf may be used (if other protecting groups are compatible) Decision->Other_Methods No Alternative_Methods Consider Alternative Methods: - Catalytic Hydrogenation - SnCl2 Reduction HF_Method->Alternative_Methods If HF is not available or suitable

Caption: Decision tree for selecting a cleavage method for Arg(NO2) peptides.

Alternative Methods for Arg(NO2) Deprotection

Given that TFMSA and TMSOTf are not viable for Arg(NO2) cleavage, and HF requires specialized equipment, researchers may consider alternative methods:

  • Catalytic Hydrogenation: This is a classic method for nitro group reduction but can sometimes lead to side reactions, such as the reduction of aromatic rings in other residues like tryptophan or phenylalanine.[4]

  • Tin(II) Chloride (SnCl2) Reduction: A more recent development involves the on-resin removal of the NO2 group using SnCl2 in mild acidic conditions.[5] This method offers a potentially milder alternative to the harsh conditions of HF cleavage.

Conclusion

In the comparison of HF, TFMSA, and TMSOTf for the cleavage of the nitro protecting group from arginine, HF is the only effective reagent . TFMSA and TMSOTf, while useful for the cleavage of other protecting groups and from various resins, do not deprotect Arg(NO2). The "low-high" HF procedure is the recommended protocol to minimize side reactions. For laboratories not equipped for HF cleavage, alternative reductive methods such as catalytic hydrogenation or SnCl2 treatment should be considered. This clear distinction is crucial for the successful synthesis of peptides containing nitroarginine.

References

Safety Operating Guide

Proper Disposal of Boc-Arg(NO2)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential information and procedural guidance for the safe disposal of Boc-Arg(NO2)-OH (Nα-tert-butoxycarbonyl-Nω-nitro-L-arginine), a common reagent in peptide synthesis. Due to the limited availability of specific, validated disposal protocols for this compound, the primary recommendation is to adhere to institutional and local regulations and consult with a licensed waste disposal service.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. While comprehensive toxicological data is not widely available, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A standard laboratory coat is required. For handling larger quantities, a flame-resistant coat should be considered.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the storage and handling of this compound.

ParameterValueSource(s)
Storage Temperature -20°C to -15°C or 2°C to 8°C[2][3]
Molecular Weight 319.31 g/mol [2]
Form Solid[2]

Disposal Workflow

The proper disposal of this compound should follow a structured approach that prioritizes safety and regulatory compliance. The following diagram outlines the recommended decision-making process and procedural steps.

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

As no specific, validated chemical inactivation protocol for this compound is publicly available, this section provides a general, step-by-step guide for its management as hazardous waste. This procedure should be adapted to comply with your institution's specific requirements.

Methodology:

  • Consult Regulations: Before generating the waste, consult your institution's Environmental Health and Safety (EHS) department to understand the specific procedures for disposing of protected amino acids and nitro-containing compounds.[4]

  • Waste Segregation:

    • Treat all materials contaminated with this compound, including gloves, wipes, and glassware, as hazardous waste.[5]

    • Collect solid this compound waste in a designated, leak-proof container made of a compatible material.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any relevant hazard warnings as required by your institution.

    • Note the accumulation start date on the label.

  • Secure Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is away from heat, flames, and incompatible materials such as strong oxidizing agents.[1]

  • Professional Disposal:

    • Arrange for the collection of the waste by a licensed hazardous waste disposal service.[6] Your institution's EHS department will typically manage this process.

    • For analogous nitroguanidine compounds, controlled incineration is a potential disposal method, which should only be performed by qualified professionals.

Important Considerations:

  • Chemical Treatment: The scientific literature describes methods for the degradation of nitroaromatic compounds, such as reduction with zero-valent iron or treatment with Fenton's reagent.[7][8] However, these are not established laboratory disposal procedures for this compound. Attempting to neutralize or chemically treat this waste in the lab without a validated protocol and proper authorization may be unsafe and could violate hazardous waste regulations.

  • Sink Disposal: Do not dispose of this compound or its solutions down the sink.[5] This can lead to environmental contamination and may be a violation of local regulations.

By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Boc-Arg(NO2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Boc-Arg(NO2)-OH.

This document provides critical safety and logistical information for the laboratory use of Nα-Boc-Nω-nitro-L-arginine (this compound), a key reagent in peptide synthesis. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as a combustible solid and may cause drowsiness or dizziness.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and following established laboratory safety protocols.

Hazard Summary Table

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)WarningH336: May cause drowsiness or dizziness.[1]
Supplementary HazardEUH019: May form explosive peroxides.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Requirements Table

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety glasses with side shields or goggles.[2][3][4] A face shield is recommended when there is a risk of splashing.[4]Protects against dust particles and accidental splashes of solutions containing the compound.
Hands Chemical-resistant gloves (e.g., nitrile).[2][3][5]Disposable nitrile gloves offer sufficient protection for incidental contact.[3] Gloves should be changed immediately if contaminated.
Body Laboratory coat.[2][3][5]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2][5]A respirator may be necessary if ventilation is inadequate or for large quantities.[6]

Operational and Disposal Plans

Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed above. Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5]

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools (e.g., spatula, weighing paper) for transfers.

  • In Solution: When preparing solutions, add the solid to the solvent slowly. If the solvent is volatile, ensure adequate ventilation.

  • Storage: Store this compound in a tightly closed container in a refrigerator at 2-8°C.[1][7]

Step-by-Step Disposal Protocol

This compound, as a nitro compound, should be treated as hazardous waste.[5] Never dispose of this chemical down the drain.[5]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing boats, gloves) in a designated hazardous waste container.[5]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.[5] Do not mix with incompatible waste streams.[5]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]

  • Container Management: Use containers compatible with the chemical waste.[8] Do not overfill liquid waste containers; a maximum of 75% capacity is recommended to allow for vapor expansion.[8]

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[2]

  • Inhalation: Move to fresh air.[2]

  • Ingestion: Wash out the mouth with water.[2]

In all cases of exposure, seek medical attention if irritation or symptoms persist.[2]

Diagram of Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Work in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_vent handle_weigh Weigh and Transfer Solid prep_vent->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution disp_segregate Segregate Waste (Solid and Liquid) handle_solution->disp_segregate After Experimentation disp_label Label as Hazardous Waste disp_segregate->disp_label disp_store Store in Compatible Container disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup emergency Exposure Event first_aid Administer First Aid (Wash Area, Fresh Air) emergency->first_aid medical Seek Medical Attention first_aid->medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Arg(NO2)-OH
Reactant of Route 2
Boc-Arg(NO2)-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。